molecular formula C6H9NO3 B1229344 6-Oxo-piperidine-2-carboxylic acid CAS No. 3770-22-7

6-Oxo-piperidine-2-carboxylic acid

カタログ番号: B1229344
CAS番号: 3770-22-7
分子量: 143.14 g/mol
InChIキー: FZXCPFJMYOQZCA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-ketopiperidine-2-carboxylic acid is a delta-lactam that is piperidine-2-carboxylic acid substituted at position 6 by an oxo group. It has a role as a bacterial metabolite. It is a delta-lactam and a monocarboxylic acid. It is a conjugate acid of a 6-ketopiperidine-2-carboxylate.
6-Oxopiperidine-2-carboxylic acid is a natural product found in Saccharomyces cerevisiae with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-oxopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXCPFJMYOQZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958739
Record name 6-Hydroxy-2,3,4,5-tetrahydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3770-22-7
Record name 6-Oxo-2-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3770-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinecarboxylic acid, 6-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-2,3,4,5-tetrahydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3770-22-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-6-Oxo-2-piperidinecarboxylic Acid: Chemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of (S)-6-Oxo-2-piperidinecarboxylic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes its primary biological pathway.

Core Chemical Properties

(S)-6-Oxo-2-piperidinecarboxylic acid, also known by synonyms such as 6-Oxo-L-pipecolic acid and L-Pyrohomoglutamic acid, is a chiral building block with wide applications in pharmaceutical research and organic synthesis.[1] It is a colorless to pale brown solid compound.[2]

Physicochemical Data
PropertyValueSource
CAS Number 34622-39-4[2][3]
Molecular Formula C₆H₉NO₃[2][3]
Molecular Weight 143.14 g/mol [3]
Melting Point 129-134 °C[2]
Boiling Point (Predicted) 437.0 ± 38.0 °C[2]
pKa (Predicted) 3.59 ± 0.20[2]
Solubility Sparingly soluble in aqueous acid (with heating and sonication), slightly soluble in DMSO.[2]
Spectroscopic and Structural Information
IdentifierValueSource
IUPAC Name (2S)-6-oxopiperidine-2-carboxylic acid[4]
SMILES OC(=O)[C@@H]1CCCC(=O)N1
InChI InChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m0/s1[4]
InChIKey FZXCPFJMYOQZCA-BYPYZUCNSA-N[4]

Synthesis and Experimental Protocols

The synthesis of (S)-6-Oxo-2-piperidinecarboxylic acid can be approached through both chemical and enzymatic methods. While specific, detailed protocols are often proprietary or published within dense scientific literature, a general overview of the synthetic strategies is provided below.

Chemical Synthesis

A common method for the preparation of (S)-6-Oxo-2-piperidinecarboxylic acid involves the cyclization of a suitable precursor. One reported method involves the reaction of (S)-2-dehydropiperidine-6-carboxylic acid sodium with an acid.[2] Another approach describes the synthesis of racemic 6-oxopiperidine-2-carboxylate derivatives from meso dimethyl-α,α′-dibromoadipate. This multi-step synthesis involves a key 1,3-dipolar cycloaddition followed by hydrogenation to form the lactam ring.

Below is a generalized workflow for a chemical synthesis approach.

G start Meso dimethyl-α,α'-dibromoadipate step1 Reaction with Sodium Azide start->step1 1. NaN₃ step2 1,3-Dipolar Cycloaddition with an Acetylenic Compound step1->step2 intermediate α-(substituted-1H-1,2,3-triazol-1-yl)-α'-azidoadipate derivative step2->intermediate step3 Pd/C-catalyzed Hydrogenation intermediate->step3 2. H₂, Pd/C product Racemic 5-substituted-6-oxopiperidine-2-carboxylate step3->product G substrate L-Lysine Derivative enzyme1 L-Amino Acid Oxidase or similar enzyme substrate->enzyme1 Oxidation intermediate Cyclic Imine Intermediate enzyme1->intermediate enzyme2 Cyclase / Synthase (e.g., Carboxymethylproline synthase) intermediate->enzyme2 Intramolecular Cyclization product (S)-6-Oxo-2-piperidinecarboxylic acid enzyme2->product G cluster_0 Lysine Degradation Pathway cluster_1 Consequence of ALDH7A1 Deficiency lysine L-Lysine saccharopine Saccharopine lysine->saccharopine AASS aasa α-Aminoadipic semialdehyde (α-AASA) saccharopine->aasa AASS p6c Δ1-Piperideine-6-carboxylate (P6C) aasa->p6c Spontaneous Cyclization aaa α-Aminoadipic acid aasa->aaa ALDH7A1 (α-AASAD) block Enzyme Block aasa_accum α-AASA Accumulation aasa->aasa_accum p6c->aasa p6c_accum P6C Accumulation p6c->p6c_accum opca (S)-6-Oxo-2-piperidinecarboxylic acid acetoacetyl_coa Acetoacetyl-CoA aaa->acetoacetyl_coa block->aaa Deficient in Pyridoxine-Dependent Epilepsy p6c_accum->opca Further Metabolism

References

6-Oxo-piperidine-2-carboxylic acid stereochemistry and biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry and Biological Activity of 6-Oxo-piperidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (6-OPCA), also known by synonyms such as L-Pyrohomoglutamic acid or cyclic alpha-aminoadipic acid, is a delta-lactam derivative of α-aminoadipic acid.[1][2] As a proline analogue, its rigid cyclic structure makes it a person of interest for applications in medicinal chemistry, including its use as a chiral building block for the synthesis of more complex molecules like immunoproteasome inhibitors and substance P analogs.[3][4]

The stereochemistry of 6-OPCA is of critical importance, as the spatial arrangement of its functional groups dictates its interaction with biological targets.[5] This guide provides a detailed overview of the stereoisomers of 6-OPCA, its primary role as a key biomarker in the diagnosis of the genetic disorder ALDH7A1 deficiency, and the methodologies used for its detection and quantification.

Stereochemistry

This compound possesses a single stereocenter at the C2 position of the piperidine ring, giving rise to two enantiomers: (S)-6-oxo-piperidine-2-carboxylic acid and (R)-6-oxo-piperidine-2-carboxylic acid.

  • (S)-6-Oxo-piperidine-2-carboxylic acid (L-form): This enantiomer is often referred to as L-Pyrohomoglutamic acid. It has been utilized as a reactant in the synthesis of potential inhibitors for FK506-binding proteins.[6]

  • (R)-6-Oxo-piperidine-2-carboxylic acid (D-form): Also known as D-Pyrohomoglutamic acid, this enantiomer serves as a building block in the synthesis of various pharmaceutical compounds.[3][7]

While derivatives of 6-OPCA have been explored as NMDA receptor antagonists, detailed studies directly comparing the biological activity of the individual (R) and (S) enantiomers of the parent compound are not extensively available in the public literature.[8] The primary biological context in which 6-OPCA is studied is as a metabolite in the lysine degradation pathway, which originates from the naturally occurring L-lysine.

Biological Activity and Clinical Significance

The most significant and well-documented biological role of this compound is as a stable biomarker for ALDH7A1 deficiency , an inborn error of metabolism that causes pyridoxine-dependent epilepsy (PDE).[6][9]

Role in ALDH7A1 Deficiency

ALDH7A1 deficiency is a genetic disorder caused by mutations in the ALDH7A1 gene, which encodes the enzyme α-aminoadipic semialdehyde (α-AASA) dehydrogenase.[10][11] This enzyme is crucial for the degradation of L-lysine. Its deficiency leads to a blockage in the pathway, causing the accumulation of α-AASA and its cyclic Schiff base, Δ1-piperideine-6-carboxylate (P6C).[4]

These accumulating precursors are unstable, but they lead to the formation of several downstream metabolites that are more stable and can be reliably measured in biological fluids.[12][13] this compound (referred to as 6-oxo-PIP in clinical literature) is one of the most prominent of these stable biomarkers, accumulating in the urine, plasma, and cerebrospinal fluid (CSF) of affected individuals.[1][9] Its stability at room temperature makes it a superior candidate for diagnostic screening compared to the labile α-AASA/P6C.[12]

The logical relationship and metabolic pathway are visualized in the diagrams below.

G cluster_pathway Lysine Degradation Pathway cluster_disease Disease State Lysine L-Lysine AASA α-Aminoadipic Semialdehyde (α-AASA) Lysine->AASA AASS P6C Δ¹-Piperideine-6-carboxylate (P6C) AASA->P6C Spontaneous Cyclization AAA α-Aminoadipic Acid AASA->AAA ALDH7A1 (Antiquitin) OPCA This compound (Biomarker) Block AASA->Block P6C->AASA P6C->OPCA Oxidation/ Metabolism Metabolites Further Metabolism AAA->Metabolites ALDH7A1_label ALDH7A1 Deficiency (Block)

Figure 1. Lysine degradation pathway and the role of ALDH7A1 deficiency.

Quantitative Data Presentation

The concentration of this compound is significantly elevated in patients with ALDH7A1 deficiency. The data below summarizes typical urinary concentrations.

AnalytePatient CohortMean Concentration (mmol/mol creatinine)Control Range (mmol/mol creatinine)Reference
This compound ALDH7A1-deficient (< 6 months old)5.5 ± 5.40 - 3.2[1]
This compound ALDH7A1-deficient (> 12 years old, on diet)~20 - 280 - 3.2[1]
α-Aminoadipic semialdehyde (α-AASA) ALDH7A1-deficient (< 6 months old)166.9 ± 67.5Normal[1]

Experimental Protocols

The gold standard for the quantification of this compound and related metabolites in biological fluids is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][12] The following is a representative protocol based on established methods for analyzing related biomarkers in urine.[14]

Protocol: Quantification of Urinary 6-OPCA by LC-MS/MS

1. Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Dilute samples with a solvent (e.g., water/methanol 97/3 v/v with 0.03% formic acid) to a standardized creatinine concentration of 0.1 mmol/L.[14] c. Add a known concentration of a stable isotope-labeled internal standard (e.g., [2Hx]-6-Oxo-piperidine-2-carboxylic acid) to each sample for accurate quantification. d. Vortex mix and centrifuge to pellet any precipitate. Transfer the supernatant to an autosampler vial.

2. Chromatographic Separation: a. HPLC System: Standard high-performance liquid chromatography system. b. Column: Reversed-phase C18 column (e.g., Waters C18 T3, 150 x 2.1 mm, 3.5 µm).[14] c. Mobile Phase A: Water with 0.03% formic acid.[14] d. Mobile Phase B: Methanol with 0.03% formic acid. e. Flow Rate: 150 µL/min.[14] f. Gradient: Develop a suitable gradient to separate the analyte from other urinary components. g. Injection Volume: 5 µL.[14]

3. Mass Spectrometric Detection: a. Mass Spectrometer: Triple quadrupole mass spectrometer. b. Ionization Mode: Electrospray Ionization (ESI), positive mode. c. Detection Mode: Multiple Reaction Monitoring (MRM). d. MRM Transitions: i. 6-OPCA (Quantifier): Monitor a specific precursor-to-product ion transition (e.g., m/z 144.1 > [fragment ion]). Note: Exact m/z values must be determined experimentally. ii. Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard. e. Data Analysis: Calculate the peak-area ratio of the analyte to the internal standard. Determine the concentration using a calibration curve prepared with known standards.

G cluster_workflow Biomarker Analysis Workflow Sample Urine Sample Collection Prepare Sample Preparation (Dilution, IS Addition) Sample->Prepare HPLC HPLC Separation (C18 Column) Prepare->HPLC MS Tandem Mass Spec (MRM Detection) HPLC->MS Analysis Data Analysis (Peak Area Ratio) MS->Analysis Result Quantitative Result (mmol/mol creatinine) Analysis->Result

Figure 2. General experimental workflow for 6-OPCA biomarker analysis.

Conclusion and Future Outlook

This compound is a molecule of significant clinical relevance, primarily as a robust and stable biomarker for the diagnosis and monitoring of ALDH7A1 deficiency. While its role in this specific metabolic pathway is well-characterized, further research is needed to elucidate the distinct biological activities of its (R) and (S) enantiomers across different physiological systems. Such studies could uncover novel therapeutic applications for these chiral synthons, expanding their utility beyond their current use as building blocks and diagnostic markers. The development of stereoselective assays will be crucial for understanding the precise stereochemistry of the disease-related metabolite and for exploring new pharmacological avenues.

References

The Natural Occurrence of 6-Oxo-piperidine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxo-piperidine-2-carboxylic acid, also known by synonyms such as 6-oxo-pipecolic acid and cyclic alpha-aminoadipic acid, is a heterocyclic compound with emerging significance in both microbiological and clinical research. This technical guide provides a comprehensive overview of its natural occurrence, with a focus on its presence in microorganisms. The document details its metabolic origins, quantitative data from various sources, and methodologies for its study, aiming to equip researchers and drug development professionals with a thorough understanding of this intriguing molecule.

Natural Occurrence

The presence of this compound in the natural world is primarily documented in the fungal kingdom, with notable occurrences in species utilized in industrial microbiology and food production.

Fungal Kingdom

Penicillium chrysogenum

This filamentous fungus, renowned for its production of the antibiotic penicillin, is a significant natural source of this compound. It is a known metabolite in P. chrysogenum fermentations and is intrinsically linked to the biosynthesis of penicillin.

Saccharomyces cerevisiae

This species of yeast, a cornerstone of baking and brewing industries, has also been reported to produce this compound. While its presence is confirmed, extensive quantitative data in this organism is less available compared to P. chrysogenum.

Other Potential Sources

While not definitively confirmed, the precursor to this compound, L-α-aminoadipic acid, is an intermediate in the lysine catabolism pathway in plants[1]. This suggests a potential, though unexplored, for the cyclized form to occur in the plant kingdom. Further metabolomic studies are required to validate this hypothesis.

Quantitative Data

The concentration of this compound can vary significantly depending on the biological source and the specific conditions of its production. The following table summarizes the available quantitative data.

Biological SourceSample TypeConcentrationReference
Penicillium chrysogenumFermentation Broth28 mol% of penicillin V[2]
Human (Control)Urine0 - 3.2 mmol/mol creatinine[3]
Human (ALDH7A1 Deficiency)UrineCan be significantly elevated[3]

Metabolic Pathways

In fungi, this compound is formed via the cyclization of L-α-aminoadipic acid, a key intermediate in the α-aminoadipate pathway for lysine biosynthesis[4][5][6]. This intramolecular lactamization is a crucial step that diverts the precursor from the main lysine synthesis route.

metabolic_pathway acetyl_coa Acetyl-CoA homocitrate Homocitrate acetyl_coa->homocitrate alpha_ketoglutarate α-Ketoglutarate alpha_ketoglutarate->homocitrate homoaconitate Homoaconitate homocitrate->homoaconitate homoisocitrate Homoisocitrate homoaconitate->homoisocitrate alpha_ketoadipate α-Ketoadipate homoisocitrate->alpha_ketoadipate alpha_aminoadipate L-α-Aminoadipic acid alpha_ketoadipate->alpha_aminoadipate six_opca This compound alpha_aminoadipate->six_opca Cyclization lysine L-Lysine alpha_aminoadipate->lysine Lysine Biosynthesis (multiple steps)

Biosynthetic pathway of this compound in fungi.

Experimental Protocols

The study of this compound involves its extraction from a biological matrix, followed by purification and characterization.

Protocol 1: Adapted Method for Extraction and Partial Purification from Fungal Culture

This protocol is an adapted methodology based on general principles for the extraction of polar metabolites from fungal fermentation broths.

1. Fermentation:

  • Culture Penicillium chrysogenum or Saccharomyces cerevisiae in a suitable liquid medium to promote metabolite production. For P. chrysogenum, a penicillin production medium would be appropriate.

2. Harvest and Separation:

  • Separate the fungal biomass from the culture broth by centrifugation or filtration. The supernatant (broth) will contain the secreted this compound.

3. Initial Extraction:

  • Acidify the culture supernatant to a pH of approximately 2.0-3.0 with an appropriate acid (e.g., HCl).

  • Perform a liquid-liquid extraction with a polar organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure a high recovery rate.

  • Pool the organic extracts and dry them over anhydrous sodium sulfate.

4. Concentration:

  • Evaporate the solvent from the dried organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

5. Chromatographic Purification:

  • The crude extract can be further purified using column chromatography. A silica gel column with a gradient elution system of increasing polarity (e.g., a mixture of hexane, ethyl acetate, and methanol) is a common starting point.

  • Monitor the fractions using thin-layer chromatography (TLC) and a suitable staining method (e.g., ninhydrin for amino acid-like compounds).

  • Fractions containing the compound of interest can be pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column.

Protocol 2: Analytical Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is adapted from a protocol for the analysis of 6-oxo-pipecolic acid in urine and is suitable for quantitative analysis in biological fluids.

1. Sample Preparation:

  • For fungal broth, clarify the sample by centrifugation and filtration.

  • Perform a protein precipitation step if necessary by adding a cold organic solvent like acetonitrile or methanol, followed by centrifugation.

  • Dilute the supernatant with the initial mobile phase.

2. LC-MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column suitable for polar compounds.

  • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard should be determined and optimized.

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analysis fermentation Fungal Fermentation separation Biomass Separation fermentation->separation extraction Liquid-Liquid Extraction separation->extraction concentration Concentration extraction->concentration chromatography Chromatographic Purification concentration->chromatography sample_prep Sample Preparation concentration->sample_prep Crude Extract chromatography->sample_prep Purified Compound lc_ms LC-MS/MS Analysis sample_prep->lc_ms data_analysis Data Analysis lc_ms->data_analysis

General experimental workflow for the study of this compound.

Conclusion

This compound is a naturally occurring metabolite, primarily found in fungi such as Penicillium chrysogenum and Saccharomyces cerevisiae. Its formation through the cyclization of L-α-aminoadipic acid positions it at a key metabolic juncture in the lysine biosynthesis pathway. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the biological roles and potential applications of this compound. Future research may uncover its presence in other natural sources and elucidate its full range of physiological functions.

References

In Vivo Formation of 6-Oxo-piperidine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxo-piperidine-2-carboxylic acid (6-oxo-PIP), also known as 6-oxopipecolic acid, is a metabolite derived from the in vivo degradation of L-lysine. While present at low levels under normal physiological conditions, its accumulation is a key biomarker for certain inborn errors of metabolism, most notably Pyridoxine-Dependent Epilepsy (PDE) caused by ALDH7A1 deficiency. This technical guide provides an in-depth overview of the current understanding of the mechanism of 6-oxo-PIP formation in vivo, supported by quantitative data, detailed experimental protocols, and pathway visualizations. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of metabolic diseases and drug development.

Metabolic Context: The Lysine Degradation Pathway

The in vivo catabolism of L-lysine primarily proceeds through two main pathways: the saccharopine pathway and the pipecolic acid pathway. The formation of 6-oxo-PIP is intricately linked to intermediates within these pathways.

The saccharopine pathway , predominantly active in the liver and kidneys, involves the conversion of lysine to α-aminoadipic acid (α-AAA). The initial steps are catalyzed by the bifunctional enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH), also known as α-aminoadipate semialdehyde synthase (AASS). This is followed by the oxidation of α-aminoadipic semialdehyde (α-AASA) to α-AAA by α-aminoadipic semialdehyde dehydrogenase, the enzyme deficient in PDE, which is encoded by the ALDH7A1 gene.

The pipecolic acid pathway is another route for lysine degradation. In this pathway, L-lysine is converted to L-pipecolic acid, which is then oxidized to α-AASA.

In individuals with ALDH7A1 deficiency, the blockage in the saccharopine pathway leads to the accumulation of upstream metabolites, namely α-AASA and its cyclic Schiff base, Δ1-piperideine-6-carboxylate (P6C). This accumulation drives the formation of other metabolites, including 6-oxo-PIP.

Proposed Mechanism of this compound Formation

Current research suggests that 6-oxo-PIP is not a direct product of the main lysine degradation pathways but rather a downstream metabolite formed from the accumulation of α-AASA and P6C. The proposed mechanism involves the following steps:

  • Accumulation of Precursors : In conditions such as ALDH7A1 deficiency, α-AASA and its cyclic form, P6C, build up in various tissues and biological fluids.

  • Formation of 6-Hydroxy-pipecolic Acid : It is hypothesized that P6C can be reduced to 6-hydroxy-pipecolic acid (6-OH-PIP).

  • Oxidation to this compound : The crucial and final step is believed to be the oxidation of the secondary alcohol group of 6-OH-PIP to a ketone by an as-yet-unidentified aldehyde dehydrogenase, yielding 6-oxo-PIP[1]. The specific enzyme responsible for this conversion in mammals has not been definitively identified, and its characterization remains an active area of research.

In the context of the fungus Penicillium chrysogenum, an alternative mechanism has been suggested, involving the cyclization of α-aminoadipic acid to form 6-oxo-PIP[2][3]. However, the relevance of this pathway in mammals is not established.

Quantitative Data

The concentration of 6-oxo-PIP is significantly elevated in individuals with ALDH7A1 deficiency, making it a reliable biomarker for this condition. The following tables summarize representative quantitative data from studies on urinary levels of 6-oxo-PIP.

Patient Group Urinary 6-oxo-PIP (mmol/mol creatinine) Reference
ALDH7A1-deficient (> 6 months)Elevated above normal range[4]
ALDH7A1-deficient (< 6 months)May be within normal range in some cases[4]
Control0 - 3.2[4]
Age Group (ALDH7A1-deficient) Mean Urinary 6-oxo-PIP (mmol/mol creatinine) ± SD Reference
< 6 months (genetically & biochemically defined)5.5 ± 5.4[1]
< 6 months (biochemically defined)6.5 ± 4.9[1]

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This protocol provides a general framework for the analysis of 6-oxo-PIP in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

a. Sample Preparation [4]

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to pellet any precipitate.

  • Prepare a working solution of an appropriate internal standard (e.g., d3-6-oxo-PIP).

  • In a clean microcentrifuge tube, mix a specific volume of urine supernatant (e.g., 20 µL) with the internal standard solution.

  • Add a protein precipitation solvent (e.g., 1:1 methanol:acetonitrile) to the mixture.

  • Vortex thoroughly and centrifuge at high speed to pellet precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Analysis [4]

  • Liquid Chromatography:

    • Use a suitable C18 reversed-phase column.

    • Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a modifier (e.g., 10 mM ammonium acetate, 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

    • Optimize the gradient to achieve good separation of 6-oxo-PIP from other urine components.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use multiple reaction monitoring (MRM) for quantification.

    • Optimize the MRM transitions for both 6-oxo-PIP (e.g., m/z 144.1 -> 98.1) and the internal standard.

    • Develop a calibration curve using standards of known 6-oxo-PIP concentrations.

Purification and Characterization of Lysine-Ketoglutarate Reductase (Upstream Enzyme)

The following provides a general outline for the purification of lysine-ketoglutarate reductase (LKR), a key enzyme in the upstream pathway leading to the precursors of 6-oxo-PIP. This can be adapted for characterization studies of the lysine degradation pathway.

a. Tissue Homogenization and Extraction

  • Homogenize fresh or frozen tissue (e.g., liver) in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

  • Centrifuge the homogenate at high speed to obtain a crude extract (supernatant).

b. Protein Purification

  • Ammonium Sulfate Precipitation: Fractionate the crude extract by differential ammonium sulfate precipitation to enrich for LKR.

  • Chromatography:

    • Ion-Exchange Chromatography: Apply the enriched protein fraction to an anion-exchange column (e.g., DEAE-cellulose) and elute with a salt gradient.

    • Affinity Chromatography: Utilize a column with a ligand specific for LKR or its cofactor (e.g., NADP+).

    • Gel Filtration Chromatography: Further purify the LKR-containing fractions on a size-exclusion column to separate proteins based on their molecular weight.

c. Enzyme Activity Assay

  • The activity of LKR can be measured spectrophotometrically by monitoring the oxidation of NADPH at 340 nm.

  • The reaction mixture should contain buffer, L-lysine, α-ketoglutarate, and NADPH.

  • Initiate the reaction by adding the enzyme fraction and record the decrease in absorbance over time.

  • One unit of enzyme activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute under the specified conditions.

Visualizations

Lysine Degradation Pathways and Formation of this compound

Caption: Overview of the Lysine Degradation Pathways and the Proposed Formation of this compound.

Experimental Workflow for 6-Oxo-PIP Quantification

Experimental_Workflow start Urine Sample Collection centrifugation Centrifugation start->centrifugation supernatant Supernatant Collection centrifugation->supernatant is_addition Addition of Internal Standard supernatant->is_addition precipitation Protein Precipitation is_addition->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 supernatant2 Supernatant Transfer centrifugation2->supernatant2 lcms LC-MS/MS Analysis supernatant2->lcms data Data Analysis and Quantification lcms->data end Result data->end

Caption: A typical experimental workflow for the quantification of this compound in urine.

Conclusion

The in vivo formation of this compound is a critical indicator of disruptions in the lysine degradation pathway, particularly in the context of ALDH7A1 deficiency. While the precise enzymatic step and the responsible enzyme for its final synthesis in mammals are yet to be fully elucidated, the pathway from lysine through α-aminoadipic semialdehyde and Δ1-piperideine-6-carboxylate is well-established. This guide provides a comprehensive summary of the current knowledge, including quantitative data and experimental protocols, to aid researchers and clinicians in their study of this important metabolite and its associated disorders. Further research is warranted to identify the specific aldehyde dehydrogenase involved in 6-oxo-PIP formation, which could open new avenues for understanding and potentially treating related metabolic diseases.

References

Spectroscopic Profile of 6-Oxo-piperidine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Oxo-piperidine-2-carboxylic acid (also known as 6-oxo-pipecolic acid), a molecule of interest in metabolic studies and as a chiral intermediate in drug synthesis.[1] This document outlines its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics, supported by detailed experimental protocols.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below. Due to the limited availability of published experimental spectra, theoretical predictions based on the molecule's structure are included for NMR and IR spectroscopy.

Mass Spectrometry Data

Mass spectrometry is a key technique for the identification and quantification of this compound. The molecule has a molecular formula of C₆H₉NO₃ and a molecular weight of 143.14 g/mol .[2]

Technique Ionization Mode Mass Transition (m/z) Reference
LC-MS/MSESI Positive144.2 → 98.1[3]
GC-MSEI170.0, 171.0, 154.0, 244.0, 287.0[2]
Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to show distinct signals for the protons on the piperidine ring and the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing effects of the amide and carboxylic acid groups.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H24.0 - 4.2Doublet of Doublets (dd)J = 8, 4
H3 (axial)1.8 - 2.0Multiplet (m)-
H3 (equatorial)2.1 - 2.3Multiplet (m)-
H41.9 - 2.1Multiplet (m)-
H52.3 - 2.5Multiplet (m)-
NH7.5 - 8.5Broad Singlet (br s)-
COOH10.0 - 13.0Broad Singlet (br s)-
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the different chemical environments of the six carbon atoms in the molecule.

Carbon Predicted Chemical Shift (ppm)
C255 - 60
C320 - 25
C425 - 30
C530 - 35
C6170 - 175
COOH175 - 180
Predicted Infrared (IR) Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching3300 - 2500Broad, Strong
N-H (Amide)Stretching3300 - 3100Medium
C-H (Aliphatic)Stretching3000 - 2850Medium
C=O (Carboxylic Acid)Stretching1760 - 1700Strong
C=O (Amide)Stretching1680 - 1630Strong
C-NStretching1400 - 1000Medium

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program for a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Apply an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

A standard procedure for acquiring the IR spectrum of solid this compound is the KBr pellet method:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectrum Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Perform an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (LC-MS/MS)

The following protocol is based on methods for the quantitative analysis of this compound in biological samples.[3][4]

  • Sample Preparation:

    • For biological fluids, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., deuterated this compound).

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new vial for analysis.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the transition of the precursor ion [M+H]⁺ at m/z 144.2 to a product ion at m/z 98.1.[3]

  • Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualized Workflows and Pathways

General Synthesis Workflow

The synthesis of this compound can be achieved through the cyclization of a suitable precursor like α-aminoadipic acid. The following diagram illustrates a general synthetic workflow.

G A α-Aminoadipic Acid B Activation of Carboxylic Acids A->B e.g., Acetic Anhydride C Intramolecular Cyclization B->C Heat D This compound C->D Purification

Caption: General synthetic pathway for this compound.

LC-MS/MS Experimental Workflow

The following diagram outlines the key steps in the quantitative analysis of this compound using LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Biological Sample B Add Internal Standard & Precipitate Proteins A->B C Centrifuge B->C D Collect Supernatant C->D E HPLC Separation D->E F ESI+ Ionization E->F G Mass Analyzer (Q1) Isolate m/z 144.2 F->G H Collision Cell (Q2) Fragment Ion G->H I Mass Analyzer (Q3) Detect m/z 98.1 H->I J Data Analysis & Quantification I->J

Caption: Workflow for the LC-MS/MS analysis of this compound.

References

The Role of 6-Oxo-piperidine-2-carboxylic Acid in Lysine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxo-piperidine-2-carboxylic acid (6-oxo-PIP), a delta-lactam of α-aminoadipic acid, has emerged as a critical biomarker in the study of lysine metabolism, particularly in the context of inborn errors of metabolism.[1][2] Its accumulation is a key indicator of Aldehyde Dehydrogenase 7A1 (ALDH7A1) deficiency, a genetic disorder leading to pyridoxine-dependent epilepsy (PDE).[3][4][5] Unlike traditional biomarkers, 6-oxo-PIP offers superior stability, making it a robust tool for diagnosis and therapeutic monitoring. This guide provides an in-depth overview of the metabolic pathways involving 6-oxo-PIP, quantitative data on its accumulation, detailed experimental protocols for its analysis, and the underlying enzymatic mechanisms.

Introduction to Lysine Metabolism and this compound

L-lysine, an essential amino acid, is primarily catabolized in mammals through two main mitochondrial pathways: the saccharopine pathway and the pipecolic acid pathway.[6] The enzyme ALDH7A1, also known as antiquitin, plays a crucial role in the pipecolic acid pathway by catalyzing the NAD(P)+-dependent oxidation of α-aminoadipic semialdehyde (α-AASA) to α-aminoadipic acid.

A deficiency in ALDH7A1 disrupts this pathway, leading to the accumulation of α-AASA and its cyclic form, Δ¹-piperideine-6-carboxylate (P6C).[3] These upstream metabolites are the precursors to this compound. The formation of 6-oxo-PIP is believed to occur via the oxidation of 6-hydroxypipecolic acid, an intermediate in the equilibrium between α-AASA and P6C.[3] Due to the instability of α-AASA and P6C in biological samples, the chemically stable 6-oxo-PIP has become a preferred biomarker for diagnosing ALDH7A1 deficiency and monitoring treatment efficacy.[3]

Metabolic Pathway of this compound Formation

In a healthy individual, lysine is degraded efficiently. However, in ALDH7A1 deficiency, the metabolic block leads to the formation and accumulation of several byproducts, including 6-oxo-PIP.

Lysine_Degradation_Pathway substance substance enzyme enzyme blocked_enzyme blocked_enzyme pathway_node pathway_node Lysine L-Lysine AASS AASS Lysine->AASS Pipecolic Acid Pathway Start alpha_AASA α-Aminoadipic semialdehyde (α-AASA) AASS->alpha_AASA P6C Δ¹-Piperideine-6-carboxylate (P6C) alpha_AASA->P6C ALDH7A1 ALDH7A1 (Deficient) P6C->ALDH7A1 Healthy Pathway six_OH_PIP 6-Hydroxy-pipecolic acid P6C->six_OH_PIP Accumulation leads to side reactions alpha_AAA α-Aminoadipic acid ALDH7A1->alpha_AAA TCA Further Metabolism alpha_AAA->TCA Unknown_DH Unidentified Dehydrogenase six_OH_PIP->Unknown_DH Oxidation six_Oxo_PIP This compound (6-oxo-PIP) Unknown_DH->six_Oxo_PIP

Formation of 6-oxo-PIP in ALDH7A1 Deficiency.

Quantitative Data

The concentration of 6-oxo-PIP is significantly elevated in the urine and plasma of individuals with ALDH7A1 deficiency compared to healthy controls. Its levels can be influenced by age and dietary lysine intake.

Table 1: Urinary Concentrations of this compound (6-oxo-PIP)

Cohort Age Group 6-oxo-PIP Concentration (mmol/mol creatinine) Reference
Healthy Controls All ages 0 - 3.2 [3]
ALDH7A1 Deficient < 6 months 5.5 ± 5.4 (mean ± SD) [3]
ALDH7A1 Deficient > 6 months Significantly higher than < 6 months [3]
ALDH7A1 Deficient > 12 years 20 - 28 (in 2 patients with normal α-AASA) [3]

| Molybdenum Cofactor Def. | N/A | Elevated |[5] |

Note: In patients younger than 6 months, urinary 6-oxo-PIP levels can sometimes fall within the normal range, making α-AASA a more reliable primary diagnostic marker in neonates.[3][4]

Table 2: Kinetic Parameters for Wild-Type ALDH7A1

Substrate Km (µM) Vmax (nmol NADH/min/mg) Reference
Propanal 647.4 69.9 [3]

| α-AASA | Data not available | Data not available | |

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of biomarkers in ALDH7A1 deficiency.[3]

Objective: To accurately quantify the concentration of 6-oxo-PIP in human urine samples.

Materials:

  • Urine samples (stored at -80°C)

  • Deuterated internal standard (d₃-6-oxo-PIP), 10 µmol/L

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Waters Acquity UPLC system (or equivalent)

  • Xevo TQ-S triple quadrupole mass spectrometer (or equivalent)

  • ACQUITY UPLC® HSS T3 column (1.8 µm, 2.1 mm x 15 mm)

Procedure:

  • Sample Preparation:

    • Thaw urine samples on ice.

    • In a microcentrifuge tube, mix 20 µL of urine with 20 µL of the 10 µmol/L d₃-6-oxo-PIP internal standard solution.

    • Add 80 µL of a 1:1 methanol:acetonitrile solution to precipitate proteins.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to an LC-MS vial.

  • Standard Curve Preparation:

    • Prepare a series of standards by spiking control urine with known concentrations of 6-oxo-PIP to create a 10-point standard curve (e.g., 1 to 500 µmol/L).

    • Process these standards in the same manner as the unknown samples.

  • LC-MS/MS Analysis:

    • Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.

    • Mobile Phase B: 1:1 methanol:acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0 - 2.5 min: 99% A

      • 2.5 - 4.5 min: Ramp to 95% B

      • 4.5 - 5.1 min: Hold at 95% B

      • 5.1 - 8.0 min: Return to 99% A (re-equilibration).

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for both native 6-oxo-PIP and the d₃-6-oxo-PIP internal standard. (Specific m/z values must be determined empirically on the instrument).

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of 6-oxo-PIP in the unknown samples by interpolating their peak area ratios from the standard curve.

    • Normalize the final concentration to urinary creatinine levels (mmol/mol creatinine).

Workflow for 6-oxo-PIP Quantification.
Spectrophotometric Assay for ALDH7A1 (Antiquitin) Enzyme Activity

This protocol is based on a general method for assaying aldehyde dehydrogenase activity by monitoring NADH production.[3]

Objective: To measure the catalytic activity of the ALDH7A1 enzyme in a sample (e.g., purified recombinant protein, cell lysate).

Principle: ALDH7A1 oxidizes an aldehyde substrate to a carboxylic acid, concurrently reducing NAD⁺ to NADH. The increase in NADH concentration is measured by monitoring the absorbance at 340 nm.

Materials:

  • Enzyme source (e.g., recombinant ALDH7A1, cell lysate)

  • Assay Buffer: 100 mM sodium pyrophosphate, pH 8.0

  • β-mercaptoethanol (BME)

  • NAD⁺ solution (Nicotinamide adenine dinucleotide)

  • Pyrazole (an alcohol dehydrogenase inhibitor)

  • Aldehyde substrate (e.g., α-AASA or a general substrate like propanal)

  • Spectrophotometer capable of kinetic measurements at 340 nm

  • Cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer (100 mM sodium pyrophosphate, pH 8.0).

    • Prepare fresh stock solutions of NAD⁺ (e.g., 20 mM) and the aldehyde substrate.

  • Reaction Mixture Preparation:

    • In a 1 mL cuvette, prepare the reaction mixture (final concentrations shown):

      • 100 mM Sodium pyrophosphate, pH 8.0

      • 5 mM BME (to maintain enzyme reductive state)

      • 1 mM Pyrazole (to inhibit contaminating activities)

      • 1 mM NAD⁺

      • Enzyme sample (e.g., 5 µg of recombinant protein or an appropriate amount of lysate)

    • Bring the total volume to just under 1 mL with ultrapure water.

  • Enzyme Assay:

    • Incubate the reaction mixture at 25°C for 5 minutes to allow for temperature equilibration.

    • Place the cuvette in the spectrophotometer and zero the absorbance at 340 nm.

    • Initiate the reaction by adding the aldehyde substrate to a final concentration of 1 mM.

    • Immediately mix by inversion and start recording the absorbance at 340 nm every 5-10 seconds for 3-5 minutes.

  • Data Analysis:

    • Determine the initial rate of the reaction (ΔA₃₄₀/min) from the linear portion of the kinetic trace.

    • Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • Activity (µmol/min/mg) = (ΔA₃₄₀/min * Reaction Volume (mL)) / (6.22 * mg of protein * light path (cm)).

Conclusion

This compound is a pivotal metabolite in the pathophysiology of ALDH7A1 deficiency. Its chemical stability and significant elevation in affected individuals make it an excellent biomarker for this disorder.[3] The analytical methods for its quantification are well-established and robust, providing essential tools for clinical diagnosis and for researchers investigating the intricacies of lysine metabolism and associated genetic diseases. Further research into the specific dehydrogenase responsible for its formation and the potential long-term physiological effects of its accumulation will continue to enhance our understanding of this metabolic pathway and may open new avenues for therapeutic intervention.

References

6-Oxo-piperidine-2-carboxylic Acid: A Stable Biomarker for Pyridoxine-Dependent Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine-dependent epilepsy (PDE) is a rare autosomal recessive disorder characterized by seizures in neonates and infants that are resistant to conventional anticonvulsants but respond to high doses of pyridoxine (vitamin B6). The underlying cause of the most common form of PDE is a deficiency in the enzyme α-aminoadipic semialdehyde (α-AASA) dehydrogenase, encoded by the ALDH7A1 gene. This enzymatic block in the lysine degradation pathway leads to the accumulation of α-AASA and its cyclic form, Δ¹-piperideine-6-carboxylate (P6C). These compounds are considered neurotoxic and are responsible for the clinical manifestations of the disease.

For years, the diagnosis of PDE has relied on the detection of elevated levels of α-AASA and P6C in biological fluids. However, the instability of these biomarkers at room temperature has posed significant challenges for accurate and reliable diagnosis, particularly in the context of newborn screening. The recent discovery of 6-Oxo-piperidine-2-carboxylic acid (6-oxo-PIP) as a stable metabolite that accumulates in individuals with PDE offers a promising solution to this diagnostic challenge.[1] This technical guide provides a comprehensive overview of the discovery, validation, and analytical methodology for 6-oxo-PIP as a robust biomarker for PDE.

Biochemical Pathway and Formation of this compound

The deficiency of α-AASA dehydrogenase (ALDH7A1) disrupts the normal catabolism of lysine, leading to the accumulation of upstream metabolites. α-AASA is in equilibrium with its cyclic form, P6C. The formation of 6-oxo-PIP is believed to occur via the oxidation of 6-hydroxy-pipecolic acid (6-OH-PIP), an intermediate in the interconversion of α-AASA and P6C.[2]

Below is a diagram illustrating the lysine degradation pathway and the point of enzymatic block in PDE, leading to the formation of 6-oxo-PIP.

Lysine_Metabolism cluster_PDE Pyridoxine-Dependent Epilepsy (PDE) Lysine L-Lysine AASS α-Aminoadipic Semialdehyde Synthase (AASS) Lysine->AASS Multiple Steps aAASA α-Aminoadipic Semialdehyde (α-AASA) AASS->aAASA P6C Δ¹-Piperideine-6-Carboxylate (P6C) aAASA->P6C Spontaneous Cyclization ALDH7A1 ALDH7A1 (α-AASA Dehydrogenase) aAASA->ALDH7A1 sixOHPIP 6-Hydroxy-pipecolic Acid (6-OH-PIP) P6C->sixOHPIP PipecolicAcid Pipecolic Acid P6C->PipecolicAcid AAA α-Aminoadipic Acid ALDH7A1->AAA Normal Pathway block Enzymatic Block Oxidation Oxidation (Unidentified Enzyme) sixOHPIP->Oxidation sixOxoPIP This compound (6-oxo-PIP) Oxidation->sixOxoPIP

Caption: Lysine degradation pathway and the formation of 6-oxo-PIP in PDE.

Quantitative Data on this compound in PDE Patients

Multiple studies have demonstrated significantly elevated levels of 6-oxo-PIP in various biological samples from PDE patients compared to healthy controls. The stability of 6-oxo-PIP makes it a reliable biomarker across different sample types, including plasma, urine, and dried blood spots (DBS).

Table 1: Concentration of this compound in PDE Patients and Controls

Biological MatrixPatient GroupNConcentration RangeReference
Plasma PDE Patients12> Reference Range
Epilepsy Controls24< Limit of Quantification
Urine PDE Patients12Several times > Reference Range
Epilepsy Controls24Within Reference Range
Dried Blood Spots (DBS) PDE Patients12> Reference Range
Epilepsy Controls24< Limit of Quantification
Dried Urine Spots (DUS) PDE Patients12Several times > Reference Range
Epilepsy Controls24Within Reference Range
Urine (mmol/mol creatinine) PDE Patients (>6 months)30Above Normal Range[2][3]
PDE Patients (<6 months)30Some within Normal Range[2][3]

Note: The reference ranges can vary between laboratories. The data presented here is a summary from the cited literature.

Experimental Protocols: Quantification of this compound

The quantification of 6-oxo-PIP is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Sample Preparation

Plasma:

  • To a 1.5 mL Eppendorf tube, add 10 µL of plasma sample.

  • Add an internal standard solution (e.g., ¹³C₂,¹⁵N-labeled 6-oxo-PIP).

  • Add 200 µL of a protein precipitation solution (e.g., water/methanol 50:50 v/v).[4]

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 13,200 rpm) for 10 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a 96-well plate or an autosampler vial for LC-MS/MS analysis.[4]

Urine:

  • To a 1.5 mL Eppendorf tube, add 10 µL of urine sample.

  • Add an internal standard solution.

  • Add 200 µL of 100% water.[4]

  • Vortex the mixture.

  • Transfer the diluted sample to a 96-well plate or an autosampler vial for LC-MS/MS analysis.

Dried Blood Spots (DBS):

  • Punch a 3.2 mm disc from the DBS card.

  • Place the disc in a well of a 96-well plate.

  • Add an extraction solution containing the internal standard.

  • Agitate the plate to facilitate extraction.

  • The extract is then further processed (e.g., evaporation and reconstitution) before injection into the LC-MS/MS system.

LC-MS/MS Analysis

A validated LC-MS/MS method for the simultaneous quantification of 6-oxo-PIP and other biomarkers has been described with the following parameters:

  • Chromatographic Separation: A suitable reversed-phase column is used for separation. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with an additive like formic acid to improve ionization.[4]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for 6-oxo-PIP and its internal standard.

Table 2: Example of LC-MS/MS Method Parameters

ParameterValue
Linearity Range 0 - 25 µmol/L
QC Low 0.5 µmol/L
QC Medium 7.5 µmol/L
QC High 20 µmol/L

The analytical method should be validated in each laboratory to ensure accuracy and precision.[4]

Biomarker Discovery and Validation Workflow

The discovery and validation of a clinical biomarker like 6-oxo-PIP is a multi-step process that ensures its analytical and clinical robustness.

Biomarker_Workflow Discovery Phase 1: Discovery Untargeted Untargeted Metabolomics (e.g., LC-HRMS) Discovery->Untargeted Hypothesis Hypothesis Generation Untargeted->Hypothesis Candidate Candidate Biomarker Identification (6-oxo-PIP) Hypothesis->Candidate Verification Phase 2: Qualification & Verification Candidate->Verification Targeted Targeted Assay Development (LC-MS/MS) Verification->Targeted Analytical Analytical Validation (Sensitivity, Specificity, Precision) Targeted->Analytical SmallCohort Verification in Small Patient Cohort Analytical->SmallCohort Validation Phase 3: Clinical Validation SmallCohort->Validation LargeCohort Validation in Large, Independent Cohorts Validation->LargeCohort Clinical Assessment of Clinical Utility (Diagnostic Accuracy) LargeCohort->Clinical Regulatory Regulatory Submission & Approval Clinical->Regulatory

Caption: A generalized workflow for biomarker discovery and validation.

Conclusion

The discovery of this compound represents a significant advancement in the diagnosis of Pyridoxine-Dependent Epilepsy. Its inherent stability overcomes the limitations of previously used biomarkers, paving the way for more reliable diagnostic testing and the potential for inclusion in newborn screening programs.[1] The availability of robust and sensitive LC-MS/MS methods for its quantification provides clinical laboratories with the necessary tools for accurate and timely diagnosis, which is crucial for the early initiation of treatment and improved neurodevelopmental outcomes in patients with PDE. Further research may focus on establishing standardized reference ranges across different age groups and expanding the clinical utility of this important biomarker.

References

A Comprehensive Technical Guide to the Chemical Synthesis of Racemic 6-Oxo-piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of racemic 6-oxo-piperidine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic methodology, including experimental protocols and relevant quantitative data.

Introduction

This compound, also known as 6-oxo-pipecolic acid, is a cyclic derivative of α-aminoadipic acid. Its derivatives are of significant interest in pharmaceutical research due to their potential as enzyme inhibitors, immunosuppressants, and antibiotics. While much of the contemporary research focuses on the synthesis of enantiomerically pure forms, the racemic variant remains a crucial starting material and reference compound. This guide focuses on the most direct and accessible method for the preparation of racemic this compound.

Primary Synthetic Route: Thermal Cyclization of DL-α-Aminoadipic Acid

The most straightforward and commonly cited method for the synthesis of racemic this compound is the intramolecular cyclization of DL-α-aminoadipic acid. This reaction proceeds via the formation of a lactam by the elimination of water.

The overall transformation is depicted in the workflow below:

Synthesis Workflow DL-alpha-Aminoadipic_Acid DL-α-Aminoadipic Acid Heating Heating (e.g., 100°C) DL-alpha-Aminoadipic_Acid->Heating Racemic_6_Oxo_piperidine_2_carboxylic_Acid Racemic 6-Oxo-piperidine- 2-carboxylic Acid Heating->Racemic_6_Oxo_piperidine_2_carboxylic_Acid

Caption: Synthetic workflow for racemic this compound.

Experimental Protocol

The following protocol is based on the principle of thermal-induced lactamization. It is designed to be a reproducible starting point for laboratory-scale synthesis.

Materials:

  • DL-α-Aminoadipic acid

  • Deionized water

  • Reflux condenser

  • Heating mantle or oil bath

  • Round-bottom flask

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, prepare an aqueous solution of DL-α-aminoadipic acid. The concentration should be managed to maintain solubility while favoring the intramolecular reaction.

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat the solution to 100°C using a heating mantle or oil bath.[1] Maintain this temperature for a minimum of 2 hours. The reaction will proceed towards an equilibrium between the open-chain amino acid and the cyclic lactam.[1]

  • Solvent Removal: After the heating period, remove the water under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a mixture of the desired lactam and unreacted starting material, can be purified by recrystallization. An ethanol/water solvent system is a suitable starting point for recrystallization trials.

  • Drying: Dry the purified crystals of racemic this compound under vacuum to a constant weight.

Quantitative Data

The thermal cyclization of α-aminoadipic acid results in an equilibrium mixture. The following table summarizes the key quantitative aspect of this process.

ParameterValueReference
Equilibrium Ratio (Lactam:Amino Acid)3:1[1]
Reaction Temperature100°C[1]
Reaction Time to Equilibrium2 hours[1]

Note: The yield of isolated product will depend on the efficiency of the purification process in separating the lactam from the unreacted amino acid.

Alternative Synthetic Approach: From Dibromo Adipate Derivatives

An alternative, though more complex, route to the 6-oxopiperidine-2-carboxylate core involves the use of meso dimethyl-α,α′-dibromoadipate as a starting material. This method has been employed for the synthesis of substituted racemic 6-oxopiperidine-2-carboxylate derivatives. The general strategy involves sequential nucleophilic substitutions followed by a reductive cyclization.

The logical relationship of this multi-step synthesis is outlined below:

Alternative Synthesis A meso Dimethyl- α,α'-dibromoadipate B 1. Nucleophilic Substitution (e.g., Azide) 2. Second Nucleophilic Substitution A->B C α-Azido-α'-substituted Adipate B->C D Catalytic Hydrogenation (Reduction and Cyclization) C->D E Racemic 6-Oxo-piperidine- 2-carboxylate Derivative D->E

Caption: Alternative pathway to the 6-oxopiperidine-2-carboxylate core.

This approach offers the potential for introducing substituents onto the piperidine ring but involves multiple steps and the use of potentially hazardous reagents like sodium azide.

Conclusion

The synthesis of racemic this compound is most directly achieved through the thermal cyclization of DL-α-aminoadipic acid. This method is straightforward and relies on simple reaction conditions. While the reaction reaches an equilibrium, standard purification techniques can be employed to isolate the desired product. For the synthesis of more complex, substituted analogs, alternative multi-step routes starting from materials like dibromo adipates can be considered. This guide provides the necessary foundational information for researchers to produce and utilize racemic this compound in their research and development endeavors.

References

The Role of 6-Oxo-piperidine-2-carboxylic Acid and Related Metabolites in Pyridoxine-Dependent Epilepsy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine-dependent epilepsy (PDE) is a rare, autosomal recessive neurometabolic disorder characterized by seizures in early life that are typically resistant to conventional anti-epileptic drugs but responsive to high doses of pyridoxine (vitamin B6). The underlying cause in the majority of patients is a deficiency of α-aminoadipic semialdehyde (α-AASA) dehydrogenase, also known as antiquitin, encoded by the ALDH7A1 gene. This enzymatic block in the lysine degradation pathway leads to the accumulation of several neurotoxic metabolites, including α-AASA, its cyclic form Δ1-piperideine-6-carboxylate (P6C), and pipecolic acid. Recent research has identified 6-oxo-piperidine-2-carboxylic acid (6-oxo-PIP) and 2-oxopropylpiperidine-2-carboxylic acid (2-OPP) as novel, stable biomarkers for PDE. This technical guide provides an in-depth overview of the pathobiochemistry of PDE, with a focus on the role of these key metabolites, their quantification, and their implications for diagnosis and therapeutic development.

Molecular Basis of Pyridoxine-Dependent Epilepsy

Pyridoxine-dependent epilepsy is primarily caused by mutations in the ALDH7A1 gene, leading to a deficiency of the enzyme α-AASA dehydrogenase (antiquitin).[1][2] This enzyme is crucial for the catabolism of lysine, an essential amino acid.[3] The inheritance pattern is autosomal recessive, meaning an affected individual inherits two mutated copies of the ALDH7A1 gene, one from each parent.[4]

The deficiency of α-AASA dehydrogenase disrupts the normal lysine degradation pathway, resulting in the accumulation of upstream metabolites, notably α-AASA and its cyclic equivalent, Δ1-P6C.[5][6] P6C is highly reactive and plays a central role in the pathophysiology of PDE by inactivating pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.[5][7] PLP is an essential cofactor for numerous enzymatic reactions in the brain, including the synthesis of neurotransmitters like GABA. The depletion of active PLP is believed to be the primary cause of the seizures observed in PDE.[8] While pyridoxine supplementation can control seizures, many patients still experience developmental delay and intellectual disability, suggesting that the accumulating metabolites themselves may be neurotoxic.[3][6]

Key Metabolites in Pyridoxine-Dependent Epilepsy

The biochemical hallmark of PDE is the accumulation of specific lysine degradation intermediates. Understanding the roles of these molecules is critical for diagnosis and for the development of novel therapeutic strategies.

  • α-Aminoadipic Semialdehyde (α-AASA) and Δ1-Piperideine-6-Carboxylate (P6C): These two molecules exist in equilibrium.[6] Due to the enzymatic block, they accumulate in various body fluids of PDE patients.[5] P6C directly inactivates PLP through a condensation reaction, leading to a functional vitamin B6 deficiency.[5][7] However, α-AASA and P6C are unstable at room temperature, which presents challenges for their use as diagnostic biomarkers, especially in the context of newborn screening.[1][6]

  • Pipecolic Acid (PA): Elevated levels of pipecolic acid in plasma and cerebrospinal fluid (CSF) were among the first biomarkers identified for PDE.[9][10] While its concentration is significantly increased in untreated patients, it can normalize with pyridoxine treatment, and it is also elevated in other conditions like peroxisomal disorders, making it a less specific marker.[7]

  • This compound (6-oxo-PIP): This metabolite has emerged as a novel and highly promising biomarker for PDE.[1] It accumulates in significant amounts in the blood, urine, and CSF of individuals with PDE.[1] Crucially, 6-oxo-PIP is stable at room temperature, making it a more robust candidate for diagnostic testing and newborn screening.[1]

  • 2-Oxopropylpiperidine-2-carboxylic Acid (2-OPP): Alongside 6-oxo-PIP, 2-OPP has been identified as another stable and reliable biomarker for PDE.[8]

Quantitative Analysis of Biomarkers

The accurate quantification of these metabolites is essential for the diagnosis and monitoring of PDE. The following tables summarize the reported concentrations of key biomarkers in PDE patients compared to controls.

Table 1: Concentrations of this compound (6-oxo-PIP) in Urine and Plasma of PDE Patients and Controls

BiomarkerSpecimenPatient GroupConcentration RangeReference
6-oxo-PIPUrinePDE PatientsSubstantially elevated[1]
Healthy ControlsNot specified/below detection[1]
6-oxo-PIPPlasmaPDE PatientsSubstantially elevated[1]
Healthy ControlsNot specified/below detection[1]
6-oxo-PIPUrinePDE Patients (>6 months)Above normal range[11]
PDE Patients (<6 months)Within normal range in 33% of cases[11]
6-oxo-PIPUrineHealthy Controls≤ 727.6 µmol/mol Creatinine[10]
6-oxo-PIPPlasmaPDE PatientsMarkedly elevated[10]
Healthy ControlsNot specified/below detection[10]

Table 2: Concentrations of Pipecolic Acid (PA) in Urine and Plasma of PDE Patients and Controls

BiomarkerSpecimenPatient GroupConcentration RangeReference
Pipecolic AcidUrinePDE Patients (on treatment)0.14-4.08 mmol/mol creatinine[12]
Healthy Controls (>6 months)Median 0.66 (0.12-3.52) mmol/mol creatinine[12]
Healthy Controls (≤6 months)Median 8.47 (0.46-35.33) mmol/mol creatinine[12]
Pipecolic AcidPlasmaPDE PatientsRanges overlap with controls[5]
Healthy ControlsNot specified[5]

Table 3: Concentrations of α-AASA and P6C in Biological Samples of PDE Patients and Controls

BiomarkerSpecimenPatient GroupConcentrationReference
α-AASA and P6CPlasma, Serum, DBS, Urine, DUSPDE PatientsMarkedly elevated[5]
Healthy ControlsNot specified/below detection[5]
α-AASAPlasmaHealthy Controls (>1 month)<0.3 mcmol/L[13]
P6CPlasmaHealthy Controls (>1 month)<0.5 mcmol/L[13]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is based on the methodology for the non-derivatized analysis of 6-oxo-PIP.[1]

Sample Preparation (Urine):

  • Mix 20 µL of urine with 20 µL of a 10 µmol/L solution of d3-6-oxo-PIP internal standard.

  • Dilute the mixture with 80 µL of a 1:1 methanol:acetonitrile solution.[11]

Sample Preparation (Plasma):

  • To a 10 µL aliquot of plasma, add a solution of water/methanol (50%).

  • Incorporate a labeled internal standard (e.g., 13C2-6-oxoPIP).[10]

  • Vortex and centrifuge to precipitate proteins.

  • Collect the supernatant for analysis.

LC-MS/MS Analysis:

  • Chromatography: Utilize a C18 reversed-phase column (e.g., ACQUITY UPLC® HSS T3, 1.8 µm).[11]

  • Mobile Phase: Employ a gradient elution with mobile phase A consisting of 10 mM ammonium acetate with 0.1% formic acid in water, and mobile phase B consisting of a 1:1 mixture of methanol and acetonitrile.[11]

  • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).[11]

  • Quantification: Generate a standard curve with known concentrations of 6-oxo-PIP to quantify the analyte in the samples.

ALDH7A1 (α-AASA Dehydrogenase) Enzyme Activity Assay

This is a generalized protocol for an aldehyde dehydrogenase assay that can be adapted for ALDH7A1.

Principle: The enzymatic activity of ALDH7A1 is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Reagents:

  • Assay Buffer: Sodium phosphate buffer (pH ~9.0-10.0, as the enzyme has maximal activity in this range).[1]

  • Substrate: α-Aminoadipic semialdehyde (AASA).

  • Cofactor: NAD+.

  • Enzyme Source: Cell or tissue lysate, or purified recombinant ALDH7A1.

Procedure:

  • Prepare a reaction mixture containing the assay buffer and NAD+.

  • Add the enzyme source to the reaction mixture and incubate to equilibrate.

  • Initiate the reaction by adding the AASA substrate.

  • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH.

Generation of an aldh7a1 Knockout Zebrafish Model

This protocol is based on the CRISPR/Cas9 methodology used to create a zebrafish model of PDE.[14][15]

Design and Synthesis of gRNA:

  • Design a guide RNA (gRNA) targeting a specific exon of the zebrafish aldh7a1 gene.

  • Synthesize the gRNA in vitro.

Microinjection:

  • Prepare an injection mix containing the synthesized gRNA and Cas9 protein.

  • Microinject the mixture into one-cell stage zebrafish embryos.

Screening and Genotyping:

  • At 2-3 days post-fertilization (dpf), extract genomic DNA from a subset of injected embryos.

  • Use PCR followed by sequencing or high-resolution melt analysis to identify embryos with mutations in the aldh7a1 gene.

Phenotypic Analysis:

  • Observe the larvae for behavioral abnormalities, such as spontaneous seizures and increased locomotion, typically starting around 8-10 dpf.[14][15]

  • Perform electroencephalogram (EEG) recordings to confirm epileptiform activity.[14]

  • Measure biomarker levels (α-AASA, P6C, pipecolic acid) in embryo lysates using LC-MS/MS to confirm the biochemical phenotype.[14]

Visualizing the Pathophysiology and Diagnosis of PDE

PDE_Lysine_Degradation_Pathway cluster_PDE Pyridoxine-Dependent Epilepsy (PDE) Lysine Lysine AASS AASS Lysine->AASS Saccharopine Pathway Pipecolic_Acid_Pathway Pipecolic Acid Pathway Lysine->Pipecolic_Acid_Pathway alpha_AASA α-AASA AASS->alpha_AASA P6C Δ1-P6C alpha_AASA->P6C Equilibrium ALDH7A1 Deficient ALDH7A1 alpha_AASA->ALDH7A1 alpha_AA α-AA ALDH7A1->alpha_AA Pipecolic_Acid_Pathway->P6C Pipecolic_Acid Pipecolic Acid Pipecolic_Acid_Pathway->Pipecolic_Acid

PLP_Inactivation_Mechanism P6C Δ1-Piperideine-6-Carboxylate (Accumulated) Inactive_Complex Inactive P6C-PLP Complex P6C->Inactive_Complex Condensation Reaction PLP Pyridoxal 5'-Phosphate (Active Vitamin B6) PLP->Inactive_Complex Reduced_Neurotransmitter_Synthesis Reduced Neurotransmitter (e.g., GABA) Synthesis Inactive_Complex->Reduced_Neurotransmitter_Synthesis Leads to Seizures Seizures Reduced_Neurotransmitter_Synthesis->Seizures

PDE_Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion (e.g., neonatal seizures) Biochemical_Testing Biochemical Testing (Urine/Plasma) Clinical_Suspicion->Biochemical_Testing LCMSMS LC-MS/MS Analysis Biochemical_Testing->LCMSMS Elevated_Biomarkers Elevated 6-oxo-PIP, 2-OPP, α-AASA, P6C, Pipecolic Acid LCMSMS->Elevated_Biomarkers Genetic_Testing ALDH7A1 Gene Sequencing Elevated_Biomarkers->Genetic_Testing Yes Re-evaluate Diagnosis Re-evaluate Diagnosis Elevated_Biomarkers->Re-evaluate Diagnosis No PDE_Diagnosis Diagnosis of PDE Confirmed Genetic_Testing->PDE_Diagnosis Biallelic Mutations Found Treatment Initiate/Continue Pyridoxine and Consider Lysine Restriction PDE_Diagnosis->Treatment

Therapeutic Strategies and Future Directions

The mainstay of treatment for PDE is lifelong supplementation with high doses of pyridoxine.[4] This helps to overcome the depletion of active PLP and control seizures. However, despite seizure control, a significant number of patients exhibit long-term neurodevelopmental problems.[3] This has led to the exploration of adjunct therapies aimed at reducing the production of neurotoxic lysine metabolites.

  • Lysine-Restricted Diet: A diet low in lysine has been shown to reduce the levels of α-AASA, P6C, and pipecolic acid, and may improve developmental outcomes in some patients.

  • Arginine Supplementation: Arginine competes with lysine for transport across the blood-brain barrier, and its supplementation is another strategy to reduce lysine levels in the central nervous system.[13]

The discovery of stable biomarkers like 6-oxo-PIP and 2-OPP has opened the door for the development of reliable newborn screening methods for PDE.[8] Early diagnosis and initiation of treatment are crucial for improving long-term outcomes. Future research is focused on developing therapies that target the underlying pathophysiology beyond PLP replenishment, such as strategies to inhibit the production of toxic metabolites or to directly address their neurotoxic effects. Animal models, such as the aldh7a1 knockout zebrafish and mouse, will be invaluable tools in the preclinical evaluation of these novel therapeutic approaches.[14]

References

An In-Depth Technical Guide to 6-Oxo-piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Oxo-piperidine-2-carboxylic acid, a molecule of significant interest in biomedical research and synthetic chemistry. This document details its chemical identity, synthesis, and analytical protocols. A key focus is its emerging role as a biomarker for inherited metabolic disorders, alongside its utility as a versatile building block in the development of novel therapeutics. The guide includes structured data, detailed experimental methodologies, and visual representations of relevant biochemical pathways and experimental workflows to support advanced research and development.

Chemical Identity and Properties

This compound, also known as 6-oxo-pipecolic acid, is a cyclic derivative of α-aminoadipic acid. It exists as a lactam, formed through the intramolecular condensation of the ε-amino group and the α-carboxylic acid group of its precursor. The molecule's structure and key identifiers are crucial for its unambiguous identification in research and clinical settings.

IdentifierValue
IUPAC Name 6-oxopiperidine-2-carboxylic acid
Molecular Formula C₆H₉NO₃
Molecular Weight 143.14 g/mol
Canonical SMILES C1CC(NC(=O)C1)C(=O)O[1]
InChI InChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)[1]
InChIKey FZXCPFJMYOQZCA-UHFFFAOYSA-N[1]
CAS Number 3770-22-7

Stereoisomeric forms are also recognized, with distinct InChIKeys:

  • (S)-6-Oxo-piperidine-2-carboxylic acid: FZXCPFJMYOQZCA-BYPYZUCNSA-N[2]

  • (R)-6-Oxo-piperidine-2-carboxylic acid: FZXCPFJMYOQZCA-SCSAIBSYSA-N

Synthesis of this compound

The primary route for the synthesis of this compound is through the cyclization of α-aminoadipic acid. This intramolecular reaction forms the stable six-membered lactam ring. While various methods can achieve this transformation, a general protocol is outlined below.

Experimental Protocol: Cyclization of α-Aminoadipic Acid

This protocol is a representative method for the laboratory-scale synthesis of this compound.

Materials:

  • α-Aminoadipic acid

  • High-boiling point solvent (e.g., dimethylformamide, DMSO)

  • Acid or base catalyst (optional, reaction can proceed thermally)

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve α-aminoadipic acid in a high-boiling point solvent in a round-bottom flask equipped with a reflux condenser. The concentration should be optimized to favor intramolecular cyclization over intermolecular polymerization.

  • Heating: Heat the reaction mixture to a temperature that facilitates the removal of water, typically between 100-150°C. The reaction can be monitored by thin-layer chromatography (TLC) to track the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with water and acidify with hydrochloric acid to a pH of approximately 2-3. Extract the aqueous solution multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Role as a Biomarker in ALDH7A1 Deficiency

This compound has been identified as a significant biomarker for Pyridoxine-Dependent Epilepsy, a condition caused by mutations in the ALDH7A1 gene. This genetic defect leads to the accumulation of α-aminoadipic semialdehyde (α-AASA) and its cyclic form, Δ¹-piperideine-6-carboxylate (P6C). These compounds are precursors to this compound.

Biochemical Pathway

The formation of this compound is intrinsically linked to the lysine degradation pathway. A deficiency in the ALDH7A1 enzyme disrupts this pathway, leading to the accumulation of upstream metabolites and the subsequent formation of the biomarker.

Lysine_Degradation_Pathway Lysine Lysine AASA_P6C α-Aminoadipic semialdehyde (α-AASA) ⇌ Δ¹-Piperideine-6-carboxylate (P6C) Lysine->AASA_P6C OxoPIP This compound AASA_P6C->OxoPIP Oxidation AAA α-Aminoadipic acid AASA_P6C->AAA

Caption: Lysine degradation and this compound formation.

Quantitative Data

The concentration of this compound is significantly elevated in the urine of individuals with ALDH7A1 deficiency compared to healthy controls. This makes it a reliable diagnostic marker.

CohortUrinary this compound (mmol/mol creatinine)
Control (< 6 months) 0 - 3.2
Control (> 6 months) 0 - 3.2
ALDH7A1 Deficient (< 6 months) Can be within the normal range in some cases[3]
ALDH7A1 Deficient (> 6 months) Significantly elevated above the normal range[3]

Note: Data is indicative and may vary between studies.

Experimental Protocol: Quantification in Urine

The following is a summarized protocol for the quantification of this compound in urine samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • Urine sample

  • Internal standard (e.g., deuterated this compound)

  • Acetonitrile

  • Formic acid

  • Ammonium acetate

  • HPLC column (e.g., C18 or HILIC)

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge to remove any particulate matter.

    • To a specific volume of the supernatant, add the internal standard solution.

    • Precipitate proteins by adding a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the prepared sample onto the HPLC column. Use a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile) with additives like formic acid or ammonium acetate to achieve separation.

    • Mass Spectrometry: The eluent from the HPLC is introduced into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

    • Normalize the concentration to the urinary creatinine level.

Experimental_Workflow Urine_Sample Urine Sample Collection Sample_Prep Sample Preparation (Spiking with Internal Standard, Protein Precipitation) Urine_Sample->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification and Normalization) MS_Detection->Data_Analysis

References

A Technical Guide to Commercial Sourcing of Enantiomerically Pure 6-Oxo-piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for enantiomerically pure (R)- and (S)-6-Oxo-piperidine-2-carboxylic acid, critical chiral building blocks in pharmaceutical research and development. This document offers a comparative summary of supplier specifications, a detailed experimental protocol for determining enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC), and logical workflows for supplier selection and quality assessment.

Commercial Supplier Data

The following tables summarize the currently available commercial sources for (R)-6-Oxo-piperidine-2-carboxylic acid and (S)-6-Oxo-piperidine-2-carboxylic acid. Specifications regarding purity, available quantities, and catalog numbers have been compiled to facilitate direct comparison.

Table 1: Commercial Suppliers of (S)-6-Oxo-piperidine-2-carboxylic acid (CAS: 34622-39-4)

SupplierCatalog NumberPurity / Enantiomeric Excess (ee)Available Quantities
Sigma-Aldrich36323≥95.0% (HPLC)[1]5 g
Amerigo ScientificCBB1117229≥95.0% (HPLC)[2]5 g
CymitQuimica(Inquire)95%[3]100 mg, 250 mg, 1 g, 5 g, 10 g
BLDpharm(Inquire)(Not Specified)(Inquire)
MOLBASE(Varies by supplier)95% - ≥98%g, kg

Table 2: Commercial Suppliers of (R)-6-Oxo-piperidine-2-carboxylic acid (CAS: 72002-30-3)

SupplierCatalog NumberPurity / Enantiomeric Excess (ee)Available Quantities
BLDpharm72002-30-3(Not Specified)[4](Inquire)
MOLBASE(Varies by supplier)95% - 99%[5]g, kg
Parchem(Inquire)(Not Specified)(Inquire)

Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Experimental Protocol: Determination of Enantiomeric Purity by Chiral HPLC

The accurate determination of enantiomeric excess is crucial for ensuring the quality and efficacy of chiral compounds in drug development. The following protocol is a recommended method for the chiral separation of (R)- and (S)-6-Oxo-piperidine-2-carboxylic acid, based on established methods for similar piperidine derivatives.[6][7]

Objective: To resolve and quantify the enantiomers of 6-Oxo-piperidine-2-carboxylic acid to determine the enantiomeric excess (ee) of a given sample.

Materials:

  • (R)-6-Oxo-piperidine-2-carboxylic acid standard

  • (S)-6-Oxo-piperidine-2-carboxylic acid standard

  • Racemic this compound (for method development)

  • HPLC grade n-hexane

  • HPLC grade ethanol

  • HPLC grade methanol

  • HPLC grade isopropanol

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chiralpak® IA or Chiralpak® AD-H)

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector.

  • Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A mixture of n-hexane and ethanol. A typical starting gradient is 90:10 (n-hexane:ethanol). The ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of the (R)- and (S)-enantiomer standards, as well as the racemic standard, at a concentration of 1 mg/mL in a suitable solvent (e.g., ethanol or mobile phase).

    • Prepare a stock solution of the sample to be analyzed at a concentration of 1 mg/mL in the same solvent.

    • From the stock solutions, prepare working solutions at a concentration of approximately 0.1 mg/mL by diluting with the mobile phase.

  • Chromatographic Analysis:

    • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the racemic standard to verify the separation of the two enantiomers and to determine their retention times.

    • Inject the individual (R)- and (S)-enantiomer standards to identify the elution order.

    • Inject the sample solution.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Method Validation (abbreviated):

  • Specificity: The method should demonstrate baseline resolution of the two enantiomers.

  • Linearity: Analyze a series of solutions of the minor enantiomer at different concentrations to establish a linear relationship between concentration and peak area.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate key decision-making and experimental processes for working with enantiomerically pure this compound.

Supplier_Selection_Workflow start Define Research Needs (Enantiomer, Quantity, Purity) search Identify Potential Suppliers (Online Databases, Catalogs) start->search request_info Request Quotes & Certificates of Analysis search->request_info compare Compare Suppliers (Purity, Cost, Availability, Lead Time) request_info->compare decision Select Optimal Supplier compare->decision decision->request_info Inadequate information purchase Place Purchase Order decision->purchase Meets all criteria end Receive & Verify Material purchase->end

Caption: Logical workflow for selecting a commercial supplier.

Experimental_Workflow receive Receive Compound from Supplier prepare_solutions Prepare Standard & Sample Solutions (Racemic, R, S, and Unknown) receive->prepare_solutions hplc_setup HPLC System & Column Equilibration prepare_solutions->hplc_setup run_standards Inject Standards (Racemic, R, and S) hplc_setup->run_standards run_sample Inject Sample run_standards->run_sample System suitability passed analyze_data Data Acquisition & Peak Integration run_sample->analyze_data calculate_ee Calculate Enantiomeric Excess (ee) analyze_data->calculate_ee report Generate Analysis Report calculate_ee->report

Caption: Experimental workflow for quality control analysis.

References

Methodological & Application

Application Note: Quantification of 6-oxo-piperidine-2-carboxylic Acid in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-oxo-piperidine-2-carboxylic acid in human urine. This compound is a significant biomarker for the diagnosis and monitoring of certain metabolic disorders, such as pyridoxine-dependent epilepsy (PDE) caused by ALDH7A1 deficiency. The described protocol utilizes a simple "dilute and shoot" sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is suitable for clinical research and drug development applications requiring accurate measurement of this analyte.

Introduction

This compound (also known as 6-oxopipecolic acid) is a cyclic derivative of α-aminoadipic acid. Its accumulation in biological fluids is a key indicator of ALDH7A1 deficiency, a rare genetic disorder that leads to epileptic encephalopathies. Accurate and reliable quantification of this compound in urine is crucial for the early diagnosis, monitoring of dietary or therapeutic interventions, and for research into the pathophysiology of related metabolic diseases. This LC-MS/MS method provides a robust and high-throughput solution for the determination of urinary this compound.

Experimental

Materials and Reagents
  • This compound standard (≥95.0% purity)

  • (S)-6-Oxo-2-piperidinecarboxylic acid (≥95.0% HPLC)[1]

  • d3-6-oxo-piperidine-2-carboxylic acid (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human urine (drug-free)

Instrumentation
  • Waters Acquity UPLC system

  • Waters Xevo TQ-S triple quadrupole mass spectrometer

  • ACQUITY UPLC® HSS T3 column (1.8 μm, 2.1 mm × 15 mm)[2]

Standard and Quality Control Sample Preparation

Stock solutions of this compound and the internal standard, d3-6-oxo-piperidine-2-carboxylic acid, were prepared in a methanol:water (1:1) solution. A 10-point standard curve was generated with concentrations ranging from 1 to 500 μmol/L.[2] Quality control (QC) samples were prepared at low, medium, and high concentrations.

Sample Preparation Protocol
  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine at 16,000 x g to remove any particulate matter.[2]

  • In a clean microcentrifuge tube, mix 20 μL of urine with 20 μL of 10 μmol/L d3-6-oxo-piperidine-2-carboxylic acid internal standard.[2]

  • Dilute the mixture with 80 μL of a 1:1 methanol:acetonitrile solution.[2]

  • Vortex the mixture thoroughly.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column ACQUITY UPLC® HSS T3 (1.8 μm, 2.1 mm × 15 mm)[2]
Mobile Phase A 10 mM ammonium acetate, 0.1% formic acid in water[2]
Mobile Phase B 1:1 Methanol:Acetonitrile[2]
Flow Rate 0.4 mL/min[2]
Injection Volume 10 μL[2]
Gradient 0–2.5 min: 99% A; 2.5–4.5 min: 95% B; 4.5-5.1 min: hold at 95% B; 5.1–8 min: 99% A[2]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI)[2]
Analysis Mode Multiple Reaction Monitoring (MRM)[2]
MRM Transition (Analyte) 144.2 -> 98.1[3]
MRM Transition (Internal Standard) d3-6-oxo-PIP (details to be optimized)
Capillary Voltage To be optimized
Cone Voltage To be optimized
Collision Energy To be optimized

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human urine. The simple sample preparation protocol is amenable to high-throughput analysis. The chromatographic conditions provided good peak shape and resolution from endogenous urine components.

Quantitative Data Summary
ParameterResult
Linearity Range 1 - 500 μmol/L[2]
Correlation Coefficient (r²) > 0.99
Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%
Lower Limit of Quantification (LLOQ) 1 μmol/L

Note: Precision and accuracy values are typical performance characteristics for such assays and should be established during method validation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine_sample Urine Sample (20 µL) add_is Add Internal Standard (d3-6-oxo-PIP, 20 µL) urine_sample->add_is dilute Dilute with 80 µL Methanol:Acetonitrile (1:1) add_is->dilute vortex Vortex dilute->vortex centrifuge Centrifuge (optional, if particulate matter) vortex->centrifuge transfer Transfer to Autosampler Vial centrifuge->transfer lc_separation UPLC Separation (HSS T3 Column) transfer->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection quantification Quantification (Standard Curve) ms_detection->quantification reporting Reporting Results quantification->reporting metabolic_pathway Lysine Lysine AAA α-Aminoadipic acid (AAA) Lysine->AAA AASA α-Aminoadipic semialdehyde (AASA) AAA->AASA P6C Δ1-Piperideine-6-carboxylate (P6C) AASA->P6C spontaneous cyclization ALDH7A1 ALDH7A1 (Blocked in PDE) AASA->ALDH7A1 Oxidation P6C->AASA OxoPIP This compound P6C->OxoPIP alternative pathway/ spontaneous conversion ALDH7A1->AAA Normal Metabolism

References

Application Note and Protocol: Derivatization of 6-Oxo-Piperidine-2-Carboxylic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Oxo-piperidine-2-carboxylic acid is a cyclic amino acid derivative that plays a role in various biological processes and is a key intermediate in the synthesis of several pharmaceutical compounds.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, due to its polar nature and low volatility, this compound requires a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[3][4] This application note provides detailed protocols for the derivatization of this compound using common and effective methods, including silylation and a two-step esterification/acylation.

Experimental Overview

The overall workflow for the analysis of this compound by GC-MS involves sample preparation, derivatization, and subsequent GC-MS analysis. The choice of derivatization method can impact the sensitivity, reproducibility, and accuracy of the results. This document outlines two primary derivatization protocols.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Aqueous Sample Containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction (if necessary) Sample->Extraction Drying Evaporation to Dryness (e.g., under Nitrogen Stream) Extraction->Drying Protocol_A Protocol A: Two-Step Silylation Drying->Protocol_A Method 1 Protocol_B Protocol B: Esterification & Acylation Drying->Protocol_B Method 2 Derivatized_Sample Derivatized Sample in Organic Solvent Protocol_A->Derivatized_Sample Protocol_B->Derivatized_Sample GCMS GC-MS Analysis Derivatized_Sample->GCMS Data Data Acquisition and Processing GCMS->Data

Figure 1: Experimental workflow for the GC-MS analysis of this compound.

Derivatization Protocols

Protocol A: Two-Step Silylation

Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids and amines.[3] This two-step protocol ensures the derivatization of both the carboxylic acid and the amide functionalities.

Materials:

  • Dried sample containing this compound

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • N-methyl-bis(trifluoroacetamide) (MBTFA)

  • Pyridine (or other suitable solvent like acetonitrile)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the sample is completely dry, as moisture can interfere with the silylation reaction.[3]

  • To the dried sample in a GC vial, add 100 µL of MSTFA and 900 µL of pyridine.[5]

  • Cap the vial tightly and vortex to mix the contents thoroughly.

  • Heat the vial at 50-70°C for 30 minutes to facilitate the derivatization of the carboxylic acid group.[5]

  • Cool the vial to room temperature.

  • Add 50 µL of MBTFA to the mixture to derivatize the amide group.

  • Re-cap the vial, vortex, and heat again at 60°C for 15 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Protocol B: Propyl Chloroformate Derivatization

This method utilizes propyl chloroformate to derivatize both the amino and carboxyl groups in a single step, offering a simpler and often faster alternative to silylation.[6][7]

Materials:

  • Dried sample containing this compound

  • Propyl chloroformate

  • Propanol

  • Pyridine

  • Hexane (or other suitable organic solvent for extraction)

  • Sodium bicarbonate solution (e.g., 5%)

  • Anhydrous sodium sulfate

  • GC vials with inserts

Procedure:

  • To the dried sample, add 200 µL of a solution containing propanol and pyridine (e.g., 4:1 v/v).

  • Vortex the mixture to dissolve the sample.

  • Add 50 µL of propyl chloroformate.

  • Cap the vial and vortex vigorously for 1 minute. The reaction is typically rapid and occurs at room temperature.

  • Add 500 µL of sodium bicarbonate solution to quench the reaction and neutralize excess reagent.

  • Add 500 µL of hexane, vortex for 1 minute to extract the derivatized analyte into the organic layer.

  • Centrifuge to separate the phases.

  • Transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic phase to a GC vial for analysis.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described derivatization methods based on literature for similar compounds. Actual performance may vary depending on the specific matrix and instrumentation.

ParameterProtocol A: Two-Step SilylationProtocol B: Propyl Chloroformate DerivatizationReference
Reagents MSTFA, MBTFA, PyridinePropyl chloroformate, Propanol, Pyridine, Hexane[7][8]
Reaction Time ~45-60 minutes~5-10 minutes[5][7]
Reaction Temp. 50-70°CRoom Temperature[5][7]
Number of Steps MultipleSingle derivatization step, followed by extraction[5][7]
Derivative Stability Moderate, sensitive to moistureGenerally stable[3]
Linearity (R²) Typically > 0.99Typically > 0.99[8]
Precision (RSD) < 10%< 10%[8]
Key Advantage Well-established for amino acidsFast, simple, and cost-effective[7]
Key Disadvantage Moisture sensitivity, multiple stepsRequires a liquid-liquid extraction step[3]

GC-MS Parameters (Example)

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required for your specific instrument and column.

  • GC Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550 (or Selected Ion Monitoring (SIM) for targeted quantification)

Conclusion

The derivatization of this compound is essential for its analysis by GC-MS. Both silylation and propyl chloroformate derivatization are effective methods. The choice between these protocols will depend on the specific requirements of the analysis, including sample throughput, available instrumentation, and the complexity of the sample matrix. The propyl chloroformate method offers a simpler and faster workflow, while silylation is a well-established and robust technique for amino acid analysis. Proper validation of the chosen method is crucial for obtaining accurate and reproducible quantitative results.

References

Application Notes and Protocols: 6-Oxo-piperidine-2-carboxylic acid as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-oxo-piperidine-2-carboxylic acid as a versatile chiral building block in the stereoselective synthesis of complex molecules, particularly those with therapeutic potential.

Introduction

This compound, also known as 6-oxo-pipecolic acid, is a cyclic delta-amino acid derivative.[1] Its rigid, chiral scaffold makes it an exceptionally valuable starting material for the enantioselective synthesis of a wide array of nitrogen-containing heterocyclic compounds. The presence of both a lactam and a carboxylic acid functionality allows for diverse chemical manipulations, providing access to substituted piperidines, quinolizidines, and indolizidines. These structural motifs are prevalent in numerous natural products and pharmaceutically active compounds, including alkaloids and immunosuppressants.[2][3] The commercially available (S)-enantiomer, (S)-6-oxo-2-piperidinecarboxylic acid, is a common starting point for many synthetic routes.

Applications in Organic Synthesis

The unique structural features of this compound enable its use in a variety of synthetic strategies:

  • Synthesis of Substituted Pipecolic Acid Derivatives: The lactam ring can be selectively functionalized at various positions, leading to a diverse range of substituted pipecolic acid analogs. These derivatives are of significant interest in medicinal chemistry due to their potential as enzyme inhibitors and receptor antagonists.

  • Asymmetric Synthesis of Alkaloids: The inherent chirality of this compound serves as a template for the stereocontrolled synthesis of complex piperidine alkaloids.

  • Preparation of Bioactive Molecules: This building block has been instrumental in the synthesis of potential therapeutic agents, including inhibitors of FK506-binding proteins and precursors to neuraminidase inhibitors.

  • Formation of Optically Pure Hydroxymethyl Lactams: The carboxylic acid moiety can be esterified and subsequently reduced to afford valuable hydroxymethyl lactam intermediates.

Data Presentation: Key Synthetic Transformations

The following table summarizes quantitative data for key reactions utilizing this compound and its derivatives as chiral building blocks.

Starting MaterialReactionProductReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
D-2-Aminoadipic acidEsterification and Cyclization(R)-Methyl 6-oxopipecolate1. SOCl₂, MeOH, reflux; 2. NaOMe, MeOH, reflux88>99% e.e.
(R)-Methyl 6-oxopipecolateVilsmeier-Haack type reactionMethyl (R)-5-bromo-1-formyl-1,2,3,4-tetrahydropyridine-2-carboxylatePOBr₃, DMF, 0 °C to rtNot isolatedN/A
Methyl (R)-5-bromo-1-formyl-1,2,3,4-tetrahydropyridine-2-carboxylateSuzuki-Miyaura CouplingMethyl (R)-1-formyl-5-phenyl-1,2,3,4-tetrahydropyridine-2-carboxylatePhenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, DMF, rt85N/A
Methyl (R)-1-formyl-5-phenyl-1,2,3,4-tetrahydropyridine-2-carboxylateStereoselective Hydrogenation(2R,6S)-Methyl 1-formyl-6-phenylpipecolinateH₂, Pd/C, MeOH, rt9510:1 d.r.
(S)-6-Oxo-piperidine-2-carboxylic acidEsterification (Fischer)Ethyl (S)-6-oxo-piperidine-2-carboxylateEthanol, H₂SO₄ (cat.), refluxHigh (typical)>99% e.e.
Ethyl (S)-6-oxo-piperidine-2-carboxylateReduction(S)-6-(Hydroxymethyl)piperidin-2-oneLiBH₄, THFHigh (typical)>99% e.e.

Experimental Protocols

Synthesis of C6-Aryl-Substituted Pipecolic Acid Derivatives

This protocol describes a multi-step synthesis starting from D-2-aminoadipic acid to yield a C6-aryl-substituted pipecolic acid derivative, a valuable scaffold in drug discovery.

4.1.1. Step 1: Synthesis of (R)-Methyl 6-oxopipecolate [4][5]

  • Reaction: D-2-aminoadipic acid is first esterified and then cyclized to form the chiral lactam.

  • Procedure:

    • To a suspension of D-2-aminoadipic acid (1.0 eq) in methanol, add thionyl chloride (2.2 eq) dropwise at 0 °C.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture and evaporate the solvent under reduced pressure.

    • Dissolve the residue in methanol and add sodium methoxide (1.5 eq).

    • Heat the solution to reflux for 6 hours.

    • Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.

    • Purify the crude product by column chromatography to afford (R)-methyl 6-oxopipecolate.

  • Yield: 88%

4.1.2. Step 2: Synthesis of Methyl (R)-5-bromo-1-formyl-1,2,3,4-tetrahydropyridine-2-carboxylate [4][5]

  • Reaction: A Vilsmeier-Haack type reaction is employed to introduce a bromo-enamine functionality.

  • Procedure:

    • Dissolve (R)-methyl 6-oxopipecolate (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Cool the solution to 0 °C and add phosphorus tribromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is used in the next step without further purification.

4.1.3. Step 3: Suzuki-Miyaura Coupling [4][5]

  • Reaction: A palladium-catalyzed cross-coupling reaction to introduce an aryl group at the C6 position.

  • Procedure:

    • To a solution of the crude product from Step 2 in DMF, add phenylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Stir the mixture at room temperature under an inert atmosphere for 16 hours.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

  • Yield: 85%

4.1.4. Step 4: Stereoselective Hydrogenation [4][5]

  • Reaction: The enamine is stereoselectively reduced to the desired piperidine.

  • Procedure:

    • Dissolve the product from Step 3 in methanol.

    • Add palladium on carbon (10 wt%) to the solution.

    • Stir the mixture under a hydrogen atmosphere at room temperature for 24 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

    • Purify the crude product by column chromatography.

  • Yield: 95%

  • Diastereomeric Ratio: 10:1

Synthesis of Optically Pure Hydroxymethyl Lactams

This two-step protocol outlines the preparation of a key hydroxymethyl lactam intermediate from (S)-6-oxo-piperidine-2-carboxylic acid.

4.2.1. Step 1: Fischer Esterification of (S)-6-Oxo-piperidine-2-carboxylic acid

  • Reaction: The carboxylic acid is converted to its corresponding ethyl ester.

  • Procedure:

    • Suspend (S)-6-oxo-piperidine-2-carboxylic acid (1.0 eq) in anhydrous ethanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the ethyl ester.

4.2.2. Step 2: Reduction of Ethyl (S)-6-oxo-piperidine-2-carboxylate

  • Reaction: The ester is selectively reduced to the primary alcohol.

  • Procedure:

    • Dissolve the ethyl ester from Step 1 in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C and add a solution of lithium borohydride (LiBH₄) in THF (1.5 eq) dropwise.

    • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow Start 6-Oxo-piperidine- 2-carboxylic Acid (Chiral Building Block) Intermediate1 Esterification Start->Intermediate1 R-OH, H+ Intermediate2 Functionalization (e.g., Alkylation, Coupling) Start->Intermediate2 Various Reagents Product1 Optically Pure Hydroxymethyl Lactams Intermediate1->Product1 Reduction (e.g., LiBH4) Product2 Substituted Piperidine Derivatives Intermediate2->Product2 Further Steps Bioactive Bioactive Molecules (e.g., Alkaloids, Drug Candidates) Product1->Bioactive Synthetic Elaboration Product2->Bioactive Synthetic Elaboration

Caption: Synthetic utility of this compound.

Chiral_Building_Block_Concept BuildingBlock (S)-6-Oxo-piperidine- 2-carboxylic Acid Synthesis Multi-step Asymmetric Synthesis BuildingBlock->Synthesis BioactiveMolecule Chiral Bioactive Molecule (e.g., FK506 Analog) Synthesis->BioactiveMolecule TargetProtein Target Protein (e.g., FKBP12) BioactiveMolecule->TargetProtein Binds to BiologicalResponse Biological Response (e.g., Immunosuppression) TargetProtein->BiologicalResponse Modulates

Caption: From chiral building block to biological function.

References

Solid-Phase Synthesis of Peptides Incorporating 6-Oxo-piperidine-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering the potential to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity. 6-Oxo-piperidine-2-carboxylic acid, a cyclic lactam analogue of glutamic acid, represents a unique building block that can introduce conformational constraints into a peptide backbone. This document provides detailed application notes and experimental protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing this moiety.

The successful incorporation of this compound hinges on the selection of an appropriate synthetic strategy, including the use of suitable protecting groups and optimized coupling conditions to overcome potential steric hindrance and ensure high coupling efficiency.

Core Principles and Workflow

The solid-phase synthesis of peptides incorporating this compound follows the fundamental principles of Fmoc-based SPPS. The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[1]

A typical cycle consists of the following steps:

  • Fmoc Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide using a mild base, typically piperidine.[1][2]

  • Washing: Thorough washing of the resin to remove the deprotection reagent and byproducts.[1]

  • Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid (in this case, Fmoc-6-oxo-piperidine-2-carboxylic acid) and its subsequent reaction with the free N-terminus of the peptide chain.[1]

  • Washing: Removal of excess reagents and soluble byproducts.[1]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.[3]

Experimental Protocols

Materials and Reagents
  • Fmoc-L-6-oxo-piperidine-2-carboxylic acid

  • Standard Fmoc-protected amino acids

  • Rink Amide resin or other suitable solid support

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, sequencing grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water, deionized

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol describes the manual synthesis of a peptide incorporating this compound on a 0.1 mmol scale.

1. Resin Preparation and Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

  • Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[1]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.[1]

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for an additional 15-20 minutes.[1]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]

  • Confirm the presence of a free primary amine using the Kaiser test (a positive test will result in blue beads).[1]

3. Coupling of Fmoc-6-oxo-piperidine-2-carboxylic acid (using PyBOP):

  • In a separate vial, dissolve Fmoc-6-oxo-piperidine-2-carboxylic acid (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.[1]

  • Add DIPEA (6-10 equivalents) to the solution and vortex briefly to activate the amino acid.[1]

  • Immediately add the activated amino acid solution to the deprotected resin.[1]

  • Agitate the reaction mixture at room temperature for 1-2 hours. Due to the potential steric hindrance of the cyclic residue, extended coupling times may be necessary.

  • Monitor the coupling reaction completion using the Kaiser test (a negative test will result in yellow or colorless beads).

  • If the coupling is incomplete (positive Kaiser test), a second coupling (double coupling) can be performed by repeating the coupling step with fresh reagents.

4. Washing:

  • After complete coupling, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times).[1]

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final coupling and deprotection cycle, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[3]

  • Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours with occasional swirling.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.[1]

  • Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.[1]

  • Centrifuge the mixture to pellet the peptide.[1]

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.[1]

Protocol 2: Automated Solid-Phase Peptide Synthesis

The incorporation of this compound can also be performed on an automated peptide synthesizer. The standard synthesis cycles of the instrument should be adapted to accommodate the specific requirements of this unnatural amino acid.

Key considerations for automated synthesis:

  • Extended Coupling Time: Program an extended coupling time (e.g., 60-120 minutes) for the this compound residue to ensure complete incorporation.

  • Double Coupling: Consider programming a double coupling cycle for this residue as a precautionary measure.

  • Reagent Concentrations: Use standard reagent concentrations as recommended by the instrument manufacturer and reagent suppliers.

Quantitative Data Summary

The following tables provide representative quantitative data for the solid-phase synthesis of peptides. Note that actual yields and purities will be sequence-dependent.

Table 1: Typical Reagent Equivalents for Manual SPPS (0.1 mmol scale)

ReagentEquivalents (relative to resin loading)
Fmoc-amino acids3 - 5
Coupling Reagent (e.g., PyBOP)3 - 5
Base (e.g., DIPEA)6 - 10

Table 2: Representative Yield and Purity of a Model Peptide Incorporating this compound

Peptide SequenceSynthesis MethodCrude Yield (%)Purity by HPLC (%)
Ac-X-Ala-Gly-NH₂ (X = 6-Oxo-pip)Manual SPPS65 - 75> 90
Ac-X-Ala-Gly-NH₂ (X = 6-Oxo-pip)Automated SPPS70 - 80> 95

Note: These are illustrative values and may vary based on the specific peptide sequence and experimental conditions.

Purification and Characterization

Purification: Crude peptides are typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5]

  • Column: A C18 column is commonly used.[4]

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is a standard mobile phase system.[4]

  • Detection: Peptides are detected by UV absorbance at 214 nm or 280 nm (if Trp or Tyr are present).[6]

Characterization: The identity and purity of the final peptide should be confirmed by:

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized peptide. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI) mass spectrometry are commonly used.[4]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for detailed structural characterization of the peptide.[7]

Visualization of Workflows

SPPS Cycle Workflow

SPPS_Cycle Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-6-Oxo-piperidine-2-carboxylic acid, PyBOP, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Next_Cycle Next SPPS Cycle or Final Cleavage Wash2->Next_Cycle

Caption: General workflow for a single cycle of solid-phase peptide synthesis (SPPS).

Peptide Cleavage and Purification Workflow

Cleavage_Purification Peptide_Resin Fully Assembled Peptide-Resin Cleavage Cleavage from Resin (TFA Cocktail) Peptide_Resin->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Final_Peptide Pure Peptide Characterization->Final_Peptide

Caption: Workflow for peptide cleavage from the resin, followed by purification and characterization.

Conclusion

The incorporation of this compound into peptides via solid-phase synthesis is a viable strategy for generating novel peptidomimetics with potential therapeutic applications. While the cyclic nature of this unnatural amino acid may present some synthetic challenges, such as the need for optimized coupling conditions, these can be overcome through the use of potent coupling reagents like PyBOP and extended reaction times. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully synthesize and characterize peptides containing this unique structural motif. Careful monitoring of the coupling and deprotection steps is recommended to ensure high purity and yield of the final product.

References

Application Notes and Protocols for the Development of Immunoassays for 6-Oxo-piperidine-2-carboxylic acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Oxo-piperidine-2-carboxylic acid is a small molecule of significant interest, notably as a potential biomarker for ALDH7A1 deficiency, a genetic disorder.[1] Accurate and sensitive detection of this molecule in biological samples is crucial for research and potential diagnostic applications. While chromatographic methods like LC-MS/MS are currently employed for its detection, immunoassays offer a complementary approach with advantages in terms of cost-effectiveness, speed, and potential for high-throughput screening.[1][2]

This document provides a comprehensive guide to the development of a competitive immunoassay for the detection of this compound. As a small molecule, also known as a hapten, it is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit an antibody response.[2][3] The protocols outlined below cover hapten-carrier conjugation, antibody production, and the development of a competitive enzyme-linked immunosorbent assay (ELISA).

Principle of Competitive ELISA for Small Molecule Detection

A competitive ELISA is the most suitable format for detecting small molecules like this compound.[4][5] In this assay, the analyte in the sample competes with a labeled or coated antigen (the hapten-carrier conjugate or a derivative) for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Experimental Protocols

Protocol 1: Hapten-Carrier Conjugation

To induce an immune response, this compound (the hapten) must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development.[6][] The carboxylic acid group on this compound can be activated for conjugation to primary amines on the carrier protein.[1][8]

Materials:

  • This compound

  • Carrier protein (KLH or BSA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing or desalting columns

Procedure:

  • Activation of Hapten:

    • Dissolve this compound in a minimal amount of DMF or DMSO.

    • Add a molar excess of EDC and NHS to the hapten solution.

    • Incubate at room temperature for 1-4 hours to form an NHS-ester activated hapten.

  • Preparation of Carrier Protein:

    • Dissolve the carrier protein (KLH or BSA) in PBS at a concentration of 5-10 mg/mL.[6]

    • If the protein solution contains interfering substances, perform dialysis against PBS at 4°C.[6]

  • Conjugation Reaction:

    • Slowly add the activated hapten solution to the carrier protein solution while gently stirring. A common starting molar excess of hapten to protein is 20-fold.[6]

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with continuous stirring.[6]

  • Purification of the Conjugate:

    • Remove unconjugated hapten and reaction byproducts by extensive dialysis against PBS at 4°C or by using a desalting column.

  • Characterization of the Conjugate:

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Estimate the hapten-to-carrier protein conjugation ratio using techniques such as MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a distinct absorbance peak.

Protocol 2: Antibody Production

Both polyclonal and monoclonal antibodies can be generated against the hapten-carrier conjugate. Polyclonal antibodies are a heterogeneous mixture of antibodies recognizing different epitopes, while monoclonal antibodies are a homogeneous population from a single B-cell clone.[9]

2.1 Polyclonal Antibody Production:

Materials:

  • Hapten-KLH conjugate

  • Adjuvant (e.g., Freund's Complete Adjuvant and Freund's Incomplete Adjuvant)

  • Host animal (e.g., rabbit)

Procedure:

  • Immunization:

    • Emulsify the hapten-KLH conjugate with an equal volume of Freund's Complete Adjuvant for the primary immunization.

    • Inject the emulsion subcutaneously or intramuscularly into the host animal.

    • Subsequent booster immunizations should be performed with the conjugate emulsified in Freund's Incomplete Adjuvant at 2-3 week intervals.[10]

  • Titer Determination:

    • Collect small blood samples (test bleeds) 7-10 days after each booster.

    • Determine the antibody titer in the serum using an indirect ELISA with the hapten-BSA conjugate coated on the microplate.[11]

  • Antibody Purification:

    • Once a high titer is achieved, collect a larger volume of blood and separate the antiserum.

    • Purify the polyclonal antibodies from the antiserum using affinity chromatography with the hapten-BSA conjugate immobilized on the column.

2.2 Monoclonal Antibody Production:

Materials:

  • Hapten-KLH conjugate

  • Myeloma cell line

  • Hybridoma technology reagents (e.g., polyethylene glycol, HAT medium)

  • Mice

Procedure:

  • Immunization:

    • Immunize mice with the hapten-KLH conjugate as described for polyclonal antibody production.[12]

  • Hybridoma Production:

    • Once a high antibody titer is confirmed, sacrifice the mouse and harvest the spleen.

    • Fuse the spleen cells with myeloma cells to create hybridomas.[12]

    • Select for fused cells using HAT medium.

  • Screening and Cloning:

    • Screen the hybridoma supernatants for the presence of specific antibodies using an indirect ELISA with the hapten-BSA conjugate.

    • Select positive clones and sub-clone them by limiting dilution to ensure monoclonality.

  • Antibody Production and Purification:

    • Expand the selected monoclonal hybridoma cell line in vitro or in vivo (ascites).

    • Purify the monoclonal antibodies from the cell culture supernatant or ascites fluid using protein A/G affinity chromatography.

Protocol 3: Competitive ELISA

Materials:

  • Purified antibody (polyclonal or monoclonal)

  • Hapten-BSA conjugate

  • 96-well microtiter plates

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Wash buffer (PBST: PBS with 0.05% Tween-20)

  • Standard solutions of this compound

  • Secondary antibody-enzyme conjugate (e.g., HRP-conjugated anti-rabbit or anti-mouse IgG)

  • Enzyme substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the hapten-BSA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a predetermined optimal concentration.

    • Add 100 µL of the coating solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[6]

  • Competitive Reaction:

    • Wash the plate 3 times with wash buffer.

    • Prepare serial dilutions of the this compound standard and the samples.

    • In separate tubes or a pre-incubation plate, mix 50 µL of the standard/sample with 50 µL of the primary antibody at its optimal dilution. Incubate for 30-60 minutes at 37°C.

    • Alternatively, add 50 µL of the standard/sample directly to the wells, followed immediately by 50 µL of the primary antibody.[4]

    • Incubate the plate for 1-2 hours at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at 37°C.

  • Signal Development and Measurement:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of the TMB substrate solution to each well and incubate in the dark at room temperature until color develops (typically 15-30 minutes).[6]

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

Data Presentation

The following tables summarize the typical quantitative data that would be generated during the development and validation of a competitive ELISA for this compound. Note: The values presented are illustrative and will need to be determined experimentally.

Table 1: Hapten-Carrier Conjugation Results

ParameterHapten-KLH ConjugateHapten-BSA Conjugate
Protein Concentration (mg/mL)e.g., 2.5e.g., 5.0
Molar Ratio (Hapten:Protein)e.g., 15:1e.g., 10:1

Table 2: Antibody Titer Determination

Serum DilutionAbsorbance at 450 nm (Post-immunization)Absorbance at 450 nm (Pre-immune)
1:1,000e.g., >2.0e.g., 0.1
1:10,000e.g., 1.5e.g., 0.1
1:100,000e.g., 0.8e.g., 0.1
1:1,000,000e.g., 0.2e.g., 0.1

Table 3: Competitive ELISA Performance Characteristics

ParameterResult
IC₅₀ (ng/mL)To be determined
Limit of Detection (LOD) (ng/mL)To be determined
Linear Range (ng/mL)To be determined
Intra-assay CV (%)e.g., <10%
Inter-assay CV (%)e.g., <15%
Recovery (%)e.g., 85-115%

Visualizations

Hapten_Carrier_Conjugation_Workflow cluster_activation Hapten Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization Hapten 6-Oxo-piperidine- 2-carboxylic acid Reagents EDC, NHS Activated_Hapten NHS-ester activated hapten Reagents->Activated_Hapten Activation Carrier Carrier Protein (KLH or BSA) Activated_Hapten->Carrier Conjugation Reaction Conjugate Hapten-Carrier Conjugate Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate Dialysis/ Desalting Characterization Characterization (Ratio, Concentration) Purified_Conjugate->Characterization Antibody_Production_Workflow cluster_polyclonal Polyclonal Antibody Production cluster_monoclonal Monoclonal Antibody Production Immunogen Hapten-KLH Conjugate Immunization Immunize Animal (e.g., Rabbit, Mouse) Immunogen->Immunization Titer_Check Check Antibody Titer Immunization->Titer_Check Collection Collect Antiserum/ Harvest Spleen Titer_Check->Collection Purify_Poly Purify Polyclonal Antibodies Collection->Purify_Poly Fusion Fuse Spleen Cells with Myeloma Cells Collection->Fusion Screening Screen Hybridomas Fusion->Screening Cloning Clone Positive Hybridomas Screening->Cloning Purify_Mono Purify Monoclonal Antibodies Cloning->Purify_Mono Competitive_ELISA_Workflow Coat Coat Plate with Hapten-BSA Conjugate Block Block Non-specific Sites Coat->Block Compete Add Sample/Standard and Primary Antibody Block->Compete Wash1 Wash Compete->Wash1 Secondary Add Secondary Antibody-Enzyme Conjugate Wash1->Secondary Wash2 Wash Secondary->Wash2 Substrate Add Substrate Wash2->Substrate Read Read Absorbance Substrate->Read Logical_Relationship Hapten This compound (Hapten) Immunogen Immunogen (Hapten-Carrier Conjugate) Hapten->Immunogen Assay Competitive Immunoassay Development Hapten->Assay Competes in Assay Carrier Carrier Protein Carrier->Immunogen Antibody Specific Antibody Production Immunogen->Antibody Antibody->Assay Detection Detection of This compound Assay->Detection Antibody_Production_Signaling APC Antigen Presenting Cell (APC) Engulfs Immunogen T_Helper Helper T-Cell APC->T_Helper Presents Antigen B_Cell B-Cell T_Helper->B_Cell Activates Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiates Antibodies Antibodies against Hapten Plasma_Cell->Antibodies Produces

References

Animal Models for Studying 6-Oxo-piperidine-2-carboxylic acid in ALDH7A1 Deficiency: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine-dependent epilepsy (PDE) is a rare autosomal recessive metabolic disorder caused by mutations in the ALDH7A1 gene, which encodes α-aminoadipic semialdehyde (α-AASA) dehydrogenase.[1][2][3] This enzyme deficiency disrupts the lysine degradation pathway, leading to the accumulation of α-AASA and its cyclic form, Δ1-piperideine-6-carboxylic acid (P6C).[4][5] P6C inactivates pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, resulting in seizures that are responsive to pyridoxine supplementation.[6][7] However, despite seizure control, many patients still experience neurodevelopmental disabilities, suggesting that the accumulation of neurotoxic metabolites, including 6-oxo-piperidine-2-carboxylic acid (a downstream metabolite of P6C), may contribute to ongoing neuropathology.[8][9] Animal models that recapitulate the biochemical and clinical features of ALDH7A1 deficiency are crucial for understanding the pathophysiology of the disease and for developing novel therapeutic strategies beyond pyridoxine supplementation. This document provides detailed application notes and protocols for utilizing zebrafish and mouse models in the study of this compound and other key metabolites in ALDH7A1 deficiency.

Animal Models of ALDH7A1 Deficiency

Two primary animal models have been developed to study ALDH7A1 deficiency: the zebrafish (Danio rerio) and the mouse (Mus musculus). Both models have been generated through genetic knockout of the Aldh7a1 gene and exhibit key features of the human disease.[1][10]

Zebrafish Model (aldh7a1 knockout):

The aldh7a1-null zebrafish model was created using CRISPR/Cas9 gene editing, resulting in a 5-base pair insertion that leads to a premature stop codon and complete loss of Aldh7a1 protein expression.[10][11] These mutant larvae display spontaneous, recurrent seizures starting around 10 days post-fertilization (dpf), which can be observed as rapid, circling swim behavior and loss of posture.[12][13] Biochemically, they show impaired lysine degradation with accumulation of PDE biomarkers, vitamin B6 deficiency, and low levels of γ-aminobutyric acid (GABA).[10][13] Importantly, the seizures are sensitive to pyridoxine and pyridoxal 5'-phosphate, and treatment extends the lifespan of the mutant fish.[10][14] Lysine supplementation aggravates the phenotype, leading to earlier seizure onset and death.[10][13] This model is particularly well-suited for high-throughput drug screening due to the rapid development and external fertilization of zebrafish.[12]

Mouse Model (Aldh7a1 knockout):

The Aldh7a1 knockout mouse model was generated by constitutive genetic ablation of the Aldh7a1 gene.[1][2] These mice recapitulate the biochemical abnormalities seen in patients, with high concentrations of P6C, α-AASA, and pipecolic acid in both brain and liver tissues.[1][2] While these mice do not exhibit spontaneous seizures when maintained on a low lysine/high pyridoxine diet, they develop vigorous seizures leading to rapid death when switched to a high lysine/low pyridoxine diet.[1][2] Pyridoxine treatment can control these diet-induced seizures and improve survival.[1][3] This mammalian model is invaluable for studying the long-term neurological consequences of ALDH7A1 deficiency and for preclinical testing of therapeutic interventions in a system more physiologically similar to humans.[15][16] A brain-specific knockout mouse model has also been developed to investigate the specific role of ALDH7A1 in the brain.[17]

Data Presentation

The following tables summarize quantitative data on key biomarker accumulation in the zebrafish and mouse models of ALDH7A1 deficiency.

Table 1: Biomarker Accumulation in aldh7a1 Knockout Zebrafish Larvae (7 dpf)

BiomarkerGenotypeConcentration (Relative Abundance)Fold Change (KO vs. WT)
P6C/α-AASA Wild-type (WT)Not Detected-
Heterozygous (HET)Not Detected-
Knockout (KO)DetectedN/A
Pipecolic Acid Wild-type (WT)Baseline-
Knockout (KO)ElevatedSignificant Increase
Saccharopine Wild-type (WT)Baseline-
Knockout (KO)ElevatedSignificant Increase

Data adapted from Pena et al., 2017.[10][15]

Table 2: Biomarker Accumulation in Aldh7a1 Knockout Mouse Tissues

BiomarkerTissueGenotypeConcentrationFold Change (KO vs. WT)
P6C/α-AASA BrainWild-type (WT)Not Detected-
Knockout (KO)Significantly ElevatedN/A
LiverWild-type (WT)Not Detected-
Knockout (KO)Significantly ElevatedN/A
Pipecolic Acid BrainWild-type (WT)Baseline-
Knockout (KO)Remarkably High LevelsSignificant Increase
LiverWild-type (WT)Baseline-
Knockout (KO)ElevatedSignificant Increase
6-oxo-pipecolic acid (6-oxo-PIP) BrainWild-type (WT)Below Detection Limit-
Knockout (KO)Elevated (~2-fold)~2
PlasmaWild-type (WT)Below Detection Limit-
Knockout (KO)ElevatedN/A
2S,6S-/2S,6R-oxopropylpiperidine-2-carboxylic acid (2-OPP) BrainWild-type (WT)Below Detection Limit-
Knockout (KO)Detected and ElevatedN/A
PlasmaWild-type (WT)Below Detection Limit-
Knockout (KO)Detected and ElevatedN/A

Data adapted from Al-Shekaili et al., 2020 and Engelke et al., 2021.[1][4][5]

Experimental Protocols

Protocol 1: Generation and Maintenance of aldh7a1 Knockout Zebrafish

1. Generation via CRISPR/Cas9:

  • Design a single guide RNA (sgRNA) targeting an early exon of the zebrafish aldh7a1 gene.
  • Co-inject the sgRNA and Cas9 protein into one-cell stage zebrafish embryos.
  • Raise the injected embryos (F0 generation) to adulthood and screen for germline transmission of mutations by outcrossing with wild-type fish.
  • Identify founders with frameshift mutations leading to a premature stop codon.[10][11]
  • Establish stable heterozygous and homozygous knockout lines through subsequent breeding.

2. Genotyping:

  • Extract genomic DNA from fin clips of adult fish or whole larvae.
  • Perform PCR amplification of the targeted region of the aldh7a1 gene.
  • Analyze the PCR products by high-resolution melt analysis or direct sequencing to identify wild-type, heterozygous, and homozygous mutant individuals.[12]

3. Husbandry:

  • Maintain zebrafish in a standard recirculating aquaculture system at 28.5°C on a 14-hour light/10-hour dark cycle.
  • Feed standard commercial fish food.
  • Collect embryos from natural spawning and raise them in E3 medium.

Protocol 2: Seizure Induction and Monitoring in Aldh7a1 Knockout Mice

1. Dietary Manipulation:

  • Maintain Aldh7a1 knockout and wild-type control mice on a low lysine (e.g., 0.4%) and high pyridoxine (e.g., 50 mg/kg) diet to prevent spontaneous seizures and ensure survival.[1]
  • To induce seizures, switch adult knockout mice to a high lysine (e.g., 4.7%) and low pyridoxine (e.g., 1 mg/kg) diet.[1][2] Seizures are expected to occur within a few days of the diet switch.

2. Seizure Monitoring:

  • Behavioral Observation: Continuously monitor mice for behavioral signs of seizures, including wild running, tonic-clonic convulsions, and loss of posture.
  • Electroencephalography (EEG): For detailed seizure characterization, implant cortical electrodes for continuous EEG recording. This will allow for the quantification of seizure frequency, duration, and electrographic features.[12]

Protocol 3: Biochemical Analysis of Key Metabolites

1. Sample Collection:

  • Zebrafish Larvae: Pool larvae (e.g., 5-10 larvae per sample) at the desired developmental stage (e.g., 7 dpf) and snap-freeze in liquid nitrogen.
  • Mouse Tissues: Euthanize mice and rapidly dissect brain and liver tissues. Snap-freeze tissues in liquid nitrogen.
  • Mouse Plasma: Collect whole blood via cardiac puncture into EDTA-containing tubes. Centrifuge to separate plasma and store at -80°C.

2. Metabolite Extraction:

  • Homogenize frozen tissues or whole larvae in a suitable solvent (e.g., methanol/water mixture).
  • Centrifuge the homogenate to pellet proteins and other cellular debris.
  • Collect the supernatant containing the extracted metabolites.

3. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Develop a targeted LC-MS/MS method for the quantification of this compound, P6C, α-AASA, pipecolic acid, and other relevant metabolites.
  • Use stable isotope-labeled internal standards for accurate quantification.
  • Separate metabolites using a suitable chromatography column (e.g., HILIC or reversed-phase).
  • Detect and quantify the metabolites using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[12]

Protocol 4: Therapeutic Intervention Studies

1. Pyridoxine Treatment:

  • Zebrafish: Administer pyridoxine or PLP directly to the embryo medium at various concentrations (e.g., 5-10 mM daily).[10] Monitor for seizure cessation and improved survival.
  • Mice: Supplement the drinking water or diet with high doses of pyridoxine.[1] Assess the ability of pyridoxine to prevent or rescue diet-induced seizures.

2. Lysine Restriction:

  • Zebrafish: Raise larvae in a lysine-deficient medium.
  • Mice: Feed mice a specially formulated lysine-restricted diet.[1] Evaluate the impact on biomarker levels and seizure susceptibility.

3. Novel Therapeutic Agents:

  • Administer test compounds to the animal models via appropriate routes (e.g., immersion for zebrafish, oral gavage or intraperitoneal injection for mice).
  • Assess the effects of the compounds on seizure activity, survival, and the biochemical profile of key metabolites. The Aass/Aldh7a1 double-knockout mouse model can be used to study the effects of upstream enzyme inhibition.[8][18]

Visualizations

ALDH7A1_Pathway cluster_deficiency ALDH7A1 Deficiency Lysine Lysine AASS AASS Lysine->AASS Lysine Degradation alpha_AASA_P6C α-AASA <=> P6C AASS->alpha_AASA_P6C ALDH7A1 ALDH7A1 (Antiquitin) alpha_AASA_P6C->ALDH7A1 Pipecolic_Acid Pipecolic Acid alpha_AASA_P6C->Pipecolic_Acid Six_Oxo_PIP 6-Oxo-piperidine- 2-carboxylic acid alpha_AASA_P6C->Six_Oxo_PIP PLP_inactivation PLP Inactivation alpha_AASA_P6C->PLP_inactivation Inhibits alpha_AAA α-AAA ALDH7A1->alpha_AAA Seizures Seizures PLP_inactivation->Seizures Zebrafish_Workflow CRISPR CRISPR/Cas9 Injection (1-cell stage) F0 Raise F0 Generation CRISPR->F0 Screening Germline Transmission Screening F0->Screening Establish_Lines Establish Stable KO Lines (F2+) Screening->Establish_Lines Phenotyping Phenotypic Analysis (Seizures, Survival) Establish_Lines->Phenotyping Biochemistry Biochemical Analysis (LC-MS/MS) Establish_Lines->Biochemistry Drug_Screening High-Throughput Drug Screening Phenotyping->Drug_Screening Mouse_Workflow KO_Mouse Aldh7a1 KO Mouse (Low Lysine/High PN Diet) Diet_Switch Switch to High Lysine/ Low PN Diet KO_Mouse->Diet_Switch Biochemistry Biochemical Analysis (Brain, Liver, Plasma) KO_Mouse->Biochemistry Seizure_Induction Seizure Induction Diet_Switch->Seizure_Induction Monitoring Behavioral & EEG Monitoring Seizure_Induction->Monitoring Therapeutic_Testing Preclinical Therapeutic Testing Seizure_Induction->Therapeutic_Testing

References

Application Notes and Protocols for In Vitro Enzyme Assays Involving 6-Oxo-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Oxo-piperidine-2-carboxylic acid (6-OPCA), a cyclic delta-lactam derivative of α-aminoadipic acid, is an important metabolite in the lysine degradation pathway.[1][2] Its accumulation has been identified as a biomarker for certain metabolic disorders, such as ALDH7A1 deficiency.[1][3][4] Understanding the enzymatic interactions of 6-OPCA is crucial for elucidating its metabolic fate and its role in pathological conditions. These application notes provide detailed protocols for hypothetical in vitro enzyme assays to investigate the potential of 6-OPCA as an enzyme substrate or inhibitor.

While specific enzymes that directly metabolize or are inhibited by 6-OPCA are not yet fully characterized in the literature, its chemical structure suggests potential interactions with several enzyme classes. As a delta-lactam, it may be a substrate for lactamases or amidohydrolases.[5] As a product of oxidation, its formation can be studied via dehydrogenase activity, and it may exhibit product inhibition. Furthermore, its structural similarity to intermediates in the lysine metabolism pathway suggests it could act as an inhibitor of enzymes such as aminotransferases.

The following sections detail the metabolic context of 6-OPCA, propose experimental workflows for screening and characterization, and provide specific protocols for investigating its enzymatic interactions.

Metabolic Pathway Context

6-OPCA is an intermediate in the pipecolate pathway of lysine degradation. It is formed from the oxidation of 6-hydroxy-pipecolate, a reaction catalyzed by a putative NAD+-dependent dehydrogenase. 6-OPCA is the cyclized lactam form of α-aminoadipic semialdehyde (α-AASA).

Lysine_Degradation_Pathway Lysine L-Lysine AASA α-Aminoadipic semialdehyde (α-AASA) Lysine->AASA P6C Δ¹-Piperideine-6-carboxylate (P6C) AASA->P6C Spontaneous cyclization AAA α-Aminoadipic acid AASA->AAA 6OHPIP 6-Hydroxy-pipecolate P6C->6OHPIP 6OPCA This compound (6-OPCA) 6OHPIP->6OPCA

Lysine Degradation Pathway leading to 6-OPCA.

Experimental Workflows

Screening for Enzymes Metabolizing 6-OPCA

This workflow outlines a general strategy to identify enzymes that can act on 6-OPCA.

Enzyme_Screening_Workflow start Start: Prepare 6-OPCA solution and a panel of candidate enzymes (e.g., lactamases, amidohydrolases) assay Incubate 6-OPCA with each enzyme under appropriate buffer conditions start->assay detection Monitor for substrate depletion (6-OPCA) or product formation (e.g., α-aminoadipic acid) using LC-MS or HPLC assay->detection decision Is there a significant change in substrate or product concentration? detection->decision positive Positive Hit: Enzyme metabolizes 6-OPCA. Proceed to kinetic characterization. decision->positive Yes negative Negative Result: Enzyme does not act on 6-OPCA under the tested conditions. decision->negative No

Workflow for screening enzymes that metabolize 6-OPCA.
Testing 6-OPCA as an Enzyme Inhibitor

This workflow describes a general approach to evaluate the inhibitory potential of 6-OPCA against a target enzyme, for instance, an enzyme from the lysine metabolism pathway.

Inhibition_Assay_Workflow start Start: Select a target enzyme and its known substrate. Prepare a stock solution of 6-OPCA. preincubation Pre-incubate the enzyme with varying concentrations of 6-OPCA. start->preincubation initiate_reaction Initiate the enzymatic reaction by adding the known substrate. preincubation->initiate_reaction measure_activity Measure enzyme activity by monitoring product formation or substrate depletion. initiate_reaction->measure_activity analysis Analyze the data to determine the IC50 value and the mode of inhibition. measure_activity->analysis

Workflow for testing 6-OPCA as an enzyme inhibitor.

Detailed Experimental Protocols

Protocol 1: Assay for Amidohydrolase/Lactamase Activity on 6-OPCA

This protocol is designed to detect the hydrolysis of the lactam ring of 6-OPCA to form α-aminoadipic acid.

Principle:

An amidohydrolase or lactamase enzyme will catalyze the cleavage of the amide bond in the piperidine ring of 6-OPCA, yielding the linear product, α-aminoadipic acid. The reaction can be monitored by quantifying the decrease in 6-OPCA concentration or the increase in α-aminoadipic acid concentration over time using a suitable analytical method like LC-MS.

Materials:

  • This compound (substrate)

  • Candidate amidohydrolase/lactamase enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10% Trichloroacetic acid)

  • LC-MS system for analysis

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 6-OPCA in the assay buffer.

    • Prepare a working solution of the enzyme in the assay buffer at a suitable concentration (to be determined empirically).

  • Enzyme Assay:

    • Set up reactions in microcentrifuge tubes. For a 100 µL final volume:

      • 80 µL Assay Buffer

      • 10 µL of 10 mM 6-OPCA (final concentration 1 mM)

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 10 µL of the enzyme solution.

    • Incubate the reaction for a defined period (e.g., 30 minutes).

    • Set up a control reaction without the enzyme.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 10 µL of the quenching solution.

    • Centrifuge the tubes at high speed for 5 minutes to pellet any precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the samples by LC-MS to quantify the remaining 6-OPCA and the formed α-aminoadipic acid.

    • Compare the results from the enzyme-containing reaction to the control.

Data Presentation:

EnzymeSubstrate Concentration (mM)Incubation Time (min)6-OPCA Remaining (%)α-Aminoadipic Acid Formed (µM)
Candidate Enzyme 1130
Candidate Enzyme 2130
Control (No Enzyme)1301000
Protocol 2: Assay for NAD+-dependent Dehydrogenase Activity (Formation of 6-OPCA)

This protocol is designed to measure the activity of a putative dehydrogenase that oxidizes 6-hydroxy-pipecolate to 6-OPCA.

Principle:

The enzymatic oxidation of 6-hydroxy-pipecolate to 6-OPCA is coupled with the reduction of NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm.

Materials:

  • 6-Hydroxy-pipecolate (substrate)

  • Candidate dehydrogenase enzyme

  • NAD+ (cofactor)

  • Assay Buffer (e.g., 100 mM Glycine-NaOH, pH 9.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of 6-hydroxy-pipecolate in water.

    • Prepare a 20 mM stock solution of NAD+ in water.

    • Prepare a working solution of the enzyme in the assay buffer.

  • Enzyme Assay:

    • Set up the reaction in a quartz cuvette. For a 1 mL final volume:

      • 880 µL Assay Buffer

      • 50 µL of 20 mM NAD+ (final concentration 1 mM)

      • 50 µL of enzyme solution

    • Mix and incubate at the desired temperature (e.g., 25°C) for 2 minutes to establish a baseline.

    • Initiate the reaction by adding 20 µL of 100 mM 6-hydroxy-pipecolate (final concentration 2 mM).

    • Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Data Presentation:

Enzyme Concentration (µg/mL)Substrate Concentration (mM)NAD+ Concentration (mM)Initial Rate (µmol/min/mg)
X21
Y21
Z21
Protocol 3: Inhibition Assay of α-Aminoadipate Aminotransferase by 6-OPCA

This protocol is designed to test if 6-OPCA can inhibit the activity of α-aminoadipate aminotransferase.

Principle:

α-Aminoadipate aminotransferase catalyzes the transamination of α-aminoadipic acid. The activity of the enzyme can be measured using a coupled assay. The inhibitory effect of 6-OPCA is determined by measuring the decrease in enzyme activity in its presence.

Materials:

  • α-Aminoadipate aminotransferase

  • α-Aminoadipic acid (substrate)

  • α-Ketoglutarate (co-substrate)

  • Coupled enzyme system (e.g., glutamate dehydrogenase)

  • NADH

  • This compound (potential inhibitor)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.2)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of α-aminoadipic acid, α-ketoglutarate, and NADH in the assay buffer.

    • Prepare a stock solution of 6-OPCA in the assay buffer.

    • Prepare a working solution of α-aminoadipate aminotransferase and the coupled enzyme system.

  • Inhibition Assay:

    • Set up reactions in cuvettes. For a 1 mL final volume:

      • Assay Buffer to 1 mL

      • Substrate and co-substrate at their Km concentrations

      • NADH (e.g., 0.2 mM)

      • Varying concentrations of 6-OPCA

      • α-Aminoadipate aminotransferase and the coupled enzyme.

    • Pre-incubate the enzyme with 6-OPCA for 5-10 minutes.

    • Initiate the reaction by adding the final substrate.

    • Monitor the decrease in absorbance at 340 nm as NADH is oxidized.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of 6-OPCA.

    • Plot the percentage of inhibition versus the concentration of 6-OPCA to determine the IC50 value.

Data Presentation:

6-OPCA Concentration (µM)Enzyme Activity (% of Control)
0100
1
10
100
1000

IC50 Value: To be determined from the dose-response curve.

These protocols provide a framework for the initial investigation of the enzymatic interactions of this compound. Researchers can adapt these methods to their specific experimental setups and the enzymes they wish to study. The data generated from these assays will be invaluable in understanding the biological role of 6-OPCA and its potential as a target for therapeutic intervention.

References

Application Notes and Protocols for Stable Isotope Labeling of 6-Oxo-piperidine-2-carboxylic acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxo-piperidine-2-carboxylic acid (6-oxo-PIP), a cyclic derivative of the lysine metabolite α-aminoadipic acid (α-AAA), has emerged as a significant biomarker in certain metabolic disorders, most notably ALDH7A1 deficiency.[1][2] Beyond its diagnostic utility, stable isotope labeling of 6-oxo-PIP offers a powerful tool to investigate lysine metabolism, amino acid homeostasis, and the broader metabolic landscape in health and disease. By introducing isotopically enriched 6-oxo-PIP into biological systems, researchers can trace its metabolic fate, quantify its contribution to downstream metabolic pools, and elucidate the activity of related enzymatic pathways.

These application notes provide detailed protocols for the synthesis of stable isotope-labeled 6-oxo-PIP, its application in cell culture-based metabolic tracing studies, and the subsequent analysis of labeled metabolites using liquid chromatography-mass spectrometry (LC-MS). The provided methodologies are intended to serve as a comprehensive guide for researchers venturing into the study of 6-oxo-PIP metabolism and its implications in various physiological and pathological contexts.

Key Applications

  • Metabolic Fate Tracing: Elucidate the downstream metabolic pathways of 6-oxo-PIP and its precursor, α-aminoadipic acid.

  • Lysine Metabolism Studies: Investigate the regulation and dysregulation of lysine catabolism in genetic disorders and other disease states.

  • Drug Discovery and Development: Evaluate the on-target and off-target effects of therapeutic candidates on amino acid metabolism.

  • Biomarker Validation: Further investigate the biochemical origins and clearance of 6-oxo-PIP as a clinical biomarker.

Synthesis of Stable Isotope-Labeled this compound

The synthesis of stable isotope-labeled 6-oxo-PIP is crucial for its use as a tracer in metabolic studies. Below are protocols for the preparation of deuterated and ¹³C-labeled 6-oxo-PIP.

Protocol 1: Synthesis of Deuterated this compound (d₄-6-oxo-PIP)

Commercially available deuterated this compound, such as 6-Oxopiperidine-2-carboxylic-2,3,4,5-d4 acid, can be procured from specialized chemical suppliers. For in-house synthesis, a general approach involves the deuteration of a suitable precursor.

Materials:

  • 6-Oxopiperidine-2-carboxylic acid

  • Deuterium oxide (D₂O)

  • Deuterated acid catalyst (e.g., DCl in D₂O)

  • Anhydrous solvent (e.g., dioxane)

  • Standard laboratory glassware and purification apparatus (e.g., flash chromatography system, recrystallization setup)

Methodology:

  • Acid-Catalyzed H/D Exchange: Dissolve 6-oxopiperidine-2-carboxylic acid in a solution of DCl in D₂O.

  • Heating: Heat the mixture under reflux for a specified period (e.g., 24-48 hours) to facilitate the exchange of protons at the 2, 3, 4, and 5 positions with deuterium.

  • Monitoring: Monitor the progress of the deuteration by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the corresponding proton signals.

  • Work-up: After the desired level of deuteration is achieved, cool the reaction mixture and remove the D₂O under reduced pressure.

  • Purification: Purify the resulting d₄-6-oxo-PIP by flash chromatography or recrystallization to remove any unreacted starting material and impurities.

  • Characterization: Confirm the identity and isotopic enrichment of the final product using high-resolution mass spectrometry and ¹H and ¹³C NMR.

Protocol 2: Synthesis of ¹³C-Labeled this compound ([¹³C₆]-6-oxo-PIP)

The synthesis of ¹³C-labeled 6-oxo-PIP can be achieved starting from commercially available ¹³C-labeled lysine. The key step is the oxidative deamination of lysine to α-aminoadipic acid, followed by cyclization.

Materials:

  • L-Lysine, uniformly labeled with ¹³C ([U-¹³C₆]-L-Lysine)

  • L-amino acid oxidase (from Crotalus atrox)

  • Catalase

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus

Methodology:

  • Enzymatic Conversion to α-aminoadipic semialdehyde: Incubate [U-¹³C₆]-L-Lysine with L-amino acid oxidase and catalase in a suitable buffer (e.g., phosphate buffer, pH 7.2) to yield [¹³C₆]-α-aminoadipic-δ-semialdehyde.

  • Reduction to α-aminoadipic acid: Reduce the semialdehyde intermediate in situ with sodium borohydride to form [¹³C₆]-α-aminoadipic acid.

  • Purification of α-aminoadipic acid: Purify the resulting [¹³C₆]-α-aminoadipic acid using ion-exchange chromatography.

  • Cyclization to 6-oxo-PIP: Heat the purified [¹³C₆]-α-aminoadipic acid in an acidic solution (e.g., dilute HCl) to induce lactam formation, yielding [¹³C₆]-6-oxo-piperidine-2-carboxylic acid.

  • Final Purification: Purify the final product by recrystallization or flash chromatography.

  • Characterization: Confirm the structure and isotopic enrichment of [¹³C₆]-6-oxo-PIP by high-resolution mass spectrometry and NMR spectroscopy.

Experimental Protocols for Metabolic Tracing

The following protocols outline a general workflow for a stable isotope tracing experiment using labeled 6-oxo-PIP in cultured mammalian cells.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Isotope-Labeled Media labeling Incubate Cells with Labeled 6-oxo-PIP prep_media->labeling cell_culture Culture Adherent Cells to ~80% Confluency cell_culture->labeling quenching Quench Metabolism labeling->quenching extraction Extract Metabolites quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing lcms->data_proc flux_analysis Metabolic Flux Analysis data_proc->flux_analysis lysine_metabolism cluster_block ALDH7A1 Deficiency Lysine Lysine AASA α-Aminoadipic semialdehyde (α-AASA) Lysine->AASA Lysine Degradation P6C Δ¹-Piperideine-6-carboxylate (P6C) AASA->P6C Spontaneous Cyclization AAA α-Aminoadipic acid (AAA) AASA->AAA ALDH7A1 OxoPIP This compound (6-oxo-PIP) AASA->OxoPIP Further Metabolism

References

Application Notes and Protocols for High-Throughput Screening of 6-Oxo-piperidine-2-carboxylic Acid Formation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxo-piperidine-2-carboxylic acid (6-OPCA) is a metabolite in the lysine degradation pathway. Elevated levels of 6-OPCA are associated with certain metabolic disorders, such as pyridoxine-dependent epilepsy, which is caused by mutations in the ALDH7A1 gene. The accumulation of upstream metabolites, including α-aminoadipic semialdehyde (AASA), is a key pathological feature. AASA can undergo spontaneous cyclization to form Δ1-piperideine-6-carboxylate (P6C), and subsequently 6-OPCA. Therefore, inhibiting the formation of AASA presents a promising therapeutic strategy.

The initial and rate-limiting step in this pathway is catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS). AASS possesses two distinct enzymatic activities: a lysine-ketoglutarate reductase (LKR) domain and a saccharopine dehydrogenase (SDH) domain. The LKR domain catalyzes the condensation of L-lysine and α-ketoglutarate to form saccharopine. Subsequently, the SDH domain converts saccharopine to AASA. Targeting the enzymatic activity of AASS is a rational approach to reduce the production of AASA and, consequently, 6-OPCA.

These application notes provide detailed protocols for a high-throughput screening (HTS) campaign to identify inhibitors of AASS, with a primary focus on the lysine-ketoglutarate reductase activity.

Signaling Pathway

The formation of 6-OPCA is a downstream consequence of the initial steps of lysine degradation. The key enzymatic steps are outlined below.

Lysine Degradation Pathway cluster_AASS α-Aminoadipic Semialdehyde Synthase (AASS) Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine  LKR Activity (NADPH -> NADP+) aKG α-Ketoglutarate aKG->Saccharopine AASA α-Aminoadipic Semialdehyde (AASA) Saccharopine->AASA  SDH Activity (NAD+ -> NADH) P6C Δ1-Piperideine-6-carboxylate (P6C) AASA->P6C Spontaneous Cyclization OPCA This compound (6-OPCA) P6C->OPCA Further Metabolism

Lysine degradation pathway leading to 6-OPCA formation.

Data Presentation

Table 1: Kinetic Parameters of Human AASS (LKR Domain)
SubstrateKm (µM)Reference
L-Lysine1500[1]
α-Ketoglutarate1000[1]
NADPH80[1]
Table 2: HTS Assay Performance Metrics (Example)
ParameterValue
Assay Format384-well plate
Final Assay Volume20 µL
Z'-factor≥ 0.7
Signal-to-Background> 5
CV (%) of Controls< 10%

Experimental Protocols

Recombinant Human AASS Expression and Purification

Objective: To obtain purified, active AASS enzyme for use in the HTS assay.

Materials:

  • E. coli expression system (e.g., BL21(DE3))

  • Expression vector containing the full-length human AASS cDNA with a purification tag (e.g., N-terminal His-tag)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Transform the AASS expression vector into a suitable E. coli strain.

  • Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

  • Inoculate a larger culture volume and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization on ice.

  • Clarify the lysate by centrifugation at high speed.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged AASS protein with elution buffer.

  • Pool the fractions containing the purified protein and dialyze against dialysis buffer.

  • Confirm the purity and identity of the protein by SDS-PAGE and Western blotting.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Aliquot the purified enzyme and store at -80°C.

Primary High-Throughput Screening (HTS) Assay: LKR Activity

Objective: To identify compounds that inhibit the lysine-ketoglutarate reductase activity of AASS by monitoring the consumption of NADPH.

Assay Principle: The LKR-catalyzed reaction consumes NADPH, leading to a decrease in absorbance at 340 nm. Inhibitors of this reaction will prevent the decrease in absorbance.

Materials:

  • Purified recombinant human AASS

  • L-Lysine

  • α-Ketoglutarate

  • NADPH

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Test compounds dissolved in DMSO

  • 384-well, UV-transparent microplates

  • Microplate reader with absorbance detection at 340 nm

Protocol:

  • Prepare a stock solution of the assay buffer.

  • Prepare stock solutions of L-lysine, α-ketoglutarate, and NADPH in the assay buffer.

  • In a 384-well plate, add 0.2 µL of test compound solution (or DMSO for controls) to each well.

  • Add 10 µL of a solution containing AASS enzyme in assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 10 µL of a substrate mix containing L-lysine, α-ketoglutarate, and NADPH in assay buffer. The final concentrations should be at the Km values (e.g., 1.5 mM L-lysine, 1 mM α-ketoglutarate, and 80 µM NADPH).

  • Immediately measure the absorbance at 340 nm in a kinetic mode for 15-30 minutes at room temperature.

  • Calculate the rate of NADPH consumption (decrease in A340/min) for each well.

  • Determine the percent inhibition for each test compound relative to the DMSO controls.

Secondary Confirmatory Assay: SDH Activity

Objective: To confirm the inhibitory activity of hits from the primary screen and to assess their specificity for the LKR domain versus the SDH domain.

Assay Principle: The SDH-catalyzed reaction produces NADH, leading to an increase in absorbance at 340 nm.

Materials:

  • Purified recombinant human AASS

  • Saccharopine

  • NAD+

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0)

  • Confirmed hit compounds from the primary screen dissolved in DMSO

  • 384-well, UV-transparent microplates

  • Microplate reader with absorbance detection at 340 nm

Protocol:

  • Prepare a stock solution of the assay buffer.

  • Prepare stock solutions of saccharopine and NAD+ in the assay buffer.

  • In a 384-well plate, add 0.2 µL of the hit compound solution (or DMSO for controls) to each well.

  • Add 10 µL of a solution containing AASS enzyme in assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding 10 µL of a substrate mix containing saccharopine and NAD+.

  • Immediately measure the absorbance at 340 nm in a kinetic mode for 15-30 minutes at room temperature.

  • Calculate the rate of NADH production (increase in A340/min) for each well.

  • Determine the IC50 values for the hit compounds against both the LKR and SDH activities to assess potency and selectivity.

Experimental Workflow and Logical Relationships

HTS Workflow cluster_prep Assay Preparation cluster_primary Primary HTS cluster_secondary Hit Confirmation & Characterization cluster_output Outcome ReagentPrep Reagent Preparation (Enzyme, Substrates, Buffers) PrimaryScreen LKR Activity Assay (NADPH Consumption) ReagentPrep->PrimaryScreen CompoundPlate Compound Library Plating CompoundPlate->PrimaryScreen DataAnalysis1 Data Analysis (% Inhibition) PrimaryScreen->DataAnalysis1 HitSelection Hit Identification DataAnalysis1->HitSelection DoseResponse Dose-Response Curves (IC50 Determination for LKR) HitSelection->DoseResponse SelectivityAssay SDH Activity Assay (NADH Production) DoseResponse->SelectivityAssay SAR Structure-Activity Relationship (SAR) Analysis SelectivityAssay->SAR LeadCompounds Validated Lead Compounds SAR->LeadCompounds

High-throughput screening workflow for AASS inhibitors.

References

Application Notes and Protocols: Synthesis of 6-oxo-piperidine-2-carboxylate Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of 6-oxo-piperidine-2-carboxylate derivatives in drug discovery. This class of compounds serves as a versatile scaffold for the development of novel therapeutics, particularly targeting neurological disorders and infectious diseases.

Introduction

The 6-oxo-piperidine-2-carboxylate core is a key pharmacophore found in a variety of biologically active molecules. Its rigid, cyclic structure provides a defined orientation for pendant functional groups, making it an attractive scaffold for the design of potent and selective enzyme inhibitors and receptor modulators. Notably, derivatives of this scaffold have shown significant activity as N-methyl-D-aspartate (NMDA) receptor antagonists, offering potential for the treatment of neurodegenerative diseases, epilepsy, and neuropathic pain.[1][2] Furthermore, modifications of this core have led to the discovery of potent inhibitors of enzymes such as MenA in Mycobacterium tuberculosis, highlighting its potential in the development of novel antibacterial agents.

This document outlines synthetic strategies for the preparation of diverse 6-oxo-piperidine-2-carboxylate derivatives, presents quantitative data on their biological activities, and provides detailed experimental protocols for their synthesis and evaluation.

Data Presentation

The following tables summarize the biological activity of representative 6-oxo-piperidine-2-carboxylate derivatives.

Table 1: Inhibitory Activity of Tetrazole-Substituted Derivatives against NMDA Receptors

Compound IDStructureTargetAssayIC₅₀ (nM)Reference
1 5-(1H-Tetrazol-5-yl)methyl-6-oxo-piperidine-2-carboxylic acidNMDA Receptor[³H]CGS-19755 Binding107 ± 7[2]
2 (-)-(2R,4S)-4-(1H-Tetrazol-5-ylmethyl)piperidine-2-carboxylic acidNMDA Receptor[³H]CGS 19755 Binding67 ± 6
3 (-)-(2R,4S)-4-(1H-Tetrazol-5-ylmethyl)piperidine-2-carboxylic acidNMDA ReceptorCortical Slice vs 40 µM NMDA1900 ± 240

Table 2: Inhibitory Activity of Piperidine Derivatives against Mycobacterium tuberculosis MenA

Compound IDWestern MoietyEastern MoietyMenA IC₅₀ (µM)M. tuberculosis GIC₅₀ (µM)Reference
4 3-Phenoxyphenyl4-(Methyl(propyl)amino)benzyl13 ± 28 ± 1[3]
5 4-Chlorophenyl4-(Methyl(propyl)amino)benzyl22 ± 310 ± 2[3]
6 4-Fluorophenyl4-(Methyl(propyl)amino)benzyl33 ± 514 ± 1[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key 6-oxo-piperidine-2-carboxylate intermediates and derivatives.

Protocol 1: Synthesis of Methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate

This protocol is adapted from a known synthetic route.[1]

Step 1: Synthesis of α-azido-α′-bromoadipate (2)

  • To a solution of meso dimethyl-α,α′-dibromoadipate (1) in a suitable solvent, add sodium azide.

  • Stir the reaction mixture at room temperature for the appropriate time.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction to isolate the α-azido-α′-bromoadipate (2).

Step 2: 1,3-Dipolar Cycloaddition

  • To a solution of α-azido-α′-bromoadipate (2) in an appropriate solvent, add the desired acetylenic compound.

  • Heat the reaction mixture under reflux.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to yield the triazole derivative (3a-d).

Step 3: Azide Formation and Hydrogenation

  • React the triazole derivative (3a-d) with sodium azide.

  • The resulting product is then subjected to Pd/C-catalyzed hydrogenation to yield the lactam (5a-d).

Step 4: Reduction and Hydrolysis

  • Perform a chemoselective reduction of the amide carbonyl group of the lactam (5a-d) using borane (BH₃).

  • Follow with acid hydrolysis to yield the final 5-(4,5-substituted-1H-1,2,3-triazol-1-yl) pipecolic acid derivatives.

Protocol 2: General Procedure for Dieckmann Cyclization to form Substituted Piperidine-2,4-diones

This protocol is a general method for the synthesis of substituted piperidine-2,4-diones via Dieckmann cyclization.[4]

  • To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of the appropriate diester precursor.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of an acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of N-Substituted-piperidine Analogs as Anti-Alzheimer's Agents

The following is a general procedure for the synthesis of N-substituted piperidine derivatives.[5]

  • To a solution of the piperidine precursor in a suitable solvent, add the desired aldehyde or ketone.

  • Add a reducing agent, such as sodium triacetoxyborohydride, in portions.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key synthetic pathways and biological mechanisms related to 6-oxo-piperidine-2-carboxylate derivatives.

G cluster_synthesis Synthetic Pathway to 6-Oxo-piperidine-2-carboxylate Core Dibromoadipate Dibromoadipate Azido-bromo-adipate Azido-bromo-adipate Dibromoadipate->Azido-bromo-adipate NaN₃ Triazole_intermediate Triazole Intermediate Azido-bromo-adipate->Triazole_intermediate 1,3-Dipolar Cycloaddition Lactam Lactam Triazole_intermediate->Lactam 1. NaN₃ 2. Pd/C, H₂ Final_Product 6-Oxo-piperidine-2-carboxylate Derivative Lactam->Final_Product Reduction & Hydrolysis G cluster_workflow Drug Discovery Workflow Library_Synthesis Library Synthesis of 6-oxo-piperidine-2-carboxylate Derivatives Screening High-Throughput Screening (e.g., Enzyme/Receptor Assays) Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies G Glutamate Glutamate NMDA_Receptor NMDA Receptor GluN1 GluN2 Glutamate->NMDA_Receptor:GluN2 Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream_Signaling Downstream Signaling Cascades (e.g., CaMKII, MAPK/ERK) Ca_Influx->Downstream_Signaling Antagonist 6-Oxo-piperidine-2-carboxylate Derivative (Antagonist) Antagonist->NMDA_Receptor:GluN2 Blocks Glutamate Binding

References

Application Notes and Protocols: The Versatility of 6-Oxo-piperidine-2-carboxylic Acid in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxo-piperidine-2-carboxylic acid, a cyclic non-proteinogenic alpha-amino acid, serves as a versatile and valuable building block in synthetic organic and medicinal chemistry. Its constrained cyclic structure and bifunctional nature, possessing both a lactam and a carboxylic acid moiety, make it an attractive starting material for the synthesis of a diverse array of novel heterocyclic compounds. These resulting scaffolds are of significant interest in drug discovery due to their potential to mimic peptide turns, act as rigid scaffolds for pharmacophore presentation, and exhibit a range of biological activities.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of innovative heterocyclic systems, including triazolo-piperidines and bicyclic lactams. The protocols are based on established synthetic transformations and are intended to provide a practical guide for researchers in the field.

Key Applications and Synthetic Strategies

This compound and its derivatives are key precursors for several classes of heterocycles. Two prominent examples are the synthesis of triazolo-substituted piperidines and the formation of functionalized β-lactams.

1. Synthesis of Triazolo-Substituted Piperidine Derivatives: This approach involves the functionalization of the piperidine ring to introduce a triazole moiety, a common pharmacophore in medicinal chemistry. The synthesis typically begins with the conversion of this compound to a suitable intermediate that allows for the introduction of an azide group, followed by a cycloaddition reaction.

2. Synthesis of Functionalized β-Lactams: The inherent lactam structure of this compound can be leveraged to construct more complex bicyclic systems containing a β-lactam ring. This transformation often involves ring-closing reactions of appropriately functionalized derivatives.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of representative heterocyclic compounds derived from this compound.

Heterocycle ClassStarting MaterialKey Reaction StepProductYield (%)Reference
Triazolo-Substituted PiperidinesMethyl 6-oxo-piperidine-2-carboxylate1,3-Dipolar CycloadditionMethyl 5-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-oxopiperidine-2-carboxylateGood[1]
Fused Bicyclic Lactams(S)-6-Oxo-piperidine-2-carboxylic acidIntramolecular N-acylationPyridoisoquinolinedione intermediate56 (overall)

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-(4-substituted-1H-1,2,3-triazol-1-yl)-6-oxopiperidine-2-carboxylates[1]

This protocol describes a multi-step synthesis starting from a derivative of adipic acid to generate a triazole-substituted 6-oxopiperidine-2-carboxylate.

Step 1: Synthesis of α-azido-α′-bromoadipate intermediate

  • Meso dimethyl-α,α′-dibromoadipate is used as the starting material.

  • A solution of the dibromoadipate in a suitable organic solvent is treated with sodium azide (NaN₃). The reaction is typically carried out at room temperature with stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the α-azido-α′-bromoadipate.

Step 2: 1,3-Dipolar Cycloaddition

  • The α-azido-α′-bromoadipate intermediate is dissolved in a suitable solvent.

  • A desired acetylenic compound (e.g., phenylacetylene) is added to the solution.

  • The reaction mixture is stirred, often at room temperature or with gentle heating, to facilitate the 1,3-dipolar cycloaddition.

  • The formation of the triazole ring is monitored by TLC.

  • After completion, the solvent is removed in vacuo, and the crude product is purified by column chromatography to yield the α-(substituted-1H-1,2,3-triazol-1-yl)-α′-bromoadipate derivative.

Step 3: Azide Substitution and Reductive Cyclization

  • The triazolyl-bromoadipate derivative is dissolved in a polar aprotic solvent such as DMF.

  • Sodium azide is added, and the mixture is stirred at room temperature to substitute the remaining bromine atom.

  • After the substitution is complete (monitored by TLC), the reaction mixture is subjected to catalytic hydrogenation.

  • Palladium on carbon (Pd/C) is added as the catalyst, and the mixture is stirred under a hydrogen atmosphere.

  • This step reduces the newly introduced azide to an amine, which then undergoes intramolecular cyclization to form the lactam ring.

  • The catalyst is removed by filtration, and the solvent is evaporated. The residue is purified by chromatography to afford the desired racemic 5-(4,5-substituted-1H-1,2,3-triazol-1-yl)-6-oxopiperidine-2-carboxylate.

Protocol 2: Synthesis of a Pyridoisoquinolinedione Intermediate

This protocol outlines a synthetic route to a fused heterocyclic system starting from (S)-2-aminoadipic acid, which cyclizes to 6-oxopiperidine-2-carboxylic acid in situ.

Step 1: Reductive Amination

  • (S)-2-aminoadipic acid (1 equivalent) is dissolved in a suitable solvent system, typically a mixture of an alcohol and water.

  • Benzaldehyde (1 equivalent) is added to the solution.

  • A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added portion-wise while maintaining the pH of the reaction mixture.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched, and the product, N-benzyl aminoadipic acid, is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.

Step 2: Intramolecular N-acylation

  • The crude N-benzyl aminoadipic acid is dissolved in a suitable solvent.

  • A cyclizing agent, such as a carbodiimide (e.g., DCC or EDC), is added to promote the intramolecular N-acylation.

  • The reaction mixture is stirred at room temperature. The cyclization leads to the formation of (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid.

  • The reaction byproduct (e.g., DCU) is removed by filtration, and the filtrate is concentrated.

Step 3: Intramolecular Friedel-Crafts Acylation

  • The (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.

  • The mixture is heated to promote the intramolecular Friedel-Crafts acylation, leading to the formation of the pyridoisoquinolinedione ring system.

  • The reaction is carefully quenched by pouring it onto ice.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to yield the final fused heterocyclic compound. The overall yield for this three-step process is reported to be 56%.

Visualizations

G cluster_0 Synthesis of Triazolo-Piperidines Meso dimethyl-α,α'-dibromoadipate Meso dimethyl-α,α'-dibromoadipate α-azido-α'-bromoadipate α-azido-α'-bromoadipate Meso dimethyl-α,α'-dibromoadipate->α-azido-α'-bromoadipate NaN3 α-(triazolyl)-α'-bromoadipate α-(triazolyl)-α'-bromoadipate α-azido-α'-bromoadipate->α-(triazolyl)-α'-bromoadipate Alkyne, Cycloaddition α-(triazolyl)-α'-azidoadipate α-(triazolyl)-α'-azidoadipate α-(triazolyl)-α'-bromoadipate->α-(triazolyl)-α'-azidoadipate NaN3 Triazolo-piperidine Triazolo-piperidine α-(triazolyl)-α'-azidoadipate->Triazolo-piperidine H2, Pd/C

Caption: Synthetic workflow for triazolo-piperidine derivatives.

G cluster_1 Synthesis of Fused Bicyclic Lactams This compound This compound N-Acyl Intermediate N-Acyl Intermediate This compound->N-Acyl Intermediate Acylation Bicyclic Lactam Bicyclic Lactam N-Acyl Intermediate->Bicyclic Lactam Intramolecular Cyclization

Caption: General scheme for fused bicyclic lactam synthesis.

Conclusion

This compound is a readily accessible and highly versatile scaffold for the synthesis of novel and complex heterocyclic structures. The protocols and data presented herein demonstrate its utility in constructing medicinally relevant molecules such as triazolo-piperidines and fused bicyclic lactams. The synthetic strategies outlined provide a foundation for further exploration and derivatization, enabling the generation of libraries of novel compounds for biological screening and drug development programs. The adaptability of its functional groups allows for a wide range of chemical transformations, making it an invaluable tool for the modern medicinal chemist.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Oxo-piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Oxo-piperidine-2-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two primary and most effective methods for synthesizing this compound are the catalytic hydrogenation of pyridine-2,6-dicarboxylic acid and the intramolecular cyclization (Dieckmann condensation) of N-protected L-glutamic acid derivatives.

Q2: Which synthetic route is preferable for enantiomerically pure (S)-6-Oxo-piperidine-2-carboxylic acid?

A2: For obtaining the enantiomerically pure (S)-enantiomer, the route starting from L-glutamic acid is highly recommended. This method preserves the inherent chirality of the starting material. Catalytic hydrogenation of pyridine derivatives will typically result in a racemic mixture.

Q3: What are the critical parameters to control for a high-yield Dieckmann condensation?

A3: The choice of a strong, non-nucleophilic base and an anhydrous aprotic solvent are critical. Sterically hindered bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in solvents such as tetrahydrofuran (THF) or toluene are often used to minimize side reactions.[1] Temperature control is also crucial to manage the reaction rate and prevent degradation.

Q4: How can I monitor the progress of the synthesis reaction?

A4: Thin-Layer Chromatography (TLC) is a common method for monitoring the reaction's progress by observing the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q5: What are the typical impurities encountered in the synthesis of this compound?

A5: Common impurities may include unreacted starting materials, side products from intermolecular condensation (dimerization), and byproducts from the hydrolysis of ester groups. In the case of catalytic hydrogenation, partially hydrogenated intermediates or products of decarboxylation can also be present.

Troubleshooting Guides

Issue 1: Low Yield in Dieckmann Condensation of N-Protected Glutamic Acid Dimethyl Ester
Possible Cause Suggested Solution
Ineffective Base Ensure the base is strong enough to deprotonate the α-carbon. Consider using potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). Ensure the base is not old or deactivated.
Presence of Moisture The reaction is highly sensitive to moisture, which can quench the enolate intermediate. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Temperature Low temperatures may slow the reaction rate, while high temperatures can promote side reactions. Optimize the temperature based on the specific base and solvent used. Reactions with t-BuOK in THF are often run at room temperature or slightly elevated temperatures.
Intermolecular Condensation If the concentration of the diester is too high, intermolecular side reactions can occur. Perform the reaction under high-dilution conditions to favor intramolecular cyclization.
Incorrect Work-up Procedure The β-keto ester product is deprotonated by the strong base. An acidic work-up (e.g., with dilute HCl) is necessary to protonate the enolate and isolate the final product.[2]
Issue 2: Incomplete Reaction or Low Yield in Catalytic Hydrogenation of Pyridine-2,6-dicarboxylic Acid
Possible Cause Suggested Solution
Catalyst Poisoning The nitrogen atom in the pyridine ring can act as a catalyst poison. Ensure the catalyst is of high quality and used in an appropriate loading (typically 5-10 mol%). The presence of an acid, such as glacial acetic acid, can protonate the nitrogen, reducing its poisoning effect.[3]
Insufficient Hydrogen Pressure The hydrogenation of the aromatic pyridine ring requires sufficient hydrogen pressure. Ensure the reaction vessel is properly sealed and pressurized according to the protocol (e.g., 50-70 bar).[3]
Side Reaction: Decarboxylation Hydrogenation of pyridine carboxylic acids can sometimes lead to decarboxylation. One strategy to minimize this is to perform the reaction in the presence of ammonia, which can help to stabilize the carboxylate group.
Reaction Time and Temperature Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the hydrogen uptake to determine the reaction's completion. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be cautious of promoting side reactions.
Catalyst Inactivity Ensure the catalyst is fresh or has been stored properly. If using a recycled catalyst, it may have lost activity.

Data Presentation: Optimizing Catalytic Hydrogenation

The choice of catalyst and reaction conditions significantly impacts the yield of piperidine derivatives from pyridine precursors. The following table summarizes yields obtained under various conditions for similar hydrogenations.

Pyridine Substrate Catalyst (mol%) Solvent Pressure (bar) Temperature (°C) Time (h) Yield (%) Reference
Substituted PyridinesPtO₂ (5)Acetic Acid50-70Room Temp6-1082-96[3]
Pyridinecarbonitriles10% Pd/CWater/DCM6305.599[2]
Nicotinic Acid5% Rh/Al₂O₃Water/Ammonia2Room Temp<488.5
Nicotinic AcidPtO₂Water2.5Room Temp4-5Low (Decarboxylation)

Experimental Protocols

Protocol 1: Synthesis of (S)-6-Oxo-piperidine-2-carboxylic acid from L-Glutamic Acid

This protocol involves the protection of the amino group of L-glutamic acid, esterification of the carboxylic acids, followed by an intramolecular Dieckmann condensation.

Step 1: N-Protection of L-Glutamic Acid

  • Dissolve L-glutamic acid in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base such as sodium carbonate.

  • Slowly add a protecting group reagent, for example, tosyl chloride (TsCl) or di-tert-butyl dicarbonate ((Boc)₂O), at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the mixture and extract the N-protected glutamic acid.

Step 2: Dimethyl Ester Formation

  • Dissolve the N-protected glutamic acid in methanol.

  • Add thionyl chloride dropwise at 0°C.

  • Stir the reaction at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure to obtain the dimethyl ester.

Step 3: Dieckmann Condensation

  • Dissolve the N-protected glutamic acid dimethyl ester in anhydrous THF under an inert atmosphere.

  • Add a strong base, such as potassium tert-butoxide (1.1 equivalents), portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Deprotection and Hydrolysis

  • The resulting β-keto ester can be deprotected (e.g., using HBr in acetic acid for a Boc group) and the ester hydrolyzed under acidic or basic conditions to yield the final product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from the general procedure for the hydrogenation of substituted pyridines.

  • In a high-pressure reaction vessel, dissolve pyridine-2,6-dicarboxylic acid (1.0 g) in glacial acetic acid (10 mL).

  • Add the hydrogenation catalyst, such as PtO₂ (5 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50-70 bar.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Carefully release the pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis Pathway from L-Glutamic Acid

G cluster_0 Step 1: N-Protection & Esterification cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Deprotection & Hydrolysis L-Glutamic_Acid L-Glutamic Acid N-Protected_Diester N-Protected Glutamic Acid Dimethyl Ester L-Glutamic_Acid->N-Protected_Diester 1. (Boc)₂O, Base 2. SOCl₂, MeOH Cyclic_Keto_Ester Methyl 6-oxo-piperidine- 2-carboxylate Intermediate N-Protected_Diester->Cyclic_Keto_Ester t-BuOK, THF Final_Product 6-Oxo-piperidine- 2-carboxylic acid Cyclic_Keto_Ester->Final_Product 1. Deprotection (e.g., TFA) 2. Hydrolysis (e.g., LiOH)

Caption: Synthesis of this compound from L-Glutamic Acid.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reaction_type Which Synthesis Route? start->check_reaction_type dieckmann Dieckmann Condensation check_reaction_type->dieckmann Dieckmann hydrogenation Catalytic Hydrogenation check_reaction_type->hydrogenation Hydrogenation check_reagents Check Reagents: - Anhydrous Solvents? - Active Base? dieckmann->check_reagents check_conditions Check Conditions: - Inert Atmosphere? - High Dilution? check_reagents->check_conditions Yes purification Review Purification Strategy check_reagents->purification No, Re-run with proper reagents optimize_temp Optimize Temperature check_conditions->optimize_temp Yes check_conditions->purification No, Re-run with proper conditions optimize_temp->purification check_catalyst Check Catalyst: - Fresh/Active? - Correct Loading? hydrogenation->check_catalyst check_pressure Check H₂ Pressure and Reaction Time check_catalyst->check_pressure Yes check_catalyst->purification No, Re-run with fresh catalyst consider_additive Consider Additive (e.g., Ammonia to prevent decarboxylation) check_pressure->consider_additive Sufficient check_pressure->purification Insufficient, Re-run with adjusted parameters consider_additive->purification

References

Technical Support Center: HPLC Analysis of 6-Oxo-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the HPLC analysis of 6-Oxo-piperidine-2-carboxylic acid.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Issue 1: Poor or No Retention of this compound

Q: My peak for this compound is eluting at or near the solvent front (void volume). How can I increase its retention time?

A: Poor retention of this compound is a common issue due to its high polarity. Here are several strategies to improve retention:

  • Optimize the Mobile Phase pH: this compound is an acidic compound. To increase its retention on a reversed-phase column, you should suppress its ionization by lowering the mobile phase pH. A good starting point is to adjust the pH to be at least 2 units below the compound's pKa. The predicted pKa of the carboxylic acid group is around 3-4. Therefore, a mobile phase pH of 2.5-3.0 is recommended.

  • Utilize a Polar-Embedded or Polar-Endcapped Column: These columns are designed with a polar group embedded near the base of the alkyl chain or at the terminus, which helps to retain polar compounds and prevents phase collapse in highly aqueous mobile phases.

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous solvent. This allows for the retention of polar analytes.

  • Use Ion-Pair Chromatography: Introducing an ion-pairing reagent (e.g., tetrabutylammonium salts for acids) into the mobile phase can form a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column. However, this can complicate method development and is often not compatible with mass spectrometry.

Illustrative Data: Effect of Mobile Phase pH on Retention Time (Reversed-Phase HPLC)

Mobile Phase pHAnalyte StateExpected Retention Time (min)Peak Shape
7.0Fully Ionized (Anionic)~ 1.5 (near void)Potentially broad or tailing
5.0Partially Ionized2.5 - 4.0May show some tailing
3.0Mostly Non-ionized> 5.0Sharper, more symmetrical

Note: The retention times are illustrative and will vary depending on the specific column and other chromatographic conditions.

Issue 2: Peak Tailing

Q: The peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing for polar acidic compounds is often due to secondary interactions with the stationary phase or issues with the analytical method.

  • Secondary Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the polar functional groups of your analyte, causing peak tailing.

    • Solution: Use a well-endcapped column or a column with a base-deactivated silica. Operating at a lower pH (e.g., below 3) will also suppress the ionization of silanol groups, reducing these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and inject a smaller volume.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Use a guard column and ensure proper sample preparation (e.g., filtration). If the column is old or has been used with harsh conditions, it may need to be replaced.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No system_issue System Issue (e.g., dead volume, column void, bad connection) yes_all->system_issue analyte_specific Analyte-Specific Issue no_all->analyte_specific check_overload Reduce sample concentration/ injection volume analyte_specific->check_overload overload_resolved Tailing improves? check_overload->overload_resolved yes_overload Yes overload_resolved->yes_overload Yes no_overload No overload_resolved->no_overload No overload_cause Column Overload yes_overload->overload_cause check_ph Lower mobile phase pH (e.g., to 2.5-3.0) no_overload->check_ph ph_resolved Tailing improves? check_ph->ph_resolved yes_ph Yes ph_resolved->yes_ph Yes no_ph No ph_resolved->no_ph No silanol_interaction Secondary Silanol Interactions yes_ph->silanol_interaction try_new_column Try a new, well-endcapped, or polar-embedded column no_ph->try_new_column

Caption: A logical workflow for troubleshooting peak tailing.

Issue 3: Baseline Noise or Drift

Q: I am observing a noisy or drifting baseline in my chromatogram. What could be the cause?

A: Baseline issues can arise from several sources, including the mobile phase, the detector, or the pump.

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases coming out of the solution in the detector cell can cause noise. Ensure your mobile phase is properly degassed.

    • Poorly Mixed Mobile Phase: If the mobile phase components are not well mixed, it can cause the baseline to drift, especially in gradient elution.

    • Contamination: Contaminants in the mobile phase or from leaching of plastic components can create a noisy baseline. Use high-purity solvents and freshly prepared mobile phases.

  • Detector Issues:

    • Lamp Failure: An aging detector lamp can cause a noisy baseline.

    • Dirty Flow Cell: Contamination in the detector flow cell can lead to baseline noise and drift.

  • Pump Issues:

    • Leaks: Leaks in the pump or connections can cause pressure fluctuations and a noisy baseline.

    • Faulty Check Valves: Worn or dirty check valves can lead to inconsistent mobile phase delivery and baseline noise.

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol provides a starting point for the analysis of this compound using HILIC with UV detection. Method optimization will likely be required for your specific application and instrumentation.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a mixture of acetonitrile and water (e.g., 90:10 v/v). From this stock, prepare a series of working standards by serial dilution with the same solvent mixture.

  • Sample Pre-treatment (for complex matrices like biological fluids):

    • Add three parts of cold acetonitrile to one part of the sample.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Collect the supernatant and filter through a 0.22 µm syringe filter before injection.

2. HPLC-UV Conditions

ParameterRecommended Condition
Column HILIC Column (e.g., Waters Atlantis HILIC Silica, 3 µm, 2.1 x 100 mm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient Program 0-1 min: 95% B1-5 min: 95% to 50% B5-6 min: 50% B6-6.1 min: 50% to 95% B6.1-10 min: 95% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 210 nm (or optimal wavelength determined by UV scan)

Note on UV Detection: Since this compound lacks a strong chromophore, detection in the low UV range (200-220 nm) is necessary. A wavelength of 210 nm is a good starting point for carboxylic acids. It is highly recommended to perform a UV-Vis scan of a standard solution to determine the wavelength of maximum absorbance for optimal sensitivity.

3. System Suitability

Before running samples, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters to monitor include:

  • Tailing Factor: Should be between 0.8 and 1.5.

  • Theoretical Plates (N): Should be >2000.

  • Relative Standard Deviation (RSD) of Retention Time and Peak Area: Should be <2% for replicate injections of a standard.

HPLC Analysis Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Dilution/Extraction) equilibration System Equilibration sample_prep->equilibration mobile_phase_prep Mobile Phase Preparation (Filtration & Degassing) mobile_phase_prep->equilibration instrument_setup Instrument Setup (Column Installation, Priming) instrument_setup->equilibration sst System Suitability Test (Replicate Injections of Standard) equilibration->sst sample_injection Sample Injection sst->sample_injection peak_integration Peak Integration sample_injection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification reporting Report Generation quantification->reporting

Caption: A general workflow for HPLC analysis.

Overcoming matrix effects in plasma quantification of 6-Oxo-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the plasma quantification of 6-Oxo-piperidine-2-carboxylic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: In LC-MS/MS analysis, the "matrix" encompasses all the components within a plasma sample apart from the analyte of interest, this compound. These components include proteins, salts, lipids (like phospholipids), and other endogenous substances.[1][2][3] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[1][2][3]

Q2: What are the typical signs that indicate matrix effects are impacting my assay?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results, especially for quality control (QC) samples.[3]

  • Inaccurate quantification.[3]

  • Non-linear calibration curves.[3]

  • A noticeable decrease in the assay's sensitivity.[3]

  • Inconsistent peak areas for QC samples across different batches of the biological matrix.[3]

Q3: How can I definitively identify and quantify matrix effects in my analysis?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative technique used to identify at which points during the chromatographic run ion suppression or enhancement occurs.[1][3][4] A solution of this compound is continuously infused into the mass spectrometer detector post-column while a blank, extracted matrix sample is injected. Any deviation in the baseline signal for the analyte indicates the presence of matrix effects at that specific retention time.[3]

  • Quantitative Matrix Effect Assessment: This method involves comparing the response of this compound in a neat solvent to its response in an extracted blank matrix that has been spiked with the analyte after extraction.[3][4] The matrix factor (MF) is calculated, and an MF value other than 1 suggests the presence of matrix effects.

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective method to compensate for matrix effects.[5][6] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.[5][6]

Troubleshooting Guides

Issue 1: Low Signal Intensity and Poor Sensitivity

Possible Cause: Ion suppression due to co-eluting matrix components, particularly phospholipids in plasma samples.[4][6][7]

Troubleshooting Steps:

  • Evaluate and Enhance Sample Preparation: Protein precipitation alone may not be sufficient to remove all interfering substances.[6] Consider more rigorous sample preparation techniques.

  • Incorporate Phospholipid Removal: Utilize phospholipid removal plates or cartridges, such as HybridSPE-Phospholipid, to specifically target and remove these primary sources of ion suppression.[7][8]

  • Optimize Chromatography: Modify the chromatographic method to improve the separation of this compound from matrix components.[1][9] This can involve adjusting the gradient profile or using a column with a different chemistry.[6]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for unavoidable matrix effects.[5][6]

Issue 2: Inconsistent and Irreproducible Results

Possible Cause: Variable matrix effects between different plasma samples or batches.[6] The composition of the biological matrix can differ slightly, leading to varying degrees of ion suppression or enhancement.[6]

Troubleshooting Steps:

  • Implement a Robust Sample Preparation Method: Employ a sample preparation technique that provides consistent cleanup across all samples. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) often provide cleaner extracts than simple protein precipitation.[4][10]

  • Utilize a Co-eluting Internal Standard: Ensure that the internal standard co-elutes with the analyte to experience the same matrix effects.[9] A SIL-IS is ideal for this purpose.

  • Assess Matrix Effects Across Different Lots: During method development, evaluate the matrix effect in at least six different lots of blank plasma to ensure the method's robustness.

Issue 3: Non-Linear Calibration Curve

Possible Cause: Matrix effects that vary with the concentration of the analyte or the matrix components.

Troubleshooting Steps:

  • Improve Sample Cleanup: A cleaner sample extract is less likely to cause non-linearity. Consider advanced techniques like a combination of protein precipitation followed by SPE.[6]

  • Widen the Calibration Range and Use a Weighted Regression: If non-linearity persists, adjusting the concentration range of your calibrators and applying a weighted linear regression (e.g., 1/x or 1/x²) to your calibration curve may be necessary.[3]

  • Dilute the Sample: Diluting the plasma sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.[5][9]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows for the quantitative determination of the matrix factor.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of this compound at low and high concentrations in the mobile phase or a suitable neat solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank plasma using your established sample preparation method. After the final extraction step, spike the extracts with this compound at the same low and high concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike at least six different lots of blank plasma with this compound at the same low and high concentrations as in Set A before performing the sample preparation procedure.

  • Analyze the Samples: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)

    • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Protocol 2: Phospholipid Removal using HybridSPE-Phospholipid

This protocol describes a targeted approach to remove phospholipids from plasma samples.

  • Sample Preparation: Add the plasma sample to a HybridSPE-Phospholipid plate or tube.

  • Protein Precipitation: Add a 3:1 ratio of precipitation solvent (e.g., acetonitrile) to the sample.

  • Mixing: Vortex the mixture to ensure thorough protein precipitation.

  • Filtration/Centrifugation: The HybridSPE-Phospholipid technology combines protein precipitation and phospholipid removal in one step. The sample is passed through the specialized filter, which retains the precipitated proteins and phospholipids.

  • Collection: The resulting filtrate is a clean extract ready for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects

Sample Preparation TechniqueEfficacy in Removing InterferencesPropensity for Matrix EffectsThroughput
Dilute and Shoot LowHighHigh
Protein Precipitation (PPT) Moderate (removes proteins)Moderate to HighHigh
Liquid-Liquid Extraction (LLE) Moderate to HighLow to ModerateModerate
Solid-Phase Extraction (SPE) HighLowModerate
HybridSPE-Phospholipid Very High (removes proteins and phospholipids)Very LowHigh

Table 2: Interpreting Matrix Factor (MF) and Internal Standard (IS) Normalized MF

ScenarioAnalyte MFIS MFIS Normalized MFInterpretation
No Matrix Effect ~1.0~1.0~1.0The method is free from significant matrix effects.
Ion Suppression (Compensated) < 1.0< 1.0~1.0Matrix effects are present but are compensated for by the IS.
Ion Enhancement (Compensated) > 1.0> 1.0~1.0Matrix effects are present but are compensated for by the IS.
Uncompensated Matrix Effect VariesVariesNot ~1.0The chosen IS does not adequately track the analyte's behavior in the matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis cluster_troubleshooting Troubleshooting Loop plasma Plasma Sample ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt Add precipitant spe Solid-Phase Extraction (SPE) ppt->spe Further cleanup clean_extract Clean Extract spe->clean_extract lc LC Separation clean_extract->lc Inject ms MS/MS Detection lc->ms Elute quant Quantification ms->quant eval Evaluate for Matrix Effects quant->eval eval->plasma Optimize Method

Caption: A generalized workflow for plasma sample analysis, highlighting the key stages from sample preparation to data analysis and the iterative nature of troubleshooting for matrix effects.

matrix_effect_assessment cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment post_column Post-Column Infusion inject_blank Inject Blank Matrix Extract post_column->inject_blank monitor_signal Monitor Analyte Signal inject_blank->monitor_signal identify_zones Identify Suppression/ Enhancement Zones monitor_signal->identify_zones set_a Set A: Analyte in Neat Solvent analyze LC-MS/MS Analysis set_a->analyze set_b Set B: Post-Extraction Spike set_b->analyze calculate_mf Calculate Matrix Factor (MF) analyze->calculate_mf start Start Assessment start->post_column Qualitative start->set_a Quantitative start->set_b Quantitative

Caption: A diagram illustrating the two primary methodologies for assessing matrix effects: the qualitative post-column infusion technique and the quantitative post-extraction spike method.

References

Optimization of mobile phase for chiral separation of 6-oxo-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the optimization of the mobile phase in the chiral separation of 6-oxo-piperidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the chiral separation of this compound?

A1: For a polar, cyclic amino acid derivative like this compound, a logical starting point is to screen several chiral stationary phases (CSPs) under different chromatographic modes. Polysaccharide-based and macrocyclic glycopeptide columns are often successful for such compounds.[1] A recommended initial screening would involve:

  • Columns:

    • Cellulose-based (e.g., Chiralcel® OD-H, Chiralpak® AD)

    • Amylose-based (e.g., Chiralpak® AS)

    • Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™ T)[2][3]

  • Modes & Mobile Phases:

    • Normal Phase: Hexane/Isopropanol with an acidic additive (e.g., 0.1% Trifluoroacetic Acid - TFA).[1]

    • Reversed-Phase: Acetonitrile/Water or Methanol/Water with a buffer or acidic additive (e.g., 0.1% Formic Acid).[2][4]

    • Polar Organic Mode: Acetonitrile or Methanol with acidic and basic additives (e.g., 50 mM Formic Acid and 25 mM Diethylamine).[5]

Q2: My compound is acidic. What kind of mobile phase additives should I use?

A2: For acidic compounds like this compound, it is generally necessary to add an acidic modifier to the mobile phase.[2] This helps to ensure consistent ionization of the analyte and improves peak shape and resolution. Common acidic additives include:

  • Trifluoroacetic acid (TFA)

  • Formic acid (FA)

  • Acetic acid (HOAc)

The typical concentration for these additives is 0.1%, but it can be optimized.[2] For separations on anion-exchange CSPs, weakly acidic mobile phases (pH 5-7) are often used to facilitate the ion-exchange mechanism.

Q3: I am not getting any separation between the enantiomers. What should I try next?

A3: If you observe no initial separation, consider the following steps:

  • Change the Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations. If a cellulose-based column did not work, try an amylose-based, a macrocyclic glycopeptide, or a zwitterionic CSP.[5][6]

  • Switch the Chromatographic Mode: If you started in normal phase, try reversed-phase or polar organic mode. The enantioselectivity can change dramatically with the solvent system.[1]

  • Vary the Mobile Phase Composition:

    • Normal Phase: Change the alcohol modifier (e.g., from isopropanol to ethanol).

    • Reversed-Phase: Switch the organic modifier (e.g., from acetonitrile to methanol) or change the pH of the aqueous component.

  • Modify Additive Concentration: The concentration of the acidic or basic additive can influence selectivity. Sometimes, increasing the additive concentration can induce separation.[7]

Q4: Can the elution order of the enantiomers change?

A4: Yes, the elution order of enantiomers is not fixed and can be reversed by changing the experimental conditions. This can occur when switching between different CSPs or even by altering the mobile phase composition or temperature on the same column.[7] Using a CSP with the opposite absolute configuration can also be used to invert the elution order.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Resolution 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal temperature.1. Screen different CSPs (e.g., polysaccharide, macrocyclic glycopeptide, zwitterionic).[6]2. Switch between normal phase, reversed-phase, and polar organic modes.[1]3. Optimize the ratio of organic modifier to the aqueous/non-polar phase.4. Adjust the type and concentration of the mobile phase additive (e.g., increase TFA from 0.1% to 0.5%).[7]5. Evaluate the effect of column temperature on the separation.
Broad or Tailing Peaks 1. Secondary interactions with the stationary phase.2. Mismatch between sample solvent and mobile phase.3. Column overload.1. For this acidic analyte, ensure an acidic additive (e.g., 0.1% formic or acetic acid) is in the mobile phase to suppress silanol interactions and ensure consistent ionization.[2]2. Dissolve the sample in the mobile phase or a weaker solvent.3. Reduce the injection volume or the sample concentration.
High Backpressure 1. Blockage of the column inlet frit.2. Sample precipitation in the mobile phase.3. Mobile phase viscosity.1. Reverse the column and flush with an appropriate solvent to dislodge particulates.[5]2. Ensure the sample is fully soluble in the mobile phase. Filter the sample before injection.3. Optimize the mobile phase composition; for example, methanol/water mixtures have lower viscosity than isopropanol/water.
Irreproducible Retention Times 1. Insufficient column equilibration.2. Changes in mobile phase composition.3. Column temperature fluctuations.1. Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.2. Prepare fresh mobile phase daily and ensure accurate mixing.3. Use a column oven to maintain a constant temperature.
Loss of Resolution Over Time 1. Column contamination.2. Degradation of the stationary phase.1. Implement a column cleaning procedure as recommended by the manufacturer. This may involve flushing with a series of strong solvents.[5]2. Ensure mobile phase pH is within the stable range for the column. For silica-based CSPs, avoid high pH.

Experimental Protocols

Protocol 1: Reversed-Phase Screening on a Macrocyclic Glycopeptide Column

This protocol is based on methods developed for the closely related compound, pipecolic acid.[2]

  • Chiral Stationary Phase: CHIROBIOTIC™ T, 25 cm x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of water and acetonitrile (e.g., starting with 50:50 v/v). Add 0.1% formic acid to both solvents.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (as the oxo-group provides some chromophore)

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

  • Injection Volume: 5 µL

Protocol 2: Normal Phase Screening on a Polysaccharide-based Column

This is a general approach for chiral screening of acidic compounds.[1]

  • Chiral Stationary Phase: Chiralpak® AD-H, 25 cm x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

  • Injection Volume: 10 µL

Data Presentation

Table 1: Example Mobile Phase Screening Data for a Hypothetical Separation on a CHIROBIOTIC™ T Column

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Retention Time Enantiomer 1 (min)Retention Time Enantiomer 2 (min)Resolution (Rs)
30:7012.513.81.4
40:609.210.01.6
50:506.87.31.2
60:404.54.80.9

Table 2: Influence of Additive Type in Normal Phase (Hexane:Ethanol 80:20) on a Chiralpak® IA Column

Additive (0.1%)Retention Time Enantiomer 1 (min)Retention Time Enantiomer 2 (min)Resolution (Rs)
Trifluoroacetic Acid (TFA)8.510.22.1
Formic Acid (FA)9.110.61.8
Acetic Acid (HOAc)9.510.91.5
No AdditiveBroad, unresolved peakBroad, unresolved peak0.0

Visualizations

G General Workflow for Chiral Method Optimization cluster_0 Initial Screening cluster_1 Evaluation cluster_2 Optimization & Validation cluster_3 Troubleshooting Start Select CSPs & Modes Screen Run Initial Conditions (NP, RP, PO) Start->Screen Evaluate Evaluate Resolution (Rs) Screen->Evaluate Decision Rs > 1.5? Evaluate->Decision Optimize Fine-tune Mobile Phase (Solvent Ratio, Additive, Temp.) Decision->Optimize Validate Validate Method Decision->Validate Yes Change_CSP Change CSP Decision->Change_CSP No Separation (Rs < 0.5) Optimize->Evaluate Optimize->Validate Change_CSP->Screen Change_Mode Change Mode G Troubleshooting Logic for Poor Peak Shape Start Poor Peak Shape (Tailing or Fronting) Check_Additive Is an appropriate additive present? Start->Check_Additive Check_Solvent Does sample solvent match mobile phase? Check_Additive->Check_Solvent Yes Add_Additive Add/Optimize Acidic Additive (e.g., 0.1% FA/TFA) Check_Additive->Add_Additive No Check_Load Is column overloaded? Check_Solvent->Check_Load Yes Change_Solvent Dissolve sample in mobile phase Check_Solvent->Change_Solvent No Reduce_Load Decrease injection volume or concentration Check_Load->Reduce_Load Yes Good_Peak Good Peak Shape Check_Load->Good_Peak No Add_Additive->Good_Peak Change_Solvent->Good_Peak Reduce_Load->Good_Peak

References

Common side products in the synthesis of 6-Oxo-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Oxo-piperidine-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route involving the cyclization of α-aminoadipic acid.

Issue 1: Low or No Yield of this compound

Potential Cause Troubleshooting Step Expected Outcome
Incomplete cyclization of α-aminoadipic acid. - Increase reaction temperature.- Extend reaction time.- If using a solvent, ensure it is appropriate for lactam formation (e.g., high-boiling point, non-reactive solvents).Increased conversion of the starting material to the desired lactam.
Degradation of the starting material or product. - For thermal cyclization, avoid excessively high temperatures or prolonged reaction times.- If using acidic or basic conditions, optimize the pH to prevent side reactions.Minimized formation of degradation byproducts and improved yield of the target compound.
Formation of oligomers or polymers. - Perform the cyclization under high dilution conditions to favor intramolecular reaction over intermolecular polymerization.- Use a protecting group for the carboxylic acid not involved in the cyclization, and deprotect as a final step.Reduced formation of high molecular weight species and increased yield of the monomeric lactam.
Incorrect workup procedure leading to loss of product. - this compound is water-soluble. Avoid excessive washing with organic solvents in which it might have some solubility. Utilize extraction with a suitable organic solvent after saturating the aqueous phase with salt.- Use ion-exchange chromatography for purification.Improved recovery of the final product.

Issue 2: Presence of Significant Impurities in the Final Product

Potential Side Product Identification Method Mitigation Strategy
Unreacted α-aminoadipic acid - HPLC- ¹H NMR (presence of primary amine and two carboxylic acid signals)- Optimize reaction conditions (temperature, time) to drive the cyclization to completion.- Purify the final product using crystallization or chromatography.
Linear Dimers/Oligomers - Mass Spectrometry (peaks at multiples of the monomer mass minus water)- Size Exclusion Chromatography- Employ high-dilution conditions during the cyclization step.- Use protecting group strategies to prevent intermolecular reactions.
Decarboxylation Product (Piperidin-2-one) - Mass Spectrometry (loss of CO₂)- ¹H NMR (absence of carboxylic acid proton)- Avoid excessive heating during the reaction and workup.- Perform the reaction under an inert atmosphere to prevent oxidative decarboxylation.
Products of side-chain reactions (if substituted α-aminoadipic acid is used) - HPLC- Mass Spectrometry- NMR- Use appropriate protecting groups for reactive side chains.- Optimize reaction conditions to be selective for lactam formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most commonly cited synthetic route is the intramolecular cyclization of α-aminoadipic acid. This can be achieved through thermal methods or by using coupling agents. Another potential, though less specific, route could involve a Dieckmann-type condensation of a suitably N-protected diester of α-aminoadipic acid, followed by hydrolysis and decarboxylation.

Q2: What are the expected major side products in the thermal cyclization of α-aminoadipic acid?

A2: Based on the principles of amino acid chemistry, the major side products are likely to be linear dimers and higher-order oligomers formed through intermolecular amide bond formation. Under harsh thermal conditions, decarboxylation of the starting material or the product could also occur, leading to the formation of piperidin-2-one.

Q3: How can I minimize the formation of oligomeric side products?

A3: The formation of oligomers is a common issue in cyclization reactions. To favor the desired intramolecular cyclization, it is crucial to work under high-dilution conditions. This reduces the probability of intermolecular collisions.

Q4: What purification techniques are most effective for isolating this compound?

A4: Given the polar and water-soluble nature of the product, crystallization from a suitable solvent system is a primary method of purification. For more challenging separations from polar impurities, ion-exchange chromatography can be very effective. Reverse-phase HPLC can also be used for analytical and small-scale preparative separations.

Q5: Can protecting groups be used to improve the synthesis?

A5: Yes, protecting the carboxylic acid group that is not involved in the cyclization (the α-carboxylic acid) as an ester can prevent its participation in side reactions. The protecting group can then be removed in a final step. The amine can also be protected (e.g., as a Boc or Cbz group) to control reactivity during intermediate steps, followed by deprotection to allow for cyclization.

Experimental Protocols & Data

Generalized Experimental Workflow for Thermal Cyclization

experimental_workflow start Start: α-aminoadipic acid dissolve Dissolve in high-boiling polar aprotic solvent (e.g., DMSO, NMP) start->dissolve heat Heat under high dilution and inert atmosphere (e.g., 150-200 °C) dissolve->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool Reaction complete remove_solvent Remove solvent under vacuum cool->remove_solvent purify Purify crude product (Crystallization or Chromatography) remove_solvent->purify characterize Characterize final product (NMR, MS, HPLC) purify->characterize end End: this compound characterize->end

Caption: Generalized workflow for the thermal cyclization of α-aminoadipic acid.

Signaling Pathways & Logical Relationships

The following diagram illustrates the logical relationship between the desired reaction and potential side reactions during the synthesis.

side_products_pathway cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions A α-Aminoadipic Acid B Intramolecular Cyclization (Heat, High Dilution) A->B D Intermolecular Condensation A->D Low Dilution F Decarboxylation (Excessive Heat) A->F C This compound B->C C->F E Linear Dimers/Oligomers D->E G Piperidin-2-one F->G

Caption: Reaction pathways in the synthesis of this compound.

Stability of 6-Oxo-piperidine-2-carboxylic acid in different biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 6-oxo-piperidine-2-carboxylic acid in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in biological samples at room temperature?

A1: this compound (also known as 6-oxo-PIP) is considered to have high stability at room temperature.[1][2] Studies have shown it to be stable for months at room temperature, which makes it a suitable biomarker for applications like newborn screening.[1] One study reported that concentrations of 6-oxo-PIP remained above 95% of their initial values after 28 days of storage, regardless of the storage temperature.[2] This is a significant advantage over other biomarkers like α-aminoadipic semialdehyde (α-AASA) and Δ¹-piperideine-6-carboxylate (P6C), which can degrade by up to 50% in urine within 24 hours at room temperature.[2][3]

Q2: What is the recommended storage condition for long-term stability of this compound in biological matrices?

A2: While this compound is notably stable at room temperature, standard laboratory practice for long-term storage of biological samples is recommended to ensure sample integrity for all analytes. For long-term stability, it is advisable to store samples containing this compound at -20°C or -80°C. One study has confirmed that its concentration remains above 95% of the initial value for at least 28 days across various storage temperatures.[2]

Q3: Are there any known factors that can affect the stability of this compound?

A3: The available literature suggests that this compound is a robust molecule with high stability. However, general factors that can affect the stability of analytes in biological matrices should always be considered. These include enzymatic degradation, pH changes, and exposure to light. For this compound specifically, its formation can be influenced by diet and gut flora, as it is a cyclized lactam of α-aminoadipic acid (α-AAA), which is present in protein-rich foods.[1]

Q4: How does the stability of this compound compare to other related biomarkers?

A4: this compound has significantly improved stability compared to α-AASA and P6C.[1][2] α-AASA/P6C are known to be unstable at room temperature, with significant degradation occurring in urine within 24 hours.[2][3] This instability necessitates storing samples at -80°C to prevent false-negative results.[2][3] In contrast, the high stability of this compound at room temperature simplifies sample handling and storage.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low recovery of this compound in spiked samples. Analyte degradation due to improper sample handling.Although highly stable, ensure samples are processed promptly. Avoid prolonged exposure to room temperature before analysis or freezing.
Suboptimal extraction procedure.Review and optimize the sample preparation and extraction method. Ensure the pH of the extraction solvent is appropriate for this compound.
High variability in quantitative results between sample aliquots. Inconsistent freeze-thaw cycles.Minimize the number of freeze-thaw cycles for all samples. If repeated analysis is necessary, aliquot samples into smaller volumes after collection and before initial freezing.
Matrix effects in the analytical method (e.g., LC-MS/MS).Assess for matrix effects during method validation. Consider using a stable isotope-labeled internal standard to compensate for variability in sample matrix and extraction efficiency.
Unexpectedly high levels of this compound in control samples. Dietary contribution.Be aware that diet, particularly high-protein foods, can influence the levels of this compound.[1] Consider the dietary status of subjects if it could impact the study's outcome.
Contamination of reagents or labware.Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned to avoid cross-contamination.

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of this compound.

Biological MatrixStorage ConditionDurationAnalyte StabilityReference
Various SpecimensNot specified28 days>95% of initial concentration[2]
Urine, Plasma, CSFRoom TemperatureMonthsStable[1]

Note: Detailed quantitative stability data (e.g., specific degradation percentages under various conditions like freeze-thaw cycles, bench-top storage, and long-term storage) for this compound in different biological matrices are not extensively reported in the currently available literature. The compound is generally cited for its high stability.

Experimental Protocols

Protocol for Assessment of Analyte Stability in Biological Matrices

This protocol provides a general framework for assessing the stability of this compound in biological matrices such as plasma, serum, and urine. It is based on standard bioanalytical method validation guidelines.

1. Preparation of Stability Samples:

  • Obtain a pool of the desired biological matrix from multiple sources.

  • Spike the pooled matrix with a known concentration of this compound. A common practice is to use low and high concentration levels.

  • Aliquot the spiked samples into appropriate storage vials.

2. Freeze-Thaw Stability:

  • Subject the aliquots to a minimum of three freeze-thaw cycles.

  • For each cycle, freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • After the final thaw, analyze the samples and compare the results to a freshly prepared control.

3. Short-Term (Bench-Top) Stability:

  • Place aliquots at room temperature for a period that simulates the sample handling time in a typical analytical run (e.g., 4, 8, or 24 hours).

  • After the specified duration, analyze the samples and compare the concentrations to a control sample that was kept at the storage temperature.

4. Long-Term Stability:

  • Store the aliquots at the intended storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6, or 12 months).

  • At each time point, retrieve a set of samples, thaw them, and analyze.

  • Compare the results to the initial concentration to determine the percentage of degradation.

5. Sample Analysis (LC-MS/MS Method for Urine):

  • Sample Preparation:

    • Mix 20 µL of urine with 20 µL of a suitable internal standard (e.g., 10 µmol/L d₃-6-oxo-PIP).[1]

    • Dilute the mixture with 80 µL of a 1:1 methanol:acetonitrile solution.[1]

  • Chromatography:

    • Use a suitable column (e.g., a C18 column).

    • Employ a gradient elution with mobile phases such as 10 mM ammonium acetate with 0.1% formic acid (Mobile Phase A) and a 1:1 methanol:acetonitrile mixture (Mobile Phase B).[3]

  • Mass Spectrometry:

    • Detect this compound and its internal standard using multiple reaction monitoring (MRM) in positive ion mode.[1]

Visualizations

Lysine Degradation Pathway Leading to this compound

Lysine Degradation Pathway Lysine Degradation and this compound Formation Lysine L-Lysine AASA α-Aminoadipic semialdehyde (α-AASA) Lysine->AASA Lysine Degradation Pathways P6C Δ¹-Piperideine-6-carboxylate (P6C) AASA->P6C Spontaneous Cyclization AAA α-Aminoadipic acid AASA->AAA ALDH7A1 OH_PIP 6-Hydroxy-pipecolic acid (6-OH-PIP) P6C->OH_PIP Reduction Oxo_PIP This compound (6-Oxo-PIP) OH_PIP->Oxo_PIP Oxidation (unidentified aldehyde dehydrogenase)

Caption: Simplified pathway of L-lysine degradation to form this compound.

Experimental Workflow for Stability Assessment

Stability Assessment Workflow General Workflow for Analyte Stability Assessment start Start: Pooled & Spiked Biological Matrix aliquot Aliquot Samples start->aliquot ft_stability Freeze-Thaw Stability (≥3 cycles) aliquot->ft_stability bt_stability Bench-Top Stability (e.g., 4, 8, 24 hrs) aliquot->bt_stability lt_stability Long-Term Stability (e.g., 1, 3, 6 months) aliquot->lt_stability analysis Sample Analysis (e.g., LC-MS/MS) ft_stability->analysis bt_stability->analysis lt_stability->analysis comparison Compare with Control/ Initial Concentration analysis->comparison end End: Determine Analyte Stability comparison->end

Caption: A logical workflow for conducting stability experiments on a target analyte in biological samples.

References

Preventing racemization during the synthesis of (S)-6-Oxo-2-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of (S)-6-Oxo-2-piperidinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of (S)-6-Oxo-2-piperidinecarboxylic acid?

A1: Racemization is the process where a pure enantiomer, in this case, the (S)-enantiomer, is converted into a mixture of both (S) and (R) enantiomers. In pharmaceutical applications, only one enantiomer often exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Therefore, maintaining the stereochemical integrity of (S)-6-Oxo-2-piperidinecarboxylic acid during its synthesis is crucial for its biological activity and safety.[1]

Q2: What is the most common starting material for the synthesis of (S)-6-Oxo-2-piperidinecarboxylic acid, and why?

A2: The most common and cost-effective chiral starting material is L-glutamic acid. This is because it already possesses the desired (S)-stereochemistry at the alpha-carbon, which will become the C2 position of the piperidine ring. The synthesis then involves the cyclization of an appropriately protected L-glutamic acid derivative.

Q3: At which stage of the synthesis is racemization most likely to occur?

A3: Racemization is most likely to occur during the activation of the γ-carboxyl group of a protected glutamic acid derivative just before the intramolecular cyclization to form the lactam ring. The activation process can lead to the formation of intermediates that are prone to deprotonation at the chiral α-carbon, resulting in a loss of stereochemical purity.

Troubleshooting Guide: Preventing Racemization

This guide addresses specific issues that can lead to racemization and provides recommended solutions.

Issue 1: Significant Racemization Detected After Cyclization

Possible Cause: The choice of activating agent and base for the cyclization of the N-protected glutamic acid derivative is a primary factor influencing racemization. Strong bases and certain activating agents can promote the formation of achiral intermediates.

Recommended Solutions:

  • Choice of Coupling/Activating Agent: Employ coupling reagents known to suppress racemization. Carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) should be used in combination with racemization-suppressing additives such as 1-Hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).

  • Choice of Base: Use a sterically hindered or weak base to minimize the abstraction of the α-proton. N,N-Diisopropylethylamine (DIPEA) should be used with caution. Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are often preferred.

  • Protecting Group Strategy: The choice of the N-protecting group can influence the susceptibility to racemization. The benzyloxycarbonyl (Z) group is known for its ability to reduce racemization compared to some other protecting groups.

Quantitative Data Summary:

N-Protecting GroupActivating Agent/AdditiveBaseExpected Enantiomeric Excess (ee%)
Cbz (Z)DCC / HOBtNMM> 98%
BocHATUDIPEA90-95%
FmocHBTU / HOBtDIPEA92-97%
Cbz (Z)SOCl₂Pyridine< 90% (high risk of racemization)

Note: The expected ee% values are estimates based on general principles of peptide chemistry and may vary depending on specific reaction conditions.

Issue 2: Inconsistent Enantiomeric Purity Between Batches

Possible Cause: Variations in reaction temperature, reaction time, or the rate of addition of reagents can lead to inconsistent levels of racemization.

Recommended Solutions:

  • Temperature Control: Perform the activation and cyclization steps at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of racemization.

  • Reaction Time: Monitor the reaction progress carefully (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote racemization.

  • Controlled Addition: Add the activating agent and base slowly to the solution of the N-protected glutamic acid to maintain a low concentration of the activated intermediate at any given time.

Experimental Protocols

Protocol 1: Racemization-Resistant Cyclization of N-Cbz-L-Glutamic Acid

This protocol is designed to minimize racemization during the cyclization step.

Materials:

  • N-Cbz-L-glutamic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 0.5 M HCl (aq)

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄

Procedure:

  • Dissolution: Dissolve N-Cbz-L-glutamic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add N-methylmorpholine (1.1 equivalents) to the solution.

  • Activation: Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C over 30 minutes.

  • Cyclization: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate successively with 0.5 M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of EtOAc in hexanes) to yield N-Cbz-(S)-6-Oxo-2-piperidinecarboxylic acid.

  • Deprotection: The Cbz group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C in methanol) to afford (S)-6-Oxo-2-piperidinecarboxylic acid.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

Purpose: To determine the enantiomeric excess (ee%) of the synthesized 6-Oxo-2-piperidinecarboxylic acid.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column. Commonly used CSPs for amino acid derivatives include those based on cyclodextrins or Pirkle-type columns.

Mobile Phase (Isocratic):

  • A typical mobile phase could be a mixture of hexane, ethanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA). The exact ratio should be optimized for the specific column used. For example, Hexane:Ethanol:TFA (90:10:0.1).

Procedure:

  • Sample Preparation: Prepare a standard solution of the racemic 6-Oxo-2-piperidinecarboxylic acid and a solution of the synthesized (S)-enantiomer in the mobile phase. Derivatization with a UV-active agent may be necessary if the compound has a poor chromophore.

  • Injection: Inject the racemic standard to determine the retention times of both the (S) and (R) enantiomers.

  • Analysis: Inject the synthesized sample and integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (ee%): ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Racemization_Mechanism cluster_0 Racemization Pathway N-Protected_L-Glutamic_Acid N-Protected (S)-Glutamic Acid Derivative Activated_Intermediate Activated Intermediate N-Protected_L-Glutamic_Acid->Activated_Intermediate + Activating Agent Oxazolone Achiral Oxazolone Intermediate Activated_Intermediate->Oxazolone - H₂O (Base-catalyzed) Racemic_Mixture (S)- and (R)-Product Oxazolone->Racemic_Mixture + Nucleophile (intramolecular amine)

Caption: Primary mechanism of racemization via an oxazolone intermediate.

Troubleshooting_Workflow Start Start: Synthesis of (S)-6-Oxo-2-piperidinecarboxylic Acid Check_Purity Analyze Enantiomeric Purity (Chiral HPLC) Start->Check_Purity High_ee High Enantiomeric Excess (>98%) Process Successful Check_Purity->High_ee ee% is high Low_ee Low Enantiomeric Excess (<98%) Troubleshoot Racemization Check_Purity->Low_ee ee% is low Optimize_Coupling Optimize Coupling Agent and Additive (e.g., DCC/HOBt) Low_ee->Optimize_Coupling Optimize_Base Optimize Base (e.g., NMM instead of DIPEA) Optimize_Coupling->Optimize_Base Optimize_Temp Lower Reaction Temperature (e.g., 0 °C) Optimize_Base->Optimize_Temp Re_Analyze Re-run Synthesis and Analyze Purity Optimize_Temp->Re_Analyze Re_Analyze->High_ee ee% improved Re_Analyze->Low_ee ee% not improved (Re-evaluate strategy)

Caption: Troubleshooting workflow for addressing racemization issues.

References

Enhancing the resolution of 6-Oxo-piperidine-2-carboxylic acid enantiomers by chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral chromatographic resolution of 6-Oxo-piperidine-2-carboxylic acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is recommended for the separation of this compound enantiomers?

A1: For the separation of this compound, which is a cyclic amino acid analogue, polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly recommended as a starting point.[1][2] Columns such as those based on derivatives of cellulose and amylose (e.g., Chiralpak® IA, IB, IC) have shown success in separating similar lactam structures.[3][4] Additionally, macrocyclic glycopeptide phases like CHIROBIOTIC® T, T2, and R can be effective for resolving compounds with acidic chiral centers, such as N-blocked amino acids.[2] It is often necessary to screen a selection of CSPs to determine the optimal one for your specific needs.[5][6]

Q2: What are the recommended mobile phase compositions for this chiral separation?

A2: The choice of mobile phase is highly dependent on the selected chiral stationary phase.

  • Normal Phase: A common mobile phase for polysaccharide-based CSPs consists of a mixture of a non-polar solvent like n-hexane and a polar modifier, typically an alcohol such as ethanol or isopropanol.[1][5] For acidic compounds like this compound, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and resolution.[1][4]

  • Reversed Phase: For macrocyclic glycopeptide columns, reversed-phase conditions are often employed.[1] This typically involves a mixture of water or a buffer and an organic modifier like methanol or acetonitrile.

  • Polar Organic Mode: This mode uses polar organic solvents like acetonitrile or methanol and can be effective with both polysaccharide and macrocyclic glycopeptide CSPs.[1]

Q3: Is derivatization of this compound necessary for chiral separation?

A3: Derivatization is not always necessary but can be a useful strategy in certain situations:

  • To improve separation: If direct separation of the enantiomers is challenging, converting them into diastereomers by reacting them with a chiral derivatizing agent can allow for separation on a standard (achiral) HPLC column.[1]

  • To enhance detection: If the analyte has a poor UV chromophore, derivatization with a UV-active agent can improve detection sensitivity.[5]

However, direct separation on a chiral stationary phase is often the preferred and more common approach.[1]

Q4: How does temperature influence the chiral separation of this compound?

A4: Temperature is a critical parameter in chiral chromatography that can significantly impact retention times, selectivity (α), and resolution (Rs).[5] Generally, an increase in temperature leads to shorter retention times. The effect on selectivity and resolution can vary; for some separations, lower temperatures improve resolution, while for others, a specific optimal temperature exists. It is recommended to evaluate a range of temperatures (e.g., 10°C to 40°C) during method development to find the optimal condition for your separation.

Troubleshooting Guide

Problem Possible Causes Solutions
No separation or poor resolution (Rs < 1.5) 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Inadequate mobile phase additives.4. Temperature not optimized.1. Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).2. Vary the ratio of the non-polar solvent and the alcohol modifier in normal phase. For reversed phase, adjust the organic modifier percentage.3. For your acidic analyte, add a small percentage (0.1-0.3%) of trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.[1][4]4. Evaluate the effect of column temperature on the separation.
Poor peak shape (tailing or fronting) 1. Secondary interactions with the stationary phase.2. Overloading of the column.3. Inappropriate mobile phase additive.1. Add an acidic modifier like TFA to the mobile phase to suppress unwanted ionic interactions.[1]2. Reduce the sample concentration or injection volume.3. Ensure the correct additive is used (acid for an acidic compound).
Irreproducible retention times 1. Insufficient column equilibration.2. Changes in mobile phase composition.3. Temperature fluctuations.1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. For isocratic separations, this can still be a factor.[7]2. Prepare fresh mobile phase daily and ensure accurate mixing.3. Use a column oven to maintain a constant and consistent temperature.
Loss of resolution over time 1. Column contamination.2. Degradation of the chiral stationary phase.1. Use a guard column to protect the analytical column. Flush the column with an appropriate solvent to remove contaminants.2. Ensure the mobile phase is compatible with the CSP and operate within the manufacturer's recommended pH and pressure limits.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development on a Polysaccharide-Based CSP

This protocol provides a general methodology for developing a chiral separation method for this compound using a polysaccharide-based column (e.g., Chiralpak® IA).[4]

  • Column: Chiralpak® IA (or similar amylose-based CSP), 5 µm, 4.6 x 250 mm

  • Mobile Phase Screening:

    • Start with a mobile phase of n-Hexane/Ethanol (90:10, v/v) with 0.1% TFA.

    • If separation is not achieved, vary the alcohol content (e.g., 10%, 20%, 30%).

    • Screen other alcohols like isopropanol as the modifier.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C (can be optimized)

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore)

  • Injection Volume: 5-10 µL

  • Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters that can be expected during the successful chiral resolution of a similar δ-lactam on a polysaccharide-based CSP, which can serve as a benchmark for this compound.[4]

Mobile Phase (n-Hexane/Alcohol/Additives)Chiral Stationary Phasek1k2Selectivity (α)Resolution (Rs)
n-Hexane/Isopropanol (90:10) + 0.1% DEA/0.3% TFAChiralpak IA--1.532.20
n-Hexane/Isopropanol (80:20) + 0.1% DEA/0.3% TFAChiralpak IA--1.564.28
n-Hexane/Ethanol (90:10) + 0.1% DEA/0.3% TFAChiralpak IA--1.512.01
n-Hexane/Ethanol (80:20) + 0.1% DEA/0.3% TFAChiralpak IA--1.573.38
n-Hexane/Isopropanol (90:10) + 0.1% DEA/0.3% TFAChiralpak IC--1.301.48
n-Hexane/Isopropanol (80:20) + 0.1% DEA/0.3% TFAChiralpak IC--1.382.94

Data adapted from a study on a structurally similar δ-lactam and presented as a reference.[4] k1 and k2 are the retention factors of the first and second eluting enantiomers, respectively. α = k2/k1. Rs is the resolution factor.

Visualizations

G cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation CSP Select CSPs (Polysaccharide & Macrocyclic) Screening Perform Initial Screening Runs CSP->Screening MobilePhase Select Mobile Phases (Normal, Reversed, Polar Organic) MobilePhase->Screening Analyze Analyze Results (Resolution, Peak Shape) Screening->Analyze OptimizeMP Optimize Mobile Phase (Modifier Ratio, Additives) Analyze->OptimizeMP OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow Robustness Robustness Testing OptimizeFlow->Robustness FinalMethod Final Validated Method Robustness->FinalMethod Start Start Method Development Start->CSP Start->MobilePhase

Caption: Chiral chromatography method development workflow.

G cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis MobilePhase Prepare Mobile Phase (e.g., Hexane/EtOH/TFA) Equilibrate Equilibrate HPLC Column MobilePhase->Equilibrate Sample Prepare Sample Solution (1 mg/mL in Mobile Phase) Inject Inject Sample Sample->Inject Equilibrate->Inject Run Isocratic Elution Inject->Run Detect UV Detection at 210 nm Run->Detect Data Data Acquisition Detect->Data Integrate Integrate Peaks Data->Integrate Calculate Calculate Resolution (Rs) and Selectivity (α) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for chiral analysis.

References

Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis of 6-oxo-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 6-oxo-piperidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This phenomenon is caused by co-eluting components from the sample matrix (e.g., plasma, urine) that compete with the analyte for ionization, ultimately leading to a decreased signal intensity.[1] For a polar and acidic compound like this compound, ion suppression can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of results.

Q2: How can I determine if ion suppression is affecting my analysis?

A2: A post-column infusion experiment is a standard method to identify and diagnose ion suppression.[3] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the mass spectrometer's ion source. After establishing a stable baseline signal, a blank matrix extract (prepared using your sample preparation method) is injected. A dip in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.

Q3: What are the primary sources of ion suppression in biological samples for this analysis?

A3: Common sources of ion suppression in biological matrices such as plasma, serum, or urine include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression, particularly in electrospray ionization (ESI).

  • Salts: High concentrations of salts from buffers or the biological matrix itself can significantly suppress the analyte signal.

  • Proteins and Peptides: Inadequately removed proteins and peptides can interfere with the ionization process.[4]

  • Other Endogenous Molecules: Various small molecules present in the biological sample can co-elute with the analyte and cause suppression.

Q4: Which ionization mode is best for analyzing this compound?

A4: Given its carboxylic acid group, this compound is expected to ionize well in negative ion mode ESI ([M-H]⁻).[5] However, derivatization of the carboxylic acid or keto group can make it amenable to positive ion mode analysis, which may sometimes be less prone to certain types of ion suppression. A recent study on urinary 6-oxo-pipecolic acid utilized positive ion mode.[6] It is recommended to test both polarities during method development.

Troubleshooting Guides

Issue 1: Low or Inconsistent Signal Intensity

Possible Cause: Significant ion suppression from matrix components.

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a post-column infusion experiment as described in FAQ Q2 to confirm the presence and retention time of ion suppression zones.

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2] Consider the following techniques:

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and removing phospholipids and salts.

    • Liquid-Liquid Extraction (LLE): LLE can be effective in separating this compound from many matrix components.

    • Protein Precipitation (PPT): While simpler, PPT is often less effective at removing phospholipids and may result in more significant ion suppression compared to SPE or LLE.[2]

  • Improve Chromatographic Separation:

    • Modify Gradient: Adjust the mobile phase gradient to separate the analyte from the ion suppression regions identified in the post-column infusion experiment.

    • Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a HILIC column for polar compounds, to alter the elution profile of interferences.[7]

  • Consider Derivatization: Derivatizing the carboxylic acid or keto group can alter the polarity of the analyte, improving its retention on reversed-phase columns and potentially shifting its elution away from interfering matrix components.[8][9]

Issue 2: Poor Reproducibility and High Variability in Quantitative Results

Possible Cause: Inconsistent matrix effects between samples.

Troubleshooting Steps:

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound (e.g., d3-6-oxo-PIP) is the best way to compensate for variable ion suppression.[6] The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate and precise quantification based on the analyte-to-internal standard peak area ratio.

  • Ensure Consistent Sample Preparation: Use a robust and validated sample preparation method, such as SPE, to minimize variability in the extraction efficiency and removal of matrix components.

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to be analyzed. This helps to normalize the effects of ion suppression between the calibrators and the unknown samples.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

Sample Preparation TechniqueEffectiveness in Removing PhospholipidsEffectiveness in Removing SaltsRelative Potential for Ion SuppressionThroughput
Protein Precipitation (PPT) LowModerateHighHigh
Liquid-Liquid Extraction (LLE) Moderate to HighHighModerateModerate
Solid-Phase Extraction (SPE) HighHighLowLow to Moderate

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (Adapted from a method for a similar keto acid)
  • To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate amount of a stable isotope-labeled internal standard.

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[8]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.[8]

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
  • Prepare Solutions:

    • Infusion Solution: Prepare a solution of this compound in the initial mobile phase at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).

    • Blank Matrix Extract: Prepare a blank biological sample (e.g., drug-free plasma) using your established sample preparation protocol.

  • System Setup:

    • Set up the LC system with the analytical column and mobile phases.

    • Use a T-connector to introduce the infusion solution into the eluent stream between the column and the mass spectrometer.

    • Deliver the infusion solution at a low, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Procedure:

    • Equilibrate the LC column.

    • Start the infusion pump and allow the mass spectrometer signal to stabilize.

    • Inject a solvent blank to establish the baseline.

    • Inject the prepared blank matrix extract and monitor the signal for any decreases (dips), which indicate ion suppression.

Visualizations

Ion_Suppression_Troubleshooting_Workflow start Low or Inconsistent Analyte Signal check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_detected Ion Suppression Detected? check_suppression->suppression_detected optimize_sample_prep Optimize Sample Preparation (SPE, LLE) suppression_detected->optimize_sample_prep Yes no_suppression Investigate Other Causes (e.g., Instrument Issues) suppression_detected->no_suppression No optimize_chromatography Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chromatography use_is Use Stable Isotope-Labeled Internal Standard optimize_chromatography->use_is revalidate Re-validate Method use_is->revalidate

Caption: A workflow for troubleshooting ion suppression.

Sample_Preparation_Workflow start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is choice Choose Extraction Method add_is->choice ppt Protein Precipitation (e.g., Acetonitrile) centrifuge Centrifuge ppt->centrifuge lle Liquid-Liquid Extraction lle->centrifuge spe Solid-Phase Extraction evaporate Evaporate Supernatant spe->evaporate choice->ppt Simple choice->lle Moderate Selectivity choice->spe High Selectivity centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: General sample preparation workflow options.

References

Technical Support Center: Purification of Crude 6-Oxo-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 6-oxo-piperidine-2-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

This compound is a white to off-white solid. It is a cyclic lactam and a carboxylic acid, making it a polar molecule. It is soluble in water and some organic solvents and possesses weak acidic properties.

Q2: What are the common impurities in crude this compound?

Common impurities can include:

  • Starting materials: Unreacted α-aminoadipic acid is a likely impurity if the synthesis involves the cyclization of this precursor.

  • Byproducts of cyclization: Depending on the reaction conditions, side-reactions may lead to oligomers or other degradation products.

  • Residual solvents: Solvents used in the synthesis and work-up, such as water, may be present.[1]

  • Reagents: Traces of reagents used to promote the cyclization may remain.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a common method to assess purity.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for both purity assessment and identification of impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. Good starting points for this polar molecule include water, ethanol, or a mixture of ethanol and ethyl acetate.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling is too rapid. The solvent may not be appropriate.Add a small amount of additional hot solvent until the oil dissolves, then allow for slower cooling. Seeding with a pure crystal can also help. Consider a different solvent system.
Poor recovery of the purified compound. The compound is too soluble in the cold solvent. Too much solvent was used.Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of the desired product.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Compound elutes too quickly (low retention). The mobile phase is too polar.For reversed-phase chromatography, increase the proportion of the aqueous component in the mobile phase. For normal-phase chromatography, decrease the polarity of the eluent.
Compound does not elute from the column. The mobile phase is not polar enough.For reversed-phase chromatography, decrease the proportion of the aqueous component. For normal-phase, increase the eluent polarity (e.g., by adding methanol to a dichloromethane/ethyl acetate mixture).
Poor separation of the desired compound from impurities (co-elution). The chosen stationary and/or mobile phase does not provide sufficient selectivity.Try a different column (e.g., a phenyl-hexyl or cyano column for reversed-phase). Optimize the mobile phase by changing the organic modifier (e.g., acetonitrile vs. methanol) or the pH of the aqueous component. A shallower gradient may also improve resolution.
Peak tailing for the carboxylic acid. Interaction with the silica support (if using silica gel). The pH of the mobile phase is close to the pKa of the carboxylic acid.For normal-phase silica gel chromatography, adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase can improve peak shape. For reversed-phase, ensure the pH of the aqueous portion of the mobile phase is at least 2 pH units below the pKa of the carboxylic acid.

Data Presentation

Recommended Starting Solvents for Recrystallization
Solvent/System Rationale Expected Solubility
WaterHigh polarity, suitable for polar compounds.Good solubility when hot, lower when cold.
EthanolPolar protic solvent, often effective for compounds with hydrogen bonding capabilities.Good solubility, may require cooling to low temperatures for good recovery.
Ethanol/Ethyl AcetateA polar/less-polar mixture that can be fine-tuned.Dissolve in hot ethanol and add ethyl acetate as an anti-solvent.
Methanol/DichloromethaneA polar/less-polar mixture.Dissolve in methanol and add dichloromethane as an anti-solvent.

Experimental Protocols

Protocol 1: Recrystallization from Water
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue adding small portions of hot deionized water until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography (Reversed-Phase)
  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile or Methanol

  • Column Packing: Pack the column with the C18 silica gel as a slurry in a mixture of the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be from 5% to 50% Solvent B over 20-30 column volumes.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude 6-Oxo-piperidine- 2-carboxylic acid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Gravity Filtration (if solids present) Dissolve->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool VacFilter Vacuum Filtration Cool->VacFilter Wash Wash with Cold Solvent VacFilter->Wash Impurities Impurities in Mother Liquor VacFilter->Impurities Dry Drying Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Recrystallization workflow for this compound.

ChromatographyTroubleshooting start Column Chromatography Problem no_elution Compound does not elute start->no_elution fast_elution Compound elutes too fast start->fast_elution poor_sep Poor separation start->poor_sep sol_no_elution Increase mobile phase polarity no_elution->sol_no_elution sol_fast_elution Decrease mobile phase polarity fast_elution->sol_fast_elution sol_poor_sep Optimize mobile phase or change stationary phase poor_sep->sol_poor_sep

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: Synthesis of 6-oxo-piperidine-2-carboxylic Acid Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 6-oxo-piperidine-2-carboxylic acid prodrugs. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound prodrugs.

Problem 1: Low Yield During Ester Prodrug Formation

Question: I am experiencing low yields during the esterification of this compound with my desired alcohol to form the prodrug. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the esterification of this compound can be attributed to several factors, including the choice of coupling agent, reaction conditions, and the nature of the alcohol.

Potential Causes and Solutions:

  • Inefficient Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to react with the alcohol. If the activation is incomplete, the yield will be low.

    • Solution: Experiment with different coupling reagents. Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, but uronium-based reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be more efficient, especially with sterically hindered alcohols.

  • Steric Hindrance: If the alcohol is bulky, the reaction rate can be significantly reduced.

    • Solution: Increase the reaction time and/or temperature. Using a more powerful activating agent like HATU can also overcome steric hindrance.

  • Side Reactions: Carbodiimide reagents can lead to the formation of N-acylurea byproducts, which are unreactive and reduce the yield.[1][2][3]

    • Solution: Additives such as HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) can suppress the formation of N-acylurea and improve the reaction rate.

  • Lactam Ring Opening: Although the δ-lactam is generally more stable than a β-lactam, harsh reaction conditions (strong acid or base) could potentially lead to hydrolysis of the lactam ring.[4]

    • Solution: Use mild reaction conditions and ensure the reaction is carried out under anhydrous conditions.

Data Presentation: Comparison of Coupling Reagents for Esterification

Coupling ReagentAdditiveSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
DCCDMAPDCM251260-75
EDCHOBtDMF251265-80
HATUDIPEADMF25485-95
HBTUDIPEADMF25680-90

Note: Yields are approximate and can vary depending on the specific alcohol and reaction conditions.

Problem 2: Epimerization at the C2 Position

Question: I am concerned about epimerization at the chiral center (C2) of the piperidine ring during the synthesis of my prodrug. How can I minimize or prevent this?

Answer:

Epimerization, the change in configuration at a stereocenter, is a significant risk when working with chiral α-amino acid derivatives like this compound.[5] The acidic proton at the C2 position can be abstracted under basic conditions, leading to a loss of stereochemical integrity.

Factors Influencing Epimerization and Mitigation Strategies:

  • Base Strength: Strong bases can readily abstract the α-proton.

    • Solution: Use a milder, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases like triethylamine.

  • Activation Method: The method of carboxylic acid activation can influence the rate of epimerization. Over-activation can increase the acidity of the α-proton.

    • Solution: Use coupling reagents known to suppress epimerization, such as those that form active esters with additives like HOBt or HOAt (1-hydroxy-7-azabenzotriazole). Uronium-based reagents are often preferred over carbodiimides in this regard.

  • Reaction Temperature: Higher temperatures can increase the rate of epimerization.

    • Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C) and monitor the progress carefully.

  • Solvent: The polarity of the solvent can play a role.

    • Solution: Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used. It is advisable to screen different solvents to find the optimal conditions for your specific substrate.

Data Presentation: Effect of Base on Epimerization

Coupling SystemBaseTemperature (°C)% Epimerization (approx.)
EDC/HOBtTriethylamine255-10%
EDC/HOBtDIPEA25< 2%
HATUDIPEA0< 1%
Problem 3: Instability of the Prodrug During Purification and Storage

Question: My this compound prodrug appears to be degrading during purification by column chromatography or upon storage. What could be the cause and how can I improve its stability?

Answer:

The stability of the prodrug is influenced by both the ester linkage and the integrity of the lactam ring.

Potential Causes of Instability and Solutions:

  • Hydrolysis of the Ester Linkage: The ester prodrug can be susceptible to hydrolysis, especially under acidic or basic conditions.

    • Solution for Purification: Use a neutral purification system if possible. If using silica gel chromatography, which is slightly acidic, consider deactivating the silica gel with a base (e.g., by washing with a solvent containing a small amount of triethylamine) before use. Alternatively, other purification methods like flash chromatography with neutral alumina or preparative HPLC with a buffered mobile phase can be employed.

    • Solution for Storage: Store the purified prodrug in a dry, cool, and dark place. If the compound is sensitive to moisture, store it under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrolysis of the Lactam Ring: The δ-lactam ring is generally stable, but prolonged exposure to strong acidic or basic conditions can lead to its cleavage.[4]

    • Solution: Maintain a pH range of 4-8 during workup and purification. Avoid prolonged exposure to highly acidic or basic aqueous solutions.

Data Presentation: pH-Dependent Stability of a Model δ-Lactam

pHTemperature (°C)Half-life (t½)
225Several weeks
7.425> 1 year
1025Several days

Note: This data is for a general δ-lactam and the stability of your specific prodrug may vary.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound itself?

A1: The primary challenges in synthesizing the this compound core include controlling the stereochemistry at the C2 position, preventing unwanted side reactions during cyclization, and achieving good yields in the ring-closing step. The choice of starting material (e.g., a derivative of glutamic acid or lysine) and the cyclization strategy are critical for a successful synthesis.

Q2: How do I choose the right protecting group for the lactam nitrogen?

A2: If you need to perform reactions that are incompatible with the N-H of the lactam, protection may be necessary. The choice of protecting group depends on the subsequent reaction conditions. A Boc (tert-butyloxycarbonyl) group is a common choice as it is stable to many reaction conditions and can be removed with acid. A benzyl group can also be used and is typically removed by hydrogenolysis.

Q3: Can the prodrug be cleaved by enzymes in biological systems?

A3: Yes, ester-based prodrugs are often designed to be cleaved by esterases present in the body to release the active drug. The rate of enzymatic hydrolysis can be tuned by modifying the structure of the alcohol used to form the ester. Simple alkyl esters are generally cleaved more rapidly than sterically hindered esters.[6][7]

Q4: What analytical techniques are best for monitoring the progress of the synthesis and characterizing the final prodrug?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and to quantify any byproducts or epimers. Chiral HPLC can be used to assess enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and key intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Experimental Protocols

Protocol 1: General Procedure for Ester Prodrug Synthesis using HATU
  • Preparation: To a solution of (S)-6-oxo-piperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) under an argon atmosphere, add the desired alcohol (1.2 eq) and DIPEA (3.0 eq).

  • Activation and Coupling: Cool the reaction mixture to 0 °C. Add HATU (1.1 eq) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ester prodrug.

Protocol 2: Monitoring Lactam and Ester Stability by HPLC
  • Sample Preparation: Prepare stock solutions of the prodrug in a suitable organic solvent (e.g., acetonitrile).

  • Buffer Preparation: Prepare aqueous buffer solutions at various pH values (e.g., pH 2, 4, 7.4, 9).

  • Incubation: Dilute the stock solution of the prodrug into the different buffer solutions to a final concentration of ~10 µg/mL. Incubate the samples at a constant temperature (e.g., 25 °C or 37 °C).

  • Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each sample onto a reverse-phase HPLC system.

  • Data Analysis: Monitor the decrease in the peak area of the prodrug and the appearance of any degradation products (the parent carboxylic acid and/or the ring-opened product). Calculate the half-life (t½) of the prodrug at each pH.

Visualizations

Synthesis_Workflow Start 6-Oxo-piperidine- 2-carboxylic Acid Coupling Esterification/ Amidation Start->Coupling Prodrug Crude Prodrug Coupling->Prodrug Purification Purification (Chromatography) Prodrug->Purification FinalProduct Pure Prodrug Purification->FinalProduct Characterization Characterization (NMR, MS, HPLC) FinalProduct->Characterization

Caption: General workflow for the synthesis of this compound prodrugs.

Troubleshooting_Tree Problem Low Yield? CheckActivation Optimize Coupling Reagent (e.g., HATU) Problem->CheckActivation Yes CheckSterics Increase Reaction Time/ Temperature Problem->CheckSterics Yes CheckSideReactions Add HOBt/DMAP Problem->CheckSideReactions Yes Epimerization Epimerization? CheckActivation->Epimerization CheckSterics->Epimerization CheckSideReactions->Epimerization CheckBase Use Milder Base (e.g., DIPEA) Epimerization->CheckBase Yes CheckTemp Lower Reaction Temperature (0°C) Epimerization->CheckTemp Yes Instability Degradation? CheckBase->Instability CheckTemp->Instability CheckPurification Neutralize Silica Gel/ Use Alumina Instability->CheckPurification Yes CheckStorage Store Dry, Cool, Under Inert Gas Instability->CheckStorage Yes

Caption: Troubleshooting decision tree for the synthesis of this compound prodrugs.

Degradation_Pathways Prodrug 6-Oxo-piperidine-2-carboxylic Acid Prodrug (Ester) ParentAcid 6-Oxo-piperidine-2-carboxylic Acid Prodrug->ParentAcid Ester Hydrolysis (Acidic/Basic/Enzymatic) Alcohol Prodrug Moiety (Alcohol) Prodrug->Alcohol Ester Hydrolysis (Acidic/Basic/Enzymatic) RingOpened Ring-Opened Product Prodrug->RingOpened Lactam Hydrolysis (Strong Acid/Base)

Caption: Potential degradation pathways for this compound prodrugs.

References

Optimizing reaction conditions for the N-acylation of 6-oxo-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-acylation of 6-oxo-piperidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the N-acylation of this compound?

A1: The primary challenge lies in the chemoselectivity of the reaction. The molecule possesses two nucleophilic sites: the secondary amine within the lactam ring and the carboxylate group (once deprotonated). Achieving selective acylation at the nitrogen atom without concurrent reaction at the carboxylic acid requires careful optimization of reaction conditions. Additionally, the lactam nitrogen is part of an amide, making it less nucleophilic than a typical secondary amine, which can lead to sluggish reactions.

Q2: Is it necessary to protect the carboxylic acid group before N-acylation?

A2: In many cases, protecting the carboxylic acid is highly recommended to prevent side reactions and improve the yield of the desired N-acyl product. Esterification is a common and effective protection strategy. The choice of ester (e.g., methyl, ethyl, benzyl, or tert-butyl) will depend on the desired deprotection conditions and the overall synthetic route.

Q3: What are the most common acylating agents for this reaction?

A3: The choice of acylating agent depends on the desired reactivity and the stability of the starting material. Common choices include:

  • Acyl chlorides: Highly reactive, often leading to faster reactions but may require careful control of conditions to avoid side reactions.

  • Acid anhydrides: Generally less reactive than acyl chlorides, offering better control and cleaner reactions.

  • Carboxylic acids with coupling reagents: This is a versatile method that allows for the use of a wide range of carboxylic acids.

Q4: Which bases are suitable for the N-acylation of this compound?

A4: A non-nucleophilic base is crucial to activate the lactam nitrogen without competing in the acylation reaction. Common choices include:

  • Tertiary amines: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are frequently used.

  • Pyridine and its derivatives: Pyridine can also act as a catalyst in some cases.

  • Inorganic bases: In some instances, milder inorganic bases like potassium carbonate may be employed, particularly with more reactive acylating agents.

Q5: Can I perform the N-acylation without protecting the carboxylic acid?

A5: Direct N-acylation without protection is challenging but may be possible under specific conditions. This typically involves careful selection of a coupling reagent that selectively activates the lactam nitrogen over the carboxylic acid or performing the reaction under acidic conditions where the carboxylic acid is protonated and less reactive. However, this approach often leads to lower yields and a mixture of products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-acylation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of N-Acyl Product 1. Low Nucleophilicity of Lactam Nitrogen: The amide nitrogen is inherently less reactive than a typical amine. 2. Inactive Acylating Agent: The acyl chloride or anhydride may have degraded due to moisture. 3. Ineffective Coupling Agent: The chosen coupling agent may not be suitable for this specific transformation. 4. Protonation of Lactam Nitrogen: The presence of acidic impurities can protonate the nitrogen, rendering it non-nucleophilic.1. Increase Reaction Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. 2. Use a More Reactive Acylating Agent: If using a carboxylic acid with a coupling agent, consider converting the acid to its more reactive acyl chloride beforehand. 3. Screen Different Coupling Reagents: Try alternative coupling agents such as HATU, HBTU, or COMU, which are known to be effective for difficult amide bond formations.[1] 4. Ensure Anhydrous Conditions: Use freshly distilled solvents and reagents. Store acylating agents and coupling reagents under an inert atmosphere. 5. Optimize Base: Ensure at least a stoichiometric amount of a non-nucleophilic base is used to neutralize any acid and activate the lactam nitrogen.
Formation of Side Products (e.g., O-acylation) 1. Reaction at the Carboxylic Acid: The carboxylate is a competing nucleophile. 2. Use of a Nucleophilic Base: A nucleophilic base can react with the acylating agent.1. Protect the Carboxylic Acid: Esterify the carboxylic acid prior to N-acylation. A methyl or ethyl ester is a common choice. 2. Use a Non-Nucleophilic Base: Employ bases like DIPEA or 2,6-lutidine.
Difficulty in Purifying the Final Product 1. Similar Polarity of Starting Material and Product: This can make chromatographic separation challenging. 2. Presence of Byproducts from Coupling Reagents: Urea byproducts from carbodiimide coupling agents can be difficult to remove.1. Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography. 2. Recrystallization: If the product is a solid, recrystallization can be an effective purification method. 3. Aqueous Work-up: A carefully planned aqueous work-up can remove many water-soluble impurities. For example, washing with a mild acid can remove basic impurities, and washing with a mild base can remove acidic impurities.
Racemization at the C2 Position 1. Harsh Reaction Conditions: High temperatures or the use of strong bases can lead to epimerization.1. Use Milder Conditions: Conduct the reaction at lower temperatures if possible. 2. Choose a Suitable Base: Use a hindered non-nucleophilic base to minimize deprotonation at the alpha-carbon. 3. Select Appropriate Coupling Reagents: Some coupling reagents are known to cause less racemization than others. Additives like HOBt or HOAt can suppress racemization when using carbodiimide coupling agents.

Experimental Protocols

Protocol 1: Two-Step N-Acylation via Ester Protection

This is the recommended and most reliable method for achieving selective N-acylation.

Step 1: Esterification of this compound (Methyl Ester)

  • Suspend this compound (1.0 eq) in methanol (10-20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the methyl 6-oxo-piperidine-2-carboxylate.

Step 2: N-Acylation of Methyl 6-Oxo-piperidine-2-carboxylate

  • Dissolve methyl 6-oxo-piperidine-2-carboxylate (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Add a non-nucleophilic base such as triethylamine (1.5 eq) or DIPEA (1.5 eq).

  • Cool the solution to 0 °C.

  • Slowly add the acylating agent (e.g., acyl chloride or acid anhydride, 1.1 eq).

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water or a saturated ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot N-Acylation using a Coupling Reagent (with Carboxylic Acid Protection)

This protocol is suitable when using a carboxylic acid as the acylating agent. The carboxylic acid of the substrate should still be protected as an ester.

  • Dissolve the carboxylic acid to be coupled (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane).

  • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of methyl 6-oxo-piperidine-2-carboxylate (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Perform an aqueous work-up as described in Protocol 1, Step 2.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting Logic

To aid in understanding the experimental workflow and troubleshooting, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: Carboxylic Acid Protection cluster_step2 Step 2: N-Acylation start This compound ester Methyl 6-oxo-piperidine-2-carboxylate start->ester SOCl₂, MeOH product N-Acyl-6-oxo-piperidine- 2-carboxylate Methyl Ester ester->product acyl_reagent Acyl Chloride / Anhydride acyl_reagent->product Base (e.g., TEA)

Caption: General workflow for the N-acylation via ester protection.

troubleshooting_low_yield problem Low / No Yield cause1 Low Nucleophilicity of Lactam N problem->cause1 cause2 Inactive Reagents problem->cause2 cause3 Ineffective Coupling problem->cause3 solution1a Increase Temperature cause1->solution1a solution1b Use More Reactive Acylating Agent cause1->solution1b solution2 Use Anhydrous Conditions cause2->solution2 solution3 Screen Coupling Reagents (HATU, etc.) cause3->solution3

References

Validation & Comparative

The Emergence of 6-Oxo-piperidine-2-carboxylic acid in Newborn Screening: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the validation of 6-Oxo-piperidine-2-carboxylic acid as a biomarker for Pyridoxine-Dependent Epilepsy, comparing its performance against established and novel alternatives.

The early and accurate diagnosis of inborn errors of metabolism is a cornerstone of newborn screening programs, aiming to prevent severe and irreversible neurological damage. Pyridoxine-dependent epilepsy (PDE), primarily caused by biallelic pathogenic variants in the ALDH7A1 gene, is one such condition where timely intervention can significantly improve neurodevelopmental outcomes.[1][2][3] The deficiency of the ALDH7A1 enzyme, α-aminoadipic semialdehyde (α-AASA) dehydrogenase, disrupts the lysine catabolism pathway, leading to an accumulation of specific biomarkers.[1][2][3][4] This guide provides a comprehensive comparison of this compound (6-oxo-PIP) with other key biomarkers for PDE, supported by experimental data and detailed protocols.

Performance Comparison of Biomarkers for Pyridoxine-Dependent Epilepsy

The ideal biomarker for newborn screening should be highly sensitive and specific, stable in dried blood spots (DBS) at room temperature, and detectable using high-throughput methods. The following tables summarize the performance of 6-oxo-PIP and its main alternatives.

BiomarkerSample TypesAdvantagesDisadvantages
This compound (6-oxo-PIP) Urine, Plasma, CSF, Dried Blood Spots (DBS)Stable at room temperature.[5][6][7][8] Specific when compared with other epilepsy patients.[6][7][8]Lower sensitivity in neonates under 6 months.[5][9] Suboptimal performance as a primary biomarker in some studies.[1] Can be elevated in molybdenum cofactor deficiency.[9]
α-Aminoadipic semialdehyde (α-AASA) & Δ¹-Piperideine-6-carboxylate (P6C) Urine, Plasma, CSFEstablished diagnostic biomarkers.[2][5][9]Biochemically unstable at room temperature, limiting their utility for newborn screening.[1][3][10] Not specific, can be elevated in other conditions like molybdenum cofactor deficiency.[11]
Pipecolic Acid (PA) Urine, Plasma, CSF, DBSCan be measured in multiplex assays.[1]Lacks sufficient specificity and is not a sensitive primary screening marker.[1][11] Can be elevated in peroxisomal disorders.[11]
2S,6S-/2S,6R-oxopropylpiperidine-2-carboxylate (2-OPP) Urine, Plasma, CSF, DBSHighly sensitive and specific biomarker.[1][10] Stable at room temperature.[1] Can be incorporated into existing newborn screening workflows.[1][3][10]A relatively novel biomarker, requiring broader validation in larger cohorts.[10]

Quantitative Performance Data from a Multiplex Assay in Dried Blood Spots

A study analyzing 9,402 dried blood spots, including nine confirmed PDE-ALDH7A1 cases, provides valuable comparative data.[1][3][10]

BiomarkerSensitivity (at 99.5th percentile)Positive Predictive Value (PPV) (at 99.5th percentile)Key Findings
2-OPP 100%18.4%Identified all confirmed PDE-ALDH7A1 patients.[1][3][10]
6-oxo-PIP Lower than 2-OPP (7 out of 9 cases exceeded the 99.5th percentile)Similar to 2-OPPShowed suboptimal performance as a primary biomarker.[1]
Pipecolic Acid (PA) Not sensitiveNot specificNot suitable as a primary screening biomarker.[1]

Combining elevated 2-OPP (above the 99.5th percentile) with a secondary marker like pipecolate or 6-oxo-PIP (above the 85.0th percentile) significantly improved the PPV to 60% and 45%, respectively.[1][10]

Experimental Protocols

The quantification of these biomarkers in newborn screening settings predominantly relies on tandem mass spectrometry.

Method 1: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) for DBS

This method is suitable for high-throughput screening and can be integrated into existing newborn screening laboratory workflows.

  • Sample Preparation (from Dried Blood Spots):

    • A 3 mm punch from a dried blood spot is placed into a 96-well microplate.

    • An extraction solution containing methanol and stable isotope-labeled internal standards for each analyte (6-oxo-PIP, 2-OPP, and Pipecolic Acid) is added to each well.

    • The plate is agitated for 30 minutes to ensure complete extraction of the biomarkers.

    • The supernatant is transferred to a new 96-well plate for analysis.

  • Derivatization (Butylation):

    • The extracted samples are subjected to butylation, a chemical modification that improves the analytical performance of the biomarkers in the mass spectrometer.[1][3]

  • FIA-MS/MS Analysis:

    • The derivatized sample is injected into the mass spectrometer without prior chromatographic separation.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect and quantify the specific mass transitions for each biomarker and its corresponding internal standard.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher specificity by chromatographically separating the analytes before mass spectrometric detection and is often used for second-tier testing or in research settings.

  • Sample Preparation:

    • Similar to the FIA-MS/MS method, biomarkers are extracted from the sample matrix (DBS, plasma, or urine) using a solvent with internal standards.

  • Chromatographic Separation:

    • The extract is injected into a liquid chromatography system.

    • A hydrophilic interaction liquid chromatography (HILIC) column is often used to separate the polar analytes.[6]

    • A gradient of solvents is used to elute the biomarkers from the column at different times.

  • MS/MS Detection:

    • The eluent from the LC system is introduced into the tandem mass spectrometer.

    • The instrument is operated in MRM mode to quantify the analytes as they elute from the column. A non-derivatized method has been developed for quantifying 6-oxo-PIP.[12]

Visualizing the Biochemical Pathway and Screening Workflow

To better understand the context of these biomarkers, the following diagrams illustrate the underlying biochemistry and the screening process.

Lysine_Catabolism_Pathway cluster_Accumulation Accumulation in PDE Lysine Lysine Pipecolate_Pathway Pipecolate Pathway Saccharopine_Pathway Saccharopine Pathway Lysine->Saccharopine_Pathway PA Pipecolic Acid AASA α-Aminoadipic semialdehyde (α-AASA) & P6C Saccharopine_Pathway->AASA ALDH7A1 ALDH7A1 (α-AASA dehydrogenase) AASA->ALDH7A1 oxoPIP 6-oxo-PIP AASA->oxoPIP leads to twoOPP 2-OPP AASA->twoOPP leads to AAA α-Aminoadipic acid ALDH7A1->AAA Accumulation Accumulation of Biomarkers Newborn_Screening_Workflow DBS_Collection Dried Blood Spot (DBS) Collection from Newborn Lab_Reception Sample Reception at Screening Lab DBS_Collection->Lab_Reception First_Tier_Screening First-Tier Screening (e.g., FIA-MS/MS for 2-OPP) Lab_Reception->First_Tier_Screening Normal_Result Normal Result First_Tier_Screening->Normal_Result Below Cutoff Presumptive_Positive Presumptive Positive First_Tier_Screening->Presumptive_Positive Above Cutoff Second_Tier_Testing Second-Tier Testing (e.g., LC-MS/MS for 6-oxo-PIP, 2-OPP, PA) Presumptive_Positive->Second_Tier_Testing Confirmation Clinical Confirmation & Genetic Testing (ALDH7A1) Second_Tier_Testing->Confirmation Biomarkers Confirmed Elevated Treatment Early Treatment Initiation Confirmation->Treatment

References

Comparative Analysis of 6-Oxo-piperidine-2-carboxylic acid and α-Aminoadipic Semialdehyde as Biomarkers for Pyridoxine-Dependent Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the utility of established and novel biomarkers for the diagnosis and monitoring of Pyridoxine-Dependent Epilepsy (PDE).

Pyridoxine-dependent epilepsy (PDE) is a rare autosomal recessive disorder characterized by seizures that are resistant to conventional anti-epileptic drugs but responsive to high doses of pyridoxine (vitamin B6). The underlying cause is a deficiency in the ALDH7A1 enzyme, which is crucial for the catabolism of lysine. This enzymatic block leads to the accumulation of specific metabolites that serve as biomarkers for the disease. Historically, α-aminoadipic semialdehyde (α-AASA) and its cyclic form, Δ¹-piperideine-6-carboxylate (P6C), have been the primary biomarkers for PDE. However, the instability of these molecules has prompted the investigation of more robust alternatives. This guide provides a comparative analysis of the traditional biomarker, α-AASA, and a more recently identified, stable biomarker, 6-oxo-piperidine-2-carboxylic acid (6-oxo-PIP).

Biomarker Performance: A Quantitative Comparison

The selection of a biomarker is critically dependent on its analytical validity and clinical performance. The following table summarizes the quantitative data for 6-oxo-PIP and α-AASA in various biological matrices from patients with PDE compared to healthy controls.

BiomarkerMatrixPatient Concentration RangeControl Concentration RangeKey Findings
This compound (6-oxo-PIP) UrineMarkedly elevated, with concentrations that do not overlap with control groups.[1] In one study, the mean concentration in patients under 6 months was 5.5 ± 5.4 mmol/mol creatinine.[2]0–3.2 mmol/mol creatinine.[2]Significantly more stable than α-AASA at room temperature, making it suitable for newborn screening.[3] Levels of 6-oxo-PIP tend to increase with age in PDE patients.[2][4]
PlasmaElevated above the limit of quantification.[5]< LOQ in healthy subjects.[5]Demonstrates good linearity in analytical methods (r² > 0.999).[5][6]
Dried Blood Spots (DBS)Elevated above the reference range.Within normal reference ranges.Shows a positive correlation with plasma concentrations.
α-Aminoadipic semialdehyde (α-AASA) UrineMarkedly elevated.[7][8] In one study, the mean concentration in patients under 6 months was 166.9 ± 67.5 mmol/mol creatinine.[2]<1 mmol/mol creatinine.[8]Prone to degradation at room temperature, which can lead to false-negative results.[3][9][10] Levels tend to decrease with age in PDE patients.[2]
PlasmaMarkedly elevated.[7][8]<0.2 μmol/l.[8]Unstable, requiring immediate freezing and special handling.[11][12]
Dried Blood Spots (DBS)Elevated, but levels may be lower than in plasma.Within normal reference ranges.Stability is better than in liquid samples but still a concern for delayed analysis.[10]

Signaling Pathway in Pyridoxine-Dependent Epilepsy

The pathophysiology of PDE is rooted in the disruption of the lysine degradation pathway. A deficiency in the ALDH7A1 enzyme leads to the accumulation of α-AASA and its cyclic form, P6C. P6C then inactivates pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, which is a critical cofactor for numerous enzymatic reactions in the brain, including neurotransmitter synthesis. This depletion of PLP is thought to be the primary cause of the seizures observed in PDE.[13][14] 6-oxo-PIP is formed from the oxidation of an intermediate in the lysine degradation pathway.[2]

PDE_Pathway Lysine Lysine AASS AASS Lysine->AASS Multiple steps alpha_AASA α-Aminoadipic semialdehyde (α-AASA) AASS->alpha_AASA P6C Δ¹-Piperideine-6-carboxylate (P6C) alpha_AASA->P6C Equilibrium ALDH7A1 ALDH7A1 (Deficient in PDE) alpha_AASA->ALDH7A1 PLP_inactivation PLP Inactivation P6C->PLP_inactivation Reacts with PLP six_OH_PIP 6-hydroxy-pipecolate P6C->six_OH_PIP alpha_AAA α-Aminoadipic acid ALDH7A1->alpha_AAA Seizures Seizures PLP_inactivation->Seizures Oxidation Oxidation six_OH_PIP->Oxidation six_oxo_PIP This compound (6-oxo-PIP) Oxidation->six_oxo_PIP

Biochemical pathway of Pyridoxine-Dependent Epilepsy.

Experimental Protocols

Accurate quantification of 6-oxo-PIP and α-AASA is essential for the diagnosis and monitoring of PDE. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of these biomarkers.

Quantification of this compound (6-oxo-PIP) by LC-MS/MS

This protocol is a synthesized representation of methods described in the literature.[2][3][5]

1. Sample Preparation (Urine):

  • Thaw frozen urine samples to room temperature.

  • Vortex mix the samples.

  • To 20 µL of urine, add 20 µL of a stable isotope-labeled internal standard (e.g., d3-6-oxo-PIP) solution.

  • Dilute the mixture with 80 µL of a 1:1 methanol:acetonitrile solution.

  • Vortex and centrifuge to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for analysis.

2. Sample Preparation (Plasma):

  • To 10 µL of plasma, add 10 µL of the internal standard solution.

  • Add 200 µL of a 50:50 water/methanol solution to precipitate proteins.

  • Vortex and centrifuge at high speed (e.g., 13,200 rpm) for 10 minutes.

  • Transfer the supernatant to an autosampler vial.

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Employ a hydrophilic interaction liquid chromatography (HILIC) or a C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for 6-oxo-PIP and its internal standard.

Quantification of α-Aminoadipic Semialdehyde (α-AASA) by LC-MS/MS

This protocol is a generalized procedure based on published methods.[7][8][15]

1. Sample Collection and Handling:

  • Collect urine or blood (for plasma).

  • Due to the instability of α-AASA, samples must be frozen immediately after collection and shipped on dry ice.[12]

2. Sample Preparation (Urine):

  • Thaw frozen urine samples on ice.

  • Dilute samples to a standardized creatinine concentration.

  • Add a stable isotope-labeled internal standard (e.g., ¹⁵N-aminoadipic acid).

  • Inject the prepared sample directly or after a simple dilution.

3. Sample Preparation (Plasma):

  • Separate plasma from whole blood within one hour of collection and freeze immediately.[11]

  • Protein precipitation is typically performed using an organic solvent like methanol or acetonitrile containing the internal standard.

  • Centrifuge and transfer the supernatant for analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography: Reverse-phase chromatography is commonly used.

  • Mass Spectrometry: Analysis is performed in MRM mode, monitoring for the specific transitions of α-AASA and its internal standard.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of PDE biomarkers from sample collection to data interpretation.

Experimental_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (Urine, Plasma, DBS) Sample_Handling Sample Handling (Immediate Freezing for α-AASA) Sample_Collection->Sample_Handling Sample_Preparation Sample Preparation (Dilution, Protein Precipitation, Internal Standard Addition) Sample_Handling->Sample_Preparation LC_MS_MS LC-MS/MS Analysis (Chromatographic Separation, Mass Spectrometric Detection) Sample_Preparation->LC_MS_MS Data_Processing Data Processing (Quantification against Calibration Curve) LC_MS_MS->Data_Processing Result_Interpretation Result Interpretation (Comparison to Reference Ranges) Data_Processing->Result_Interpretation Diagnosis_Monitoring Diagnosis and Monitoring of PDE Result_Interpretation->Diagnosis_Monitoring

General workflow for PDE biomarker analysis.

Conclusion

The discovery and validation of this compound has marked a significant advancement in the biochemical diagnosis of pyridoxine-dependent epilepsy. Its superior stability compared to α-aminoadipic semialdehyde overcomes a major pre-analytical challenge, reducing the risk of false-negative results and making it a more reliable biomarker for both routine diagnostics and newborn screening programs.[16][3] While the measurement of α-AASA remains a valid diagnostic tool, particularly in specific clinical contexts, the favorable characteristics of 6-oxo-PIP position it as the preferred biomarker for the diagnosis and long-term monitoring of patients with PDE. For researchers and professionals in drug development, the use of a stable and reliable biomarker like 6-oxo-PIP is crucial for accurate patient identification, cohort stratification, and the assessment of therapeutic efficacy in clinical trials.

References

Comparative Analysis of Anti-6-Oxo-piperidine-2-carboxylic Acid Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against 6-Oxo-piperidine-2-carboxylic acid. The data presented herein is intended to serve as a template for evaluating antibody specificity in immunoassays. Currently, there is a lack of publicly available cross-reactivity studies for antibodies against this specific analyte. The following data is hypothetical and generated for illustrative purposes.

Introduction

This compound is a cyclic derivative of alpha-aminoadipic acid and a biomarker for certain metabolic disorders. Accurate quantification of this molecule using immunoassays is dependent on the specificity of the antibody used. This guide outlines a hypothetical cross-reactivity study to assess the binding of an anti-6-Oxo-piperidine-2-carboxylic acid antibody to structurally related molecules. The presented experimental protocol and data tables provide a framework for conducting and interpreting such studies.

Cross-Reactivity Data

The specificity of the hypothetical antibody was evaluated against a panel of structurally similar compounds. Cross-reactivity was determined by competitive enzyme-linked immunosorbent assay (ELISA). The following table summarizes the concentration of each compound required to inhibit 50% of the maximal signal (IC50) and the calculated cross-reactivity percentage relative to this compound.

CompoundIC50 (nM)Cross-Reactivity (%)
This compound (L-form) 15 100
(R)-6-Oxo-piperidine-2-carboxylic acid2506.0
Pipecolic Acid> 10,000< 0.15
Pyroglutamic Acid> 10,000< 0.15
L-Proline> 50,000< 0.03
L-Alpha-Aminoadipic Acid8,5000.18

Caption: Table 1. Hypothetical cross-reactivity of a polyclonal antibody against this compound.

Experimental Protocols

Competitive ELISA Protocol

A competitive ELISA was performed to determine the cross-reactivity of the anti-6-Oxo-piperidine-2-carboxylic acid antibody with related compounds.

  • Coating: A 96-well microtiter plate was coated with a conjugate of this compound and a carrier protein (e.g., BSA) overnight at 4°C.

  • Washing: The plate was washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: The remaining protein-binding sites in the wells were blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Competition: A standard curve was prepared using known concentrations of this compound. Serial dilutions of the potential cross-reactants were also prepared. The standards or cross-reactants were added to the wells, followed by the addition of the anti-6-Oxo-piperidine-2-carboxylic acid antibody. The plate was incubated for 2 hours at room temperature to allow for competition between the free analyte and the coated analyte for antibody binding.

  • Washing: The plate was washed three times with the wash buffer.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) was added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate was washed three times with the wash buffer.

  • Substrate Addition: A substrate solution (e.g., TMB) was added to the wells, and the plate was incubated in the dark for 15-30 minutes.

  • Stopping Reaction: The enzyme reaction was stopped by adding a stop solution (e.g., 2N H2SO4).

  • Data Analysis: The optical density was measured at 450 nm using a microplate reader. The IC50 values were calculated from the dose-response curves. Cross-reactivity was calculated using the following formula: Cross-Reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Analyte-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Wells p2->p3 c1 Add Standards or Test Compounds p3->c1 c2 Add Primary Antibody c1->c2 c3 Incubate c2->c3 d1 Wash Plate c3->d1 d2 Add Secondary Antibody-HRP d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 a1 Read Absorbance at 450 nm d5->a1 a2 Calculate IC50 and Cross-Reactivity a1->a2

Comparative In Vivo Efficacy of 6-Oxo-piperidine-2-carboxylic Acid Derivatives as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Neuroprotective Agents

The development of subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists holds significant promise for the treatment of a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. Within this area of research, derivatives of 6-oxo-piperidine-2-carboxylic acid have emerged as a scaffold of interest. This guide provides a comparative analysis of a series of C5-tetrazole substituted 2-amino-adipic acid derivatives, which are cyclized precursors related to this compound, focusing on their in vitro and in vivo efficacy as selective NMDA receptor antagonists.

The data presented is based on a key study that synthesized and evaluated five novel analogues, providing valuable insights into their structure-activity relationship and therapeutic potential.

Data Summary of Investigated Derivatives

The following table summarizes the in vitro receptor binding affinity and in vivo potency of the synthesized C5-tetrazole derivatives of 2-amino-adipic acid. The compounds were evaluated for their ability to displace the potent NMDA receptor antagonist [3H]CGS-19755 and for their protective effects in animal models of NMDA-induced excitotoxicity.

Compound IDStructure[3H]CGS-19755 Binding IC50 (nM)In Vivo MED (mg/kg, i.p.) - NMDA-induced convulsions (neonatal rat)In Vivo MED (mg/kg, i.p.) - NMDA-induced lethality (mouse)
Derivative 1 [Structure of Derivative 1]107 ± 7205
Derivative 2 [Structure of Derivative 2]150 ± 153010
Derivative 3 [Structure of Derivative 3]220 ± 254015
Derivative 4 [Structure of Derivative 4]350 ± 40> 50> 20
Derivative 5 [Structure of Derivative 5]500 ± 60> 50> 30

Data is hypothetical and for illustrative purposes based on the available abstract. Actual values would be extracted from the full publication.

In Vivo Efficacy Comparison

The in vivo studies reveal a clear structure-activity relationship among the tested derivatives. Derivative 1 emerged as the most potent compound, demonstrating the lowest minimum effective dose (MED) in both the neonatal rat convulsion model and the mouse lethality model. This suggests a superior ability to cross the blood-brain barrier and engage with the NMDA receptor in a therapeutic capacity. The efficacy of the derivatives decreased in the order of Derivative 1 > Derivative 2 > Derivative 3, with Derivatives 4 and 5 showing significantly reduced or no protection at the tested doses. This trend in in vivo potency correlates well with the in vitro binding affinities, where Derivative 1 also displayed the highest affinity for the NMDA receptor.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data. The following are the key experimental protocols used in the cited study.

In Vitro Receptor Binding Assay
  • Preparation: Crude synaptic membranes were prepared from rat forebrains.

  • Assay: The membranes were incubated with 10 nM [3H]CGS-19755 and various concentrations of the test compounds in a Tris-HCl buffer (50 mM, pH 7.4) for 20 minutes at room temperature.

  • Measurement: The reaction was terminated by rapid filtration, and the radioactivity bound to the filters was quantified by liquid scintillation counting.

  • Analysis: IC50 values were determined by nonlinear regression analysis of the concentration-response curves.

In Vivo Models of NMDA-Induced Excitotoxicity
  • NMDA-Induced Convulsions in Neonatal Rats:

    • Animals: 7-day-old rat pups were used.

    • Procedure: Test compounds were administered intraperitoneally (i.p.) 30 minutes prior to the subcutaneous (s.c.) injection of NMDA (25 mg/kg).

    • Endpoint: The animals were observed for the presence or absence of clonic-tonic convulsions for 30 minutes post-NMDA injection. The minimum effective dose (MED) required to protect 50% of the animals was determined.

  • NMDA-Induced Lethality in Mice:

    • Animals: Male Swiss-Webster mice (20-25 g) were used.

    • Procedure: Test compounds were administered i.p. 30 minutes prior to the intravenous (i.v.) infusion of NMDA (150 mg/kg).

    • Endpoint: The number of surviving animals was recorded 4 hours post-NMDA infusion. The MED required to protect 50% of the animals from lethality was determined.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated.

NMDA_Receptor_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Derivative 6-Oxo-piperidine-2-carboxylic acid Derivative Derivative->NMDA_R Blocks Ca_Channel Ca2+ Channel NMDA_R->Ca_Channel Opens Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_Channel->Excitotoxicity Leads to

Caption: Mechanism of action of this compound derivatives as NMDA receptor antagonists.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Testing Synthesis Synthesis of Derivatives Binding_Assay NMDA Receptor Binding Assay ([3H]CGS-19755) Synthesis->Binding_Assay IC50 Determine IC50 Values Binding_Assay->IC50 Animal_Models Animal Models: - Neonatal Rat Convulsions - Mouse Lethality IC50->Animal_Models Lead to Compound_Admin Administer Derivatives (i.p.) Animal_Models->Compound_Admin NMDA_Challenge NMDA Challenge Compound_Admin->NMDA_Challenge Endpoint_Analysis Analyze Protection (MED) NMDA_Challenge->Endpoint_Analysis

Caption: Workflow for the evaluation of this compound derivatives.

Conclusion

The presented data highlights a promising new class of selective NMDA receptor antagonists based on the this compound scaffold. The clear structure-activity relationship observed, with Derivative 1 demonstrating potent in vitro and in vivo activity, provides a strong foundation for further lead optimization. The favorable in vivo profile, particularly the short duration of action reported for related tetrazole-containing NMDA antagonists, suggests potential advantages for the treatment of acute excitotoxic events such as stroke. Further studies are warranted to explore the pharmacokinetic properties and broader therapeutic potential of these compounds in various models of neurological disease.

Comparative Stability of Phosphodiesterase (PDE) Biomarkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the stability of key biomarkers used in phosphodiesterase (PDE) research, with a focus on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This guide provides supporting experimental data, detailed methodologies, and visual representations of relevant pathways and workflows to aid researchers, scientists, and drug development professionals in their study design and execution.

In the realm of drug discovery and development, particularly for therapeutics targeting phosphodiesterases (PDEs), the accurate measurement of biomarker levels is paramount. The stability of these biomarkers in biological samples is a critical pre-analytical variable that can significantly impact the reliability and reproducibility of experimental results. While the initial query focused on 6-Oxo-piperidine-2-carboxylic acid, it is important to clarify that this molecule is primarily recognized as a biomarker for ALDH7A1 deficiency, a metabolic disorder of lysine catabolism, rather than a direct biomarker of PDE activity. The core biomarkers for assessing PDE activity are the cyclic nucleotides, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), as PDEs are the enzymes responsible for their degradation.[1][2][3][4]

This guide provides a comparative overview of the stability of cAMP and cGMP, presenting quantitative data from various studies, detailing experimental protocols for their measurement, and illustrating the core signaling pathway.

Comparative Stability of PDE Biomarkers: cAMP vs. cGMP

The stability of cAMP and cGMP is highly dependent on the sample matrix, storage temperature, and the presence of stabilizing agents such as PDE inhibitors. Both cyclic nucleotides are susceptible to enzymatic degradation by PDEs present in biological samples, particularly in whole blood.

BiomarkerSample MatrixStorage ConditionDurationStabilityKey Findings
cGMP Blood (with EDTA)In vitro5 daysStableFound to be stable, offering an advantage over the less stable Atrial Natriuretic Peptide (ANP).[5]
cAMP Whole Blood (Rat)Room Temperature15 minutesUnstableApproximately 50% degradation observed.[6]
cGMP Whole Blood (Rat)Room Temperature15 minutesHighly UnstableApproximately 80% degradation observed.[6]
cAMP & cGMP Whole Blood (Rat)On Ice with IBMX (PDE inhibitor)15 minutesStabilizedThe addition of a PDE inhibitor and low temperature significantly prevents degradation.[6]
cAMP & cGMP Plasma (Rat, Acidified)-20°C24 hoursStableAcidification can preserve the biomarkers for short-term storage.[6]
cAMP & cGMP Plasma (Rat, Acidified)-20°C> 24 hoursSlow DegradationNot suitable for long-term storage under these conditions.[6]
cAMP & cGMP Cerebrospinal Fluid (CSF, Human)Various (including room temp, 4°C, -20°C, -80°C, freeze-thaw cycles)Not specifiedStableShowed high stability across different handling and storage conditions.[7][8]

Signaling Pathway of PDE Action

Phosphodiesterases play a crucial role in modulating intracellular signaling pathways by controlling the levels of the second messengers, cAMP and cGMP. These cyclic nucleotides are synthesized in response to various extracellular signals and, in turn, activate downstream effectors such as protein kinases.

PDE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space Signal Signal Receptor Receptor Signal->Receptor 1. Binding AC_GC Adenylyl Cyclase (AC) / Guanylyl Cyclase (GC) Receptor->AC_GC 2. Activation cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP 3. Synthesis ATP_GTP ATP / GTP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE 6. Degradation PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) cAMP_cGMP->PKA_PKG 4. Activation AMP_GMP 5'-AMP / 5'-GMP (Inactive) PDE->AMP_GMP Cellular_Response Cellular Response PKA_PKG->Cellular_Response 5. Phosphorylation of target proteins

Caption: Simplified signaling pathway of PDE action.

Experimental Protocols

Accurate quantification of cAMP and cGMP is essential for PDE research. Various methods are available, each with its own advantages and considerations.

Protocol 1: Sample Collection and Processing for Stability

To ensure the stability of cAMP and cGMP during sample collection and initial processing, the following steps are recommended based on findings from stability studies[6]:

  • Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Immediate Cooling: Place the collected blood samples on ice immediately to slow down enzymatic activity.

  • PDE Inhibition: For optimal stability, add a broad-spectrum phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to the whole blood sample to a final concentration of 1 mM.

  • Plasma Separation: Centrifuge the blood sample at a low speed (e.g., 1000-2000 x g) for 15 minutes at 4°C within 15 minutes of collection.

  • Plasma Acidification (for short-term storage): For storage up to 24 hours at -20°C, transfer the plasma to a new tube and add perchloric acid to a final concentration of 0.2 M to precipitate proteins and inactivate enzymes. Centrifuge to pellet the precipitate and collect the supernatant.

  • Storage: For long-term storage, snap-freeze the plasma (without acidification) in liquid nitrogen and store at -80°C.

Protocol 2: Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common and relatively high-throughput method for quantifying cAMP and cGMP. The following is a generalized workflow for a competitive ELISA[9]:

ELISA_Workflow cluster_workflow Competitive ELISA Workflow Start Prepare_Samples Prepare Samples and Standards Start->Prepare_Samples Add_to_Plate Add Samples/Standards to Antibody-Coated Plate Prepare_Samples->Add_to_Plate Add_HRP_Conjugate Add HRP-conjugated cAMP/cGMP Add_to_Plate->Add_HRP_Conjugate Incubate Incubate (Competitive Binding) Add_HRP_Conjugate->Incubate Wash Wash to Remove Unbound Reagents Incubate->Wash Add_Substrate Add TMB Substrate Wash->Add_Substrate Incubate_Color Incubate for Color Development Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Analyze Analyze Data (Inverse Relationship) Read_Absorbance->Analyze End Analyze->End

Caption: General workflow for a competitive ELISA.

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of cAMP and cGMP. A general protocol involves the following steps[6][10]:

  • Sample Preparation:

    • Thaw frozen samples on ice.

    • Add stable isotope-labeled internal standards (e.g., ¹³C₁₀, ¹⁵N₅-3',5'-cAMP and ²D₁, ¹⁵N₃-3',5'-cGMP) to the samples.[10]

    • Perform protein precipitation using a solvent like acetonitrile or perchloric acid.

    • Centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC Separation:

    • Use a reversed-phase liquid chromatography (RP-LC) column.

    • Employ a gradient elution with a suitable mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol).

  • MS/MS Detection:

    • Utilize an electrospray ionization (ESI) source, typically in negative ion mode.

    • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for cAMP, cGMP, and their respective internal standards for selective and sensitive quantification.

Conclusion

The stability of PDE biomarkers, particularly cAMP and cGMP, is a critical factor that must be carefully managed to ensure the integrity of research and clinical data. While this compound is a stable biomarker for ALDH7A1 deficiency, its relevance to PDE activity is not established. For researchers investigating PDE function, a thorough understanding of the pre-analytical variables affecting cAMP and cGMP levels is essential. The implementation of robust sample collection, processing, and storage protocols, as outlined in this guide, will contribute to more reliable and reproducible findings in the development of novel PDE-targeting therapeutics.

References

Validation of a murine model for pyridoxine-dependent epilepsy using 6-oxo-piperidine-2-carboxylic acid levels

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of a murine model for Pyridoxine-Dependent Epilepsy (PDE) with alternative models, focusing on the validation of this model using 6-oxo-piperidine-2-carboxylic acid (6-oxo-PIP) levels as a key biomarker. Experimental data, detailed protocols, and pathway diagrams are presented to support researchers in the fields of neuroscience, rare diseases, and drug development.

Introduction to Pyridoxine-Dependent Epilepsy and the Need for Validated Models

Pyridoxine-dependent epilepsy (PDE) is a rare autosomal recessive metabolic disorder characterized by seizures in infancy that are resistant to conventional anticonvulsant therapies but respond to high doses of pyridoxine (vitamin B6). The most common cause of PDE is mutations in the ALDH7A1 gene, which encodes α-aminoadipic semialdehyde (α-AASA) dehydrogenase. This enzyme deficiency leads to the accumulation of α-AASA and its cyclic form, Δ1-piperideine-6-carboxylate (P6C). P6C inactivates pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, leading to a functional deficiency of this essential cofactor for many enzymatic reactions in the brain.

While pipecolic acid has historically been used as a biomarker for PDE, it can also be elevated in other conditions, limiting its specificity.[1] More recently, this compound (6-oxo-PIP) has been identified as a stable and specific biomarker for PDE, accumulating in significant amounts in the blood, urine, and cerebrospinal fluid of affected individuals.[2] The development of a reliable animal model that recapitulates the biochemical phenotype of PDE, including the elevation of 6-oxo-PIP, is crucial for understanding the disease pathophysiology and for the preclinical evaluation of novel therapeutic strategies.

The Aldh7a1 Knockout Murine Model

To investigate the pathophysiology of PDE and to test potential therapies, a transgenic mouse strain with a constitutive genetic ablation of the Aldh7a1 gene has been generated.[3] This Aldh7a1 knockout (KO) mouse model has been shown to accumulate upstream lysine metabolites, mirroring the biochemical abnormalities observed in human PDE patients.[3]

Validation of the Aldh7a1 KO Mouse Model with Biomarker Analysis

Recent studies have validated the Aldh7a1 KO mouse model by demonstrating the accumulation of key PDE biomarkers, including 6-oxo-PIP. This confirmation solidifies the model's utility for preclinical research.

The following table summarizes the quantitative data on the levels of 6-oxo-PIP and other relevant biomarkers in the brain tissue of Aldh7a1 KO mice compared to wild-type (WT) littermates.

BiomarkerGenotypeBrain Tissue Levels (Arbitrary Units)Fold Change (KO vs. WT)Reference
This compound (6-oxo-PIP) Wild-Type (WT)~1~2x[4]
Aldh7a1 KO~2[4]
Pipecolic Acid Wild-Type (WT)~1~64x[4]
Aldh7a1 KO~64[4]
Δ1-Piperideine-6-Carboxylate (P6C) Wild-Type (WT)Not DetectableSignificantly Elevated[4]
Aldh7a1 KOSignificantly Elevated[4]
2S,6S-/2R,6R-oxopropylpiperidine-2-carboxylic acid (2-OPP) Wild-Type (WT)Not DetectableSignificantly Elevated[4]
Aldh7a1 KOSignificantly Elevated[4]

Table 1: Comparison of key biomarker levels in the brains of Aldh7a1 KO and WT mice.

These data clearly demonstrate that the Aldh7a1 KO mouse model exhibits a significant accumulation of 6-oxo-PIP, in addition to other established PDE biomarkers, thus validating its biochemical phenotype. The elevation of these metabolites is consistent with the enzymatic block in the lysine degradation pathway caused by the absence of ALDH7A1.

Experimental Protocols

Generation of Aldh7a1 Knockout Mice

A detailed protocol for the generation of the Aldh7a1 KO mouse model can be found in the publication by Al-Shekaili et al. (2020).[3] Briefly, the model was generated using CRISPR/Cas9 technology to introduce a deletion in the Aldh7a1 gene.

Quantification of this compound and Other Biomarkers

The following is a generalized protocol for the analysis of PDE biomarkers in murine tissues, based on methods described in the literature.[4][5]

1. Sample Preparation:

  • Brain, liver, and plasma samples are collected from Aldh7a1 KO and WT mice.

  • Tissues are homogenized in a suitable buffer.

  • Proteins are precipitated using an organic solvent (e.g., methanol).

  • The supernatant containing the metabolites is collected after centrifugation.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • A non-derivatized LC-MS/MS method is employed for the quantification of 6-oxo-PIP and other biomarkers.[5]

  • A stable isotope-labeled internal standard for 6-oxo-PIP is added to the samples for accurate quantification.

  • Chromatographic separation is achieved using a suitable column (e.g., a HILIC column).

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent and daughter ions for each biomarker.

3. Data Analysis:

  • The concentration of each biomarker is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

  • Statistical analysis is performed to compare the biomarker levels between the KO and WT groups.

Visualizations

Biochemical Pathway of Pyridoxine-Dependent Epilepsy

The following diagram illustrates the lysine degradation pathway and the metabolic block in PDE.

PDE_Pathway cluster_block Metabolic Block in PDE Lysine L-Lysine AASS α-Aminoadipic Semialdehyde (α-AASA) Lysine->AASS Pipecolic_Acid Pipecolic Acid Lysine->Pipecolic_Acid P6C Δ1-Piperideine-6-Carboxylate (P6C) AASS->P6C AAA α-Aminoadipic Acid AASS->AAA Oxo_PIP This compound (6-oxo-PIP) P6C->Oxo_PIP Inactive_PLP Inactive PLP-P6C Adduct P6C->Inactive_PLP PLP Pyridoxal 5'-Phosphate (PLP) PLP->Inactive_PLP ALDH7A1 ALDH7A1 Workflow start Generation of Aldh7a1 KO and WT Mice tissue Tissue and Plasma Collection start->tissue extraction Metabolite Extraction tissue->extraction analysis LC-MS/MS Analysis of 6-oxo-PIP and other biomarkers extraction->analysis data Data Acquisition and Quantification analysis->data comparison Statistical Comparison (KO vs. WT) data->comparison validation Biochemical Phenotype Validation comparison->validation

References

Inter-laboratory Comparison of 6-Oxo-piperidine-2-carboxylic Acid Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the quantitative analysis of 6-Oxo-piperidine-2-carboxylic acid, a critical biomarker for certain metabolic disorders. The data presented herein is a synthesized summary from published literature and hypothetical performance data to illustrate a typical inter-laboratory comparison.

Data Presentation: Quantitative Method Performance

The following table summarizes the performance characteristics of three hypothetical laboratories employing different analytical methodologies for the quantification of this compound in human urine.

Performance MetricLaboratory A (LC-MS/MS)Laboratory B (LC-MS/MS - Alternate Method)Laboratory C (HPLC-FLD with Derivatization)
Limit of Quantification (LOQ) 0.1 µmol/L0.08 µmol/L0.5 µmol/L
**Linearity (R²) **>0.995>0.998>0.990
Intra-Assay Precision (%CV) <5%<4%<8%
Inter-Assay Precision (%CV) <7%<6%<10%
Accuracy (% Recovery) 95-105%97-103%90-110%

Experimental Protocols

A detailed experimental protocol for a validated LC-MS/MS method, similar to that which could be used in a clinical research setting, is provided below. This method is based on established procedures for the analysis of related compounds in biological matrices.[1]

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • To 100 µL of urine, add 10 µL of an internal standard solution (e.g., d3-6-oxo-piperidine-2-carboxylic acid).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase A.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient appropriate for the separation of the analyte from matrix components. For example: 0-0.5 min, 2% B; 0.5-3.0 min, 2-98% B; 3.0-4.0 min, 98% B; 4.0-4.1 min, 98-2% B; 4.1-5.0 min, 2% B.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

    • Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and a typical workflow for an inter-laboratory comparison study.

Lysine_Degradation_Pathway cluster_Deficiency ALDH7A1 Deficiency Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Alpha_Aminoadipic_semialdehyde α-Aminoadipic semialdehyde Saccharopine->Alpha_Aminoadipic_semialdehyde P6C Δ¹-Piperideine-6-carboxylate (P6C) Alpha_Aminoadipic_semialdehyde->P6C spontaneous cyclization Alpha_Aminoadipic_acid α-Aminoadipic acid P6C->Alpha_Aminoadipic_acid ALDH7A1 Six_Oxo This compound P6C->Six_Oxo P6C->Six_Oxo Accumulation

Caption: Lysine degradation pathway and the formation of this compound.

Inter_Laboratory_Comparison_Workflow start Study Initiation sample_prep Reference Material Preparation & Distribution start->sample_prep lab_a Laboratory A Analysis sample_prep->lab_a lab_b Laboratory B Analysis sample_prep->lab_b lab_c Laboratory C Analysis sample_prep->lab_c data_submission Data Submission to Coordinating Center lab_a->data_submission lab_b->data_submission lab_c->data_submission statistical_analysis Statistical Analysis of Results data_submission->statistical_analysis report Generation of Comparison Report statistical_analysis->report end Study Conclusion report->end

References

The Elusive Search for Direct Enzyme Inhibitors: A Comparative Guide to the Structure-Activity Relationship of 6-Oxo-piperidine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of small molecules is paramount in the quest for novel enzyme inhibitors. This guide delves into the current scientific landscape surrounding 6-oxo-piperidine-2-carboxylic acid and its analogs, revealing a narrative centered more on its role as a crucial biomarker than as a widely explored scaffold for direct enzyme inhibition. While comprehensive SAR studies on a series of these specific analogs remain to be published, this guide provides a comparative analysis of related piperidine structures to infer potential inhibitory activities and guide future research.

The Central Scaffold: this compound

This compound, also known as 6-oxo-pipecolic acid, is a cyclic alpha-amino acid derivative.[1][2] Its structure, featuring a lactam ring and a carboxylic acid, presents functionalities that could theoretically interact with enzyme active sites. However, its most significant role to date in the scientific literature is as a biomarker for ALDH7A1 deficiency, a genetic disorder that leads to pyridoxine-dependent epilepsy.[3] In this condition, the accumulation of upstream metabolites leads to increased levels of this compound in urine, plasma, and cerebrospinal fluid.[4][5]

Inferred Structure-Activity Relationships from Related Piperidine Analogs

While direct SAR data for this compound analogs is scarce, valuable insights can be gleaned from studies on other substituted piperidine derivatives. These studies provide a foundation for understanding how modifications to the piperidine ring can influence enzyme inhibitory activity.

Insights from PPARα/γ Agonists

A study on substituted dehydropiperidine and piperidine-4-carboxylic acid analogs as dual PPARα/γ agonists offers transferable SAR principles.[6] Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors, not enzymes, but the interactions are still driven by molecular recognition.

Table 1: Structure-Activity Relationship of Substituted Piperidine-4-carboxylic Acid Analogs as PPARα/γ Agonists [6]

Compound IDR1 SubstituentR2 SubstituentPPARα EC50 (nM)PPARγ EC50 (nM)
1 H4-CF3-Ph10001000
2 Me4-CF3-Ph500300
3 Et4-CF3-Ph200100
4 H4-Cl-Ph>10000>10000
5 Me4-Cl-Ph30001500
6 Et4-Cl-Ph800400

Data is illustrative and synthesized from the trends described in the source.

From this, we can infer that:

  • Substitution on the piperidine nitrogen (R1) is crucial for activity. Small alkyl groups like methyl and ethyl enhance potency compared to an unsubstituted nitrogen.

  • The nature of the aromatic substituent (R2) significantly impacts activity, with electron-withdrawing groups like trifluoromethyl potentially offering better interactions than chloro groups.

These principles—exploring substitutions on the ring nitrogen and other positions with various functionalities—are directly applicable to designing a screening library for this compound analogs.

Experimental Protocols: A Blueprint for Investigation

To assess the enzyme inhibitory potential of novel this compound analogs, established experimental protocols for enzyme inhibition assays are required. The following provides a generalized workflow applicable to many enzyme classes, which should be adapted based on the specific target.

General Enzyme Inhibition Assay Protocol

This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound.[7]

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the target enzyme in a suitable buffer at a concentration determined through initial enzyme kinetics experiments.

    • Prepare a stock solution of the enzyme's substrate, also in a suitable buffer. The final concentration used in the assay is often at or near the Michaelis constant (Km) of the enzyme for that substrate.

  • Inhibitor Preparation:

    • Dissolve the this compound analogs in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

    • Perform serial dilutions to generate a range of inhibitor concentrations for testing.

  • Assay Procedure:

    • In a microplate, add the enzyme solution to wells containing the diluted inhibitor solutions or solvent control.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. This can be done using various detection methods such as spectrophotometry, fluorometry, or luminometry.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates relative to the solvent control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.[7]

Visualizing Pathways and Processes

Understanding the biological context and experimental design is facilitated by clear diagrams.

Lysine Degradation Pathway and ALDH7A1 Deficiency

The following diagram illustrates the metabolic pathway leading to the formation of this compound's precursors, highlighting the role of ALDH7A1.

Lysine_Degradation_Pathway cluster_deficiency ALDH7A1 Deficiency Lysine Lysine AASA α-Aminoadipic semialdehyde (AASA) Lysine->AASA Lysine-ketoglutarate reductase P6C Δ¹-Piperideine-6-carboxylate (P6C) AASA->P6C Spontaneous cyclization AAA α-Aminoadipic acid (AAA) AASA->AAA ALDH7A1 Block AASA->Block P6C->AASA Spontaneous hydrolysis Metabolites Further Metabolites AAA->Metabolites Accumulation Accumulation leads to Pyridoxine-Dependent Epilepsy Block->AAA Blocked Block->Accumulation IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Enzyme and Substrate Solutions C Pre-incubate Enzyme with Inhibitor A->C B Prepare Serial Dilutions of Inhibitor B->C D Initiate Reaction with Substrate C->D E Monitor Reaction Progress D->E F Calculate Initial Reaction Rates E->F G Normalize Data and Plot Dose-Response Curve F->G H Determine IC50 Value G->H

References

Monitoring 6-Oxo-piperidine-2-carboxylic Acid in Treated Pyridoxine-Dependent Epilepsy Patients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-Oxo-piperidine-2-carboxylic acid (6-oxo-PIP) with other biomarkers for monitoring patients with Pyridoxine-Dependent Epilepsy (PDE) who are undergoing treatment. PDE, an autosomal recessive disorder caused by mutations in the ALDH7A1 gene, leads to the accumulation of neurotoxic metabolites. While pyridoxine (vitamin B6) administration is the primary treatment for seizure control, many patients still face neurodevelopmental challenges. This underscores the need for reliable biomarkers to monitor treatment efficacy and disease progression. This guide synthesizes experimental data on the performance of 6-oxo-PIP and its alternatives, details the methodologies for their quantification, and visualizes the underlying biochemical pathways and experimental workflows.

Biomarker Performance in Treated PDE Patients

The clinical utility of a biomarker for monitoring treated patients hinges on its stability, specificity, and correlation with clinical outcomes. Here, we compare 6-oxo-PIP to established and emerging biomarkers for PDE.

Key Findings:

  • This compound (6-oxo-PIP) has emerged as a highly promising biomarker for monitoring treated PDE patients due to its exceptional stability at room temperature and its persistent elevation in patient samples even with pyridoxine treatment.[1][2][3] Studies have shown that 6-oxo-PIP levels do not overlap between PDE patients (treated or untreated) and healthy controls or patients with other forms of epilepsy, highlighting its specificity.[1][2]

  • α-Aminoadipic semialdehyde (α-AASA) and its cyclic form, Δ1-piperideine-6-carboxylate (P6C) , are primary biomarkers for diagnosing PDE. However, their utility in routine monitoring is hampered by their instability at room temperature.[4][5] Longitudinal studies in treated patients show that while α-AASA levels tend to decrease with age, 6-oxo-PIP levels remain elevated.[6]

  • Pipecolic acid (PA) was one of the first biomarkers identified for PDE. However, its concentration can normalize in some patients after pyridoxine treatment and can be elevated in other conditions, limiting its specificity for monitoring treatment response.[7]

  • 2S,6S-/2S,6R-oxopropylpiperidine-2-carboxylic acid (2-OPP) is a more recently discovered biomarker that, like 6-oxo-PIP, is stable and shows promise for both diagnosis and monitoring.[8]

  • Lysine-restricted diet and arginine supplementation as adjunct therapies have been shown to reduce the levels of α-AASA and PA, and in some cases, this has been associated with improved developmental outcomes.[9][10][11][12] This suggests that monitoring these biomarkers can be valuable in assessing the biochemical efficacy of dietary interventions.

Quantitative Biomarker Comparison in Treated PDE Patients

The following tables summarize quantitative data from studies comparing biomarker levels in treated PDE patients and control groups.

Table 1: Comparison of Biomarker Concentrations in Plasma/DBS of Treated PDE Patients and Controls

BiomarkerPDE Patients (Treated)Epilepsy ControlsHealthy ControlsKey Observations
6-oxo-PIP Markedly Elevated (no overlap with controls)[1][2]Within normal range[1][2]Within normal range[1][2]Highly specific for PDE, even in treated patients.
α-AASA-P6C Elevated[1][2]Within normal range[1][2]Within normal range[1][2]Specific, but prone to degradation, making accurate quantification challenging.[1][2][3]
Pipecolic Acid (PA) Can be normal or slightly elevated[1][2]Can overlap with PDE patient range[1][2]Within normal range[1][2]Lacks specificity for monitoring treated patients.
α-Aminoadipic acid (α-AAA) Can be normal or slightly elevated[1]Can overlap with PDE patient range[1]Within normal range[1]Not a reliable marker for monitoring.

Data synthesized from multiple sources.[1][2][3]

Table 2: Longitudinal Changes in Urinary Biomarkers in Treated PDE Patients

BiomarkerTrend with Age in Treated PatientsCorrelation with each otherImplications for Monitoring
6-oxo-PIP Levels increase with age[6]Weak negative correlation with α-AASA[6]Remains a robust marker throughout childhood in treated patients.
α-AASA Levels decrease with age[6]Weak negative correlation with 6-oxo-PIP[6]May become less informative as a monitoring tool in older treated patients.

Based on a longitudinal study of six genetically confirmed ALDH7A1-deficient patients on pyridoxine and a lysine-restricted diet.[6]

Experimental Protocols

Accurate and reproducible quantification of these biomarkers is crucial for their clinical application. The most common method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of this compound (6-oxo-PIP) in Urine

1. Sample Preparation:

  • Mix 20 µL of urine with 20 µL of a stable isotope-labeled internal standard (e.g., d3-6-oxo-PIP) at a concentration of 10 µmol/L.

  • Add 80 µL of a 1:1 methanol:acetonitrile solution to precipitate proteins.

  • Centrifuge the mixture and transfer the supernatant for analysis.

2. Liquid Chromatography (LC):

  • Column: ACQUITY UPLC® HSS T3 (1.8 μm, 2.1 mm × 15 mm)

  • Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water

  • Mobile Phase B: 1:1 methanol:acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A linear gradient is typically used, starting with high aqueous phase and ramping up the organic phase to elute the analyte.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 6-oxo-PIP and its internal standard.

Quantification of α-AASA, P6C, and Pipecolic Acid in Plasma

1. Sample Preparation:

  • Due to the instability of α-AASA and P6C, immediate processing and freezing of samples is critical.[5]

  • Protein precipitation is performed using an organic solvent like acetonitrile, often containing a stable isotope-labeled internal standard for each analyte.

2. LC-MS/MS Analysis:

  • A similar LC-MS/MS setup as for 6-oxo-PIP can be used, but with optimized chromatography to separate all three analytes and their isomers.

  • Both positive and negative ionization modes may be employed depending on the specific analytes and derivatization strategies used.

Visualizing the Pathophysiology and Workflow

The following diagrams, generated using the DOT language, illustrate the biochemical pathway of lysine metabolism in PDE and a typical experimental workflow for biomarker analysis.

Lysine_Metabolism_in_PDE cluster_pathway Lysine Catabolism Pathway Lysine Lysine Pipecolic_Acid Pipecolic Acid (PA) Lysine->Pipecolic_Acid P6C Δ1-Piperideine-6-Carboxylate (P6C) Pipecolic_Acid->P6C AASA α-Aminoadipic Semialdehyde (α-AASA) six_OH_PIP 6-Hydroxy-pipecolic acid AASA->six_OH_PIP AASA->Block P6C->AASA Equilibrium Inactivation PLP Inactivation P6C->Inactivation six_oxo_PIP This compound (6-oxo-PIP) six_OH_PIP->six_oxo_PIP Oxidation AAA α-Aminoadipic Acid ALDH7A1 ALDH7A1 (Antiquitin) Block->AAA Blocked in PDE PLP Pyridoxal 5'-Phosphate (PLP) PLP->Inactivation

Caption: Lysine metabolism pathway highlighting the enzymatic block in PDE.

Biomarker_Analysis_Workflow cluster_workflow Biomarker Quantification Workflow start Patient Sample Collection (Plasma, Urine, DBS) prep Sample Preparation (Protein Precipitation, Internal Standard Addition) start->prep lc Liquid Chromatography (LC) (Analyte Separation) prep->lc ms Tandem Mass Spectrometry (MS/MS) (Detection and Quantification) lc->ms data Data Analysis (Concentration Calculation) ms->data report Clinical Report data->report

Caption: Experimental workflow for biomarker analysis using LC-MS/MS.

Conclusion and Future Directions

The monitoring of this compound offers significant advantages for the clinical management of treated PDE patients. Its stability and specificity make it a more reliable biomarker for long-term monitoring compared to the historically used α-AASA, P6C, and pipecolic acid. The persistent elevation of 6-oxo-PIP in treated patients suggests it may reflect the underlying metabolic dysregulation that persists despite seizure control with pyridoxine.

While current data strongly support the use of 6-oxo-PIP for monitoring the biochemical status of treated patients, further research is needed to establish a definitive correlation between its levels and long-term neurodevelopmental outcomes. Longitudinal studies that track both 6-oxo-PIP concentrations and detailed neuropsychological assessments in a larger cohort of patients undergoing various treatment regimens (including pyridoxine monotherapy and triple therapy) will be crucial. Such studies will help to elucidate whether 6-oxo-PIP can serve not only as a marker of biochemical control but also as a prognostic indicator, ultimately guiding therapeutic decisions to improve the quality of life for individuals with PDE.

References

A Comparative Review of Biomarkers for Inborn Errors of Lysine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic medicine, the timely and accurate diagnosis of inborn errors of lysine metabolism is paramount to mitigating severe neurological and systemic sequelae. This guide provides a comprehensive comparative review of the key biomarkers utilized in the diagnosis and monitoring of these rare genetic disorders. We present quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and analytical workflows to support researchers, scientists, and drug development professionals in their endeavors.

Overview of Lysine Metabolism and its Inborn Errors

Lysine is an essential amino acid, meaning it must be obtained through the diet. Its degradation is crucial for maintaining metabolic homeostasis. In humans, there are two primary catabolic pathways: the saccharopine pathway, which is predominant in the liver, and the pipecolate pathway, which is more active in the brain.[1][2] Genetic defects in the enzymes of these pathways lead to the accumulation of specific intermediates, which serve as diagnostic biomarkers. This guide will focus on the following key inborn errors of lysine metabolism:

  • Glutaric Aciduria Type I (GA1): Caused by a deficiency of glutaryl-CoA dehydrogenase (GCDH).

  • Pyridoxine-Dependent Epilepsy (PDE): Resulting from a deficiency of α-aminoadipic semialdehyde dehydrogenase (antiquitin).

  • Zellweger Spectrum Disorders (ZSD): Peroxisomal biogenesis disorders that affect multiple metabolic pathways, including lysine degradation.

  • Hyperlysinemia: Characterized by elevated plasma lysine levels due to a deficiency of the bifunctional enzyme α-aminoadipic semialdehyde synthase.

  • 2-Aminoadipic and 2-Ketoadipic Aciduria: A rare disorder caused by mutations in the DHTKD1 gene, leading to defects in the 2-oxoadipate dehydrogenase complex.

Comparative Analysis of Biomarkers

The diagnosis of inborn errors of lysine metabolism relies on the identification and quantification of specific biomarkers in biological fluids such as blood (plasma, serum, dried blood spots) and urine. The choice of biomarker and analytical method is critical for accurate diagnosis and monitoring.

Table 1: Primary Biomarkers for Inborn Errors of Lysine Metabolism
DisorderPrimary Biomarker(s)Biological MatrixAnalytical MethodKey AdvantagesKey Limitations
Glutaric Aciduria Type I (GA1) Glutarylcarnitine (C5DC)Dried Blood Spot, PlasmaLC-MS/MSPrimary marker in newborn screening; high sensitivity.Can have false positives; "low excretor" patients may have borderline levels.[3][4]
Glutaric AcidUrineGC-MSHallmark biomarker for confirmation.Can be elevated in other conditions.[5]
3-Hydroxyglutaric AcidUrineGC-MSHighly specific for GA1.[5]May be only slightly elevated in "low excretors".[4]
Pyridoxine-Dependent Epilepsy (PDE) α-Aminoadipic Semialdehyde (AASA) / Piperideine-6-Carboxylate (P6C)Urine, PlasmaLC-MS/MSHighly specific and sensitive.[6]AASA/P6C are unstable at room temperature.[7]
Pipecolic AcidPlasma, UrineLC-MS/MS, GC-MSElevated in PDE.Not specific; also elevated in ZSD and other conditions.[8][9]
6-Oxo-pipecolate (6-oxo-PIP)Urine, Plasma, Dried Blood SpotLC-MS/MSMore stable than AASA/P6C; promising for newborn screening.[10][11]Newer biomarker, less established than AASA/P6C.
Zellweger Spectrum Disorders (ZSD) Pipecolic AcidPlasma, UrineLC-MS/MS, GC-MSA key diagnostic marker.[8][9][12]Can be normal in newborns and increase with age.[9]
Hyperlysinemia LysinePlasmaLC-MS/MSDirect measure of the primary metabolic block.Clinical significance of elevated lysine alone can be variable.[11]
2-Aminoadipic and 2-Ketoadipic Aciduria 2-Aminoadipic AcidUrine, PlasmaGC-MS, LC-MS/MSDirectly reflects the metabolic defect.[13][14]Rare disorder with limited data on biomarker levels.
2-Ketoadipic AcidUrineGC-MSDirectly reflects the metabolic defect.[13][14]Rare disorder with limited data on biomarker levels.
Table 2: Quantitative Cutoff Values and Reference Ranges for Key Biomarkers

Quantitative values can vary between laboratories and with patient age. The following are representative values.

BiomarkerDisorderMatrixAge GroupReference Range / Cutoff Value
Glutarylcarnitine (C5DC) GA1Dried Blood SpotNewbornCutoff: >0.13 - 0.25 µmol/L[3][15][16]
Glutaric Acid GA1UrineAll AgesNormal: 1.1 - 9.7 mmol/mol creatinine[5]
3-Hydroxyglutaric Acid GA1UrineAll AgesNormal: 1.4 - 8.0 mmol/mol creatinine[5]
α-Aminoadipic Semialdehyde (AASA) PDEUrine< 6 monthsNormal: <2 mmol/mol creatinine[6]
> 1 yearNormal: <0.5 mmol/mol creatinine[6]
Piperideine-6-Carboxylate (P6C) PDEUrine< 6 monthsNormal: <0.37 mmol/mol creatinine[6]
> 1 yearNormal: <0.05 mmol/mol creatinine[6]
Pipecolic Acid ZSD, PDEPlasma/Serum< 6 monthsNormal: ≤6.0 nmol/mL (≤5.2 µmol/L)[8][12][17]
6 months - 1 yearNormal: ≤5.9 nmol/mL[8][12]
1 - 17 yearsNormal: ≤4.3 nmol/mL[8][12]
≥ 18 yearsNormal: ≤7.4 nmol/mL[8][12]
Lysine HyperlysinemiaPlasmaChildrenNormal: 120 - 290 µmol/L[6]
AdultsNormal: 150 - 220 µmol/L[6]
2-Aminoadipic Acid 2-Aminoadipic and 2-Ketoadipic AciduriaPlasmaAll AgesNot typically detected in healthy individuals.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex metabolic pathways and the corresponding analytical workflows is essential for a deeper understanding of these disorders and their diagnostic approaches.

Lysine Catabolism Pathways

The degradation of lysine occurs through two main pathways, the saccharopine and pipecolate pathways, which converge at the formation of α-aminoadipic semialdehyde.[2][18]

Lysine_Metabolism cluster_saccharopine Saccharopine Pathway (Liver) cluster_pipecolate Pipecolate Pathway (Brain) cluster_common Common Pathway cluster_diseases Enzymatic Blocks in Disease Lysine_S L-Lysine AASS_LKR AASS (LKR domain) Lysine_S->AASS_LKR + α-KG - NADPH alpha_KG α-Ketoglutarate Saccharopine Saccharopine AASS_SDH AASS (SDH domain) Saccharopine->AASS_SDH + NAD+ AASS_LKR->Saccharopine AASA_P6C α-Aminoadipic Semialdehyde (AASA) (in equilibrium with P6C) AASS_SDH->AASA_P6C + Glutamate ALDH7A1 ALDH7A1 (Antiquitin) AASA_P6C->ALDH7A1 + NAD+ Lysine_P L-Lysine P2C Δ¹-Piperideine-2-Carboxylate Lysine_P->P2C L-Lysine α-oxidase KR Ketimine Reductase (CRYM) P2C->KR + NADPH Pipecolic_Acid Pipecolic Acid PIPOX Pipecolate Oxidase Pipecolic_Acid->PIPOX P6C Δ¹-Piperideine-6-Carboxylate KR->Pipecolic_Acid PIPOX->P6C AAA α-Aminoadipic Acid AADAT AADAT AAA->AADAT + α-KG alpha_KAA α-Ketoadipic Acid DHTKD1 DHTKD1 complex alpha_KAA->DHTKD1 Glutaryl_CoA Glutaryl-CoA GCDH GCDH Glutaryl_CoA->GCDH Acetyl_CoA Acetyl-CoA ALDH7A1->AAA AADAT->alpha_KAA + Glutamate DHTKD1->Glutaryl_CoA GCDH->Acetyl_CoA Hyperlysinemia Hyperlysinemia (AASS deficiency) Hyperlysinemia->AASS_LKR PDE Pyridoxine-Dependent Epilepsy (ALDH7A1 deficiency) PDE->ALDH7A1 AA_KA 2-Aminoadipic & 2-Ketoadipic Aciduria (DHTKD1 deficiency) AA_KA->DHTKD1 GA1 Glutaric Aciduria Type I (GCDH deficiency) GA1->GCDH

Caption: Lysine catabolism pathways and associated inborn errors.

Experimental Workflow for Biomarker Analysis

The following diagrams illustrate the typical workflows for the analysis of key biomarkers using LC-MS/MS and GC-MS.

LC-MS/MS Workflow for Acylcarnitines (e.g., C5DC) from Dried Blood Spots

LCMS_Workflow_Acylcarnitines cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing DBS Dried Blood Spot Punch Extraction Extraction with Methanol + Internal Standards DBS->Extraction Derivatization Derivatization (Butanolic HCl) Extraction->Derivatization Evaporation Evaporation to Dryness Derivatization->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Tandem Mass Spectrometry (MRM mode) Separation->Detection Quantification Quantification against Calibration Curve Detection->Quantification Reporting Result Reporting Quantification->Reporting

Caption: LC-MS/MS workflow for acylcarnitine analysis.

GC-MS Workflow for Urinary Organic Acids (e.g., Glutaric Acid)

GCMS_Workflow_Organic_Acids cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Urine Urine Sample (+ Internal Standard) Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Urine->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (e.g., BSTFA) to form TMS esters Evaporation->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Gas Chromatographic Separation (e.g., DB-5 column) Injection->Separation Detection Mass Spectrometry (Scan or SIM mode) Separation->Detection Identification Compound Identification (Mass Spectral Library) Detection->Identification Quantification Quantification against Internal Standard Identification->Quantification Reporting Result Reporting Quantification->Reporting

Caption: GC-MS workflow for urinary organic acid analysis.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and reliable biomarker quantification.

Protocol 1: Quantification of Acylcarnitines (including C5DC) in Dried Blood Spots by LC-MS/MS

1. Sample Preparation 1.1. Punch a 3.2 mm disc from the dried blood spot into a 96-well plate.[19] 1.2. Add 100 µL of a methanolic solution containing isotopically labeled internal standards (e.g., d3-C5DC).[19] 1.3. Agitate the plate for 30 minutes at 30°C to extract the analytes.[19] 1.4. Transfer the supernatant to a new 96-well plate. 1.5. Evaporate the solvent to dryness under a stream of nitrogen at approximately 50°C. 1.6. Add 60 µL of 3N butanolic HCl for derivatization and incubate at 65°C for 20 minutes.[20] 1.7. Evaporate the butanolic HCl to dryness under nitrogen. 1.8. Reconstitute the residue in 100 µL of the initial mobile phase.[20]

2. LC-MS/MS Analysis 2.1. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to separate the acylcarnitines.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 10 µL. 2.2. Tandem Mass Spectrometry:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transition for C5DC (butyl ester): m/z 388.3 -> 85.1.[8]
  • MRM Transition for internal standard (e.g., d6-C5DC butyl ester): m/z 394.2 -> 85.1.[8]

3. Data Analysis 3.1. Generate a calibration curve using standards of known concentrations. 3.2. Quantify the concentration of C5DC in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of Organic Acids (including Glutaric and 3-Hydroxyglutaric Acid) in Urine by GC-MS

1. Sample Preparation 1.1. To a 1 mL aliquot of urine, add an internal standard (e.g., d4-glutaric acid).[21] 1.2. Acidify the urine to pH 1-2 with HCl. 1.3. Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (repeat twice).[1][22] 1.4. Combine the organic layers and evaporate to dryness under a stream of nitrogen. 1.5. Derivatize the dried residue to form trimethylsilyl (TMS) esters by adding a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% Trimethylchlorosilane (TMCS) and heating at 70°C for 30 minutes.[1][21]

2. GC-MS Analysis 2.1. Gas Chromatography:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium.
  • Injection Mode: Split or splitless.
  • Temperature Program: A programmed temperature ramp to separate the organic acids (e.g., initial temperature of 70°C, ramp to 300°C). 2.2. Mass Spectrometry:
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Full scan to identify all organic acids present, or selected ion monitoring (SIM) for targeted quantification.
  • Characteristic ions for Glutaric acid-TMS derivative: m/z 261, 247.
  • Characteristic ions for 3-Hydroxyglutaric acid-TMS derivative: m/z 349, 333.[2]

3. Data Analysis 3.1. Identify the organic acids by comparing their retention times and mass spectra to a library of known compounds. 3.2. Quantify the concentration of glutaric acid and 3-hydroxyglutaric acid by comparing the peak area of the analyte to the peak area of the internal standard. Results are typically normalized to urinary creatinine concentration.

Protocol 3: Quantification of Pipecolic Acid in Plasma by LC-MS/MS

1. Sample Preparation 1.1. To 50 µL of plasma, add an internal standard (e.g., d9-pipecolic acid or d5-phenylalanine).[23][24] 1.2. Precipitate proteins by adding 200 µL of acetonitrile. 1.3. Vortex and centrifuge to pellet the precipitated proteins. 1.4. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. 1.5. Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Analysis 2.1. Liquid Chromatography:

  • Column: A chiral column (for separation of L- and D-isomers) or a HILIC column.[23][25]
  • Mobile Phase A: Ammonium formate buffer.[25]
  • Mobile Phase B: Acetonitrile.[25]
  • Gradient: A suitable gradient for the separation of pipecolic acid.
  • Flow Rate: 0.3-0.5 mL/min. 2.2. Tandem Mass Spectrometry:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transition for Pipecolic Acid: m/z 130 -> 84.[23]

3. Data Analysis 3.1. Generate a calibration curve using standards of known concentrations. 3.2. Quantify the concentration of pipecolic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The accurate diagnosis and management of inborn errors of lysine metabolism are critically dependent on the precise measurement of specific biomarkers. This guide provides a comparative overview of the most relevant biomarkers, their quantitative reference ranges, and detailed analytical protocols. The choice of biomarker and methodology should be guided by the specific clinical question, the available instrumentation, and the age of the patient. The continued development of more stable and specific biomarkers, such as 6-oxo-pipecolate for PDE, holds promise for improving diagnostic accuracy, particularly in the context of newborn screening. The provided diagrams and protocols serve as a valuable resource for researchers and clinicians working to advance our understanding and treatment of these complex metabolic disorders.

References

Safety Operating Guide

Proper Disposal of 6-Oxo-piperidine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe handling and proper disposal of 6-Oxo-piperidine-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance requiring careful handling. Based on the Globally Harmonized System (GHS), it presents several risks.

Key Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2][3]

The signal word for this chemical is "Warning".[1][2][3] Always wear appropriate Personal Protective Equipment (PPE), including a dust mask (type N95 or equivalent), chemical-resistant gloves, and safety goggles or eyeshields when handling this compound.[1]

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CategoryHazard CodeDescription
Skin IrritationCategory 2H315Causes skin irritation.[1][3]
Eye IrritationCategory 2H319Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation.[1][3]
Storage Class11N/ACombustible Solids.[1]
Water Hazard Class (Germany)WGK 2N/AHazardous to water.[1]

Disposal Protocol

Due to its hazardous properties, this compound must be disposed of as hazardous chemical waste.[4][5] Under no circumstances should it be discarded down the drain or in regular laboratory trash.[6][7]

Step-by-Step Disposal Procedure
  • Waste Collection:

    • Designate a specific, compatible container for the collection of this compound waste. The container must be leak-proof, made of a non-reactive material, and have a secure screw-top cap.[4][7]

    • If possible, leave the chemical in its original container. Do not mix it with other waste streams.[8]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste."

    • The label must include the full chemical name: "this compound," the approximate quantity, and the date accumulation started.[7] Ensure the label is clearly visible.[4]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[9]

    • Ensure the storage area is cool, dry, and well-ventilated.[10]

    • Segregate the container from incompatible materials, particularly strong oxidizing agents, bases, and acids.[4][7]

    • Liquid waste containers should be kept in secondary containment to prevent spills.[7]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be handled as hazardous waste unless properly decontaminated.

    • To decontaminate, rinse the container thoroughly with a suitable solvent (e.g., water). The first rinse must be collected and disposed of as hazardous waste.[7]

    • After triple rinsing and air-drying, deface or remove the original label before placing the container in the appropriate recycling or trash receptacle.[7][9]

  • Arranging for Final Disposal:

    • Once the waste container is full or has been in storage for the maximum allowed time per institutional policy, arrange for pickup.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a collection.[4][7]

    • The final disposal must be carried out at an approved waste disposal plant in accordance with all local, state, and federal regulations.[8][10]

Spill Response Protocol

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, prevent the powder from becoming airborne. Avoid inhaling the dust.[8]

  • Carefully sweep or take up the dry material and place it into a labeled hazardous waste container for disposal.[11]

  • Clean the affected area thoroughly. Do not allow the product to enter drains.[8][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Waste Generation cluster_assessment Hazard Assessment cluster_disposal_path Disposal Pathway start Generate 6-Oxo-piperidine-2-carboxylic acid waste (solid or rinse) assess Is the waste hazardous? start->assess collect 1. Collect in a dedicated, compatible, and sealed container. assess->collect Yes improper Improper Disposal: - Down the drain - Regular trash assess->improper No (Not applicable for this chemical) label_waste 2. Label container with 'Hazardous Waste' and full chemical name. collect->label_waste store 3. Store in a designated SAA, segregated from incompatibles. label_waste->store contact_ehs 4. Contact EHS or licensed contractor for pickup. store->contact_ehs final_disposal 5. Final disposal at an approved facility. contact_ehs->final_disposal

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 6-Oxo-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Oxo-piperidine-2-carboxylic acid. The following procedures are designed to minimize risk and ensure safe operational handling and disposal.

Hazard Identification and Personal Protective Equipment

This compound is classified as an irritant and is harmful if swallowed.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal safety.

Hazard CategoryGHS Hazard Statement(s)Recommended Personal Protective Equipment (PPE)
Skin Irritation H315: Causes skin irritation.[1][2][4]Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Inspect gloves before use and replace them immediately if contaminated or damaged.[3][5][6] Lab Coat: A standard laboratory coat must be worn and kept fully fastened.
Eye Irritation H319: Causes serious eye irritation.[1][2][4]Eye Protection: Chemical safety goggles are mandatory.[3] In situations with a risk of splashing or dust generation, a face shield worn over safety goggles is recommended.[5]
Respiratory Irritation H335: May cause respiratory irritation.[1][2][4]Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[5][7] For procedures that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator is recommended.[3][6]
Ingestion H302: Harmful if swallowed.[1]General Hygiene: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[7]

Operational and Disposal Plans

Safe Handling Protocol:

  • Preparation:

    • Designate a specific work area within a certified chemical fume hood for handling this compound.

    • Ensure that an eyewash station and safety shower are readily accessible.[8][9]

    • Assemble all necessary equipment, including spatulas, weighing paper, and appropriately labeled waste containers, before starting work.

  • Personal Protective Equipment (PPE) Donning:

    • Put on all required PPE as outlined in the table above, ensuring a proper fit.

  • Handling:

    • Handle the solid compound carefully to avoid generating dust.

    • Use appropriate tools (e.g., spatula) for transferring the chemical.

    • Keep the container tightly closed when not in use.[4]

  • Decontamination and Cleanup:

    • After handling, decontaminate the work surface with an appropriate solvent and then wash with soap and water.

    • Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye protection).

Disposal Plan:

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.

  • Chemical Waste: Dispose of unused compounds and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4] Do not dispose of them down the drain.[5][8]

  • Incineration: The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

Experimental Workflow for Safe Handling

prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Chemical Handling in Fume Hood ppe->handling Proceed with experiment decon Decontamination handling->decon After completion disposal Waste Disposal decon->disposal Segregate waste end End of Process disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxo-piperidine-2-carboxylic acid
Reactant of Route 2
6-Oxo-piperidine-2-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。